molecular formula C46H84NO8P B058019 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine CAS No. 35418-59-8

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine

Numéro de catalogue: B058019
Numéro CAS: 35418-59-8
Poids moléculaire: 810.1 g/mol
Clé InChI: PSVRFUPOQYJOOZ-QNPWAGBNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a well-defined, asymmetric phosphatidylcholine (PC) species of significant research value due to its unique acyl chain composition. This glycerophospholipid features a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated arachidonic acid (20:4) at the sn-2 position, a configuration that mimics specific endogenous lipid structures found in mammalian cell membranes. Its primary research applications include serving as a critical standard in quantitative lipidomics to identify and measure endogenous PC levels, and as a fundamental component for constructing synthetic liposomes and lipid bilayers to study membrane fluidity, microdomain formation (lipid rafts), and the biophysical properties of asymmetric membranes. The presence of arachidonoyl, a precursor for eicosanoid signaling molecules, makes this lipid of particular interest in studies investigating phospholipase A2 (PLA2) enzyme kinetics and signaling pathways, as PLA2 selectively hydrolyzes the sn-2 acyl bond to release arachidonic acid. Researchers utilize this compound to explore lipid-protein interactions, oxidative stress models where polyunsaturated lipids are targets, and the role of specific lipid species in cellular processes like inflammation and apoptosis. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Propriétés

IUPAC Name

[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVRFUPOQYJOOZ-QNPWAGBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H84NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701344787
Record name 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

810.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(18:0/20:4(5Z,8Z,11Z,14Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

35418-59-8
Record name 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PC(18:0/20:4(5Z,8Z,11Z,14Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on 1-Stearoyl-2-Arachidonoyl-sn-Glycero-3-Phosphocholine (SAPC)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) is a specific type of phosphatidylcholine, a class of phospholipids that are major components of biological membranes.[1][2] Its structure is characterized by a glycerol backbone, a phosphocholine head group, a saturated stearic acid at the sn-1 position, and a polyunsaturated arachidonic acid at the sn-2 position.[1][3] This precise molecular arrangement is not only critical for maintaining the structural integrity and fluidity of cell membranes but also positions SAPC as a key precursor to potent second messengers and signaling lipids, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) and the endocannabinoid 2-arachidonoylglycerol (2-AG).[4][5][6] This guide provides a detailed examination of the molecular structure of SAPC, its involvement in cellular signaling, and relevant experimental methodologies.

Molecular Structure

The structure of SAPC is defined by its three distinct components linked to a central glycerol backbone. The stereospecific numbering (sn) indicates a defined configuration at the glycerol's second carbon atom.

  • Glycerol Backbone : A three-carbon alcohol that forms the structural foundation of the molecule.[1]

  • sn-1 Position : Esterified with stearic acid (C18:0), a long-chain saturated fatty acid with 18 carbons and no double bonds. This saturated chain contributes to structural stability in lipid bilayers.[1]

  • sn-2 Position : Esterified with arachidonic acid (C20:4), a polyunsaturated fatty acid containing 20 carbons and four cis-double bonds.[1] Its presence is crucial for membrane fluidity and as a precursor for eicosanoid signaling molecules.

  • sn-3 Position : Attached to a polar phosphocholine head group, which consists of a phosphate group linked to a choline molecule. This hydrophilic head is essential for the amphipathic nature of the molecule, allowing it to form lipid bilayers in aqueous environments.

Quantitative and Structural Data

The key identifiers and physicochemical properties of SAPC are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₄₆H₈₄NO₈P[1][2][7]
Molecular Weight 810.1 g/mol [2][7]
Exact Mass 809.593 g/mol [1][2]
CAS Number 35418-59-8[1][7]
IUPAC Name [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[2]
Synonyms PC(18:0/20:4), SAPC, 1-Octadecanoyl-2-arachidonyl-sn-glycero-3-phosphocholine[2][3][7]
SMILES CCCCCCCCCCCCCCCCCC(=O)OC--INVALID-LINK--(C)C">C@HOC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC[2]
InChIKey PSVRFUPOQYJOOZ-QNPWAGBNSA-N[2]
Structural Visualization

The following diagram illustrates the molecular structure of this compound, detailing its constituent parts.

SAPC_Structure cluster_glycerol sn-Glycerol Backbone cluster_sn1 sn-1 Position cluster_sn2 sn-2 Position cluster_sn3 sn-3 Position G1 CH₂-O- G2 CH-O- Stearoyl Stearoyl Group (C18:0) G1->Stearoyl Ester Linkage G3 CH₂-O- Arachidonoyl Arachidonoyl Group (C20:4) G2->Arachidonoyl Ester Linkage Phosphocholine Phosphocholine Group G3->Phosphocholine Phosphoester Linkage

Diagram of SAPC molecular structure.

Role in Signaling Pathways

SAPC is a critical node in cellular signaling, primarily serving as the storage precursor for the diacylglycerol (DAG) species 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).[5][8] The generation of SAG is a tightly regulated process initiated by the activation of phospholipase C (PLC) enzymes, which cleave the phosphocholine head group from SAPC (or more commonly, from phosphatidylinositol 4,5-bisphosphate, PIP2, which also generates SAG).[6][8]

Once produced, SAG acts as a pivotal second messenger that activates key protein families containing a C1 domain, including:

  • Protein Kinase C (PKC) isoforms : Activation of PKC leads to the phosphorylation of numerous downstream targets, influencing processes like cell proliferation, differentiation, and apoptosis.[5][8]

  • Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs) : These proteins activate Ras, a critical GTPase involved in cell growth and division signaling.[8]

Furthermore, SAG is the direct precursor to the endocannabinoid 2-arachidonoylglycerol (2-AG) .[4][6] The enzyme diacylglycerol lipase (DAGL) hydrolyzes SAG to release 2-AG, a key neuromodulator in the central nervous system that participates in retrograde signaling and synaptic plasticity.[5][6]

Signaling Pathway Visualization

The following workflow illustrates the enzymatic conversion of SAPC into key signaling molecules.

SAPC_Signaling_Pathway SAPC SAPC (in Membrane) PLC Phospholipase C (PLC) SAG 1-Stearoyl-2-Arachidonoyl -sn-Glycerol (SAG) PLC->SAG Hydrolysis DAGL Diacylglycerol Lipase (DAGL) PKC Protein Kinase C (PKC) SAG->PKC Activation AG2 2-Arachidonoylglycerol (2-AG) DAGL->AG2 Hydrolysis Downstream Downstream Signaling PKC->Downstream Phosphorylation

SAPC as a precursor in cellular signaling.

Experimental Protocols

The study of SAPC and its metabolic derivatives involves specialized biochemical methods for its synthesis, analysis, and use as an enzymatic substrate.

Chemoenzymatic Synthesis of Labeled SAPC

This protocol describes a method for synthesizing carbon-13 enriched SAPC, which is invaluable for NMR studies of lipid metabolism.[4]

Objective: To synthesize optically pure, isotopically labeled SAPC.

Methodology:

  • Starting Material: Racemic, labeled 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).

  • Enzymatic Hydrolysis: The racemic DSPC is treated with phospholipase A₂ (PLA₂). PLA₂ selectively hydrolyzes the fatty acid at the sn-2 position of the natural enantiomer, yielding optically pure 1-O-stearoyl-sn-glycero-3-phosphocholine (lyso-PC).[4]

  • Purification: The resulting lyso-PC is separated from the unreacted enantiomer and other byproducts using chromatographic techniques.

  • Reacylation: The purified, labeled lyso-PC is then acylated at the sn-2 position. This is achieved by reacting it with arachidonic acid anhydride in the presence of a catalyst like 4-pyrrolidinopyridine (4-PPY).[4] This step attaches the arachidonoyl group to the sn-2 position with minimal acyl migration.

  • Final Purification: The final product, labeled SAPC, is purified from the reaction mixture using column chromatography.

Assay for Phospholipase A₂ (sPLA₂) Activity

SAPC unilamellar vesicles can be used as a substrate to measure the activity of secretory phospholipase A₂ (sPLA₂), an enzyme implicated in inflammation.[3]

Objective: To quantify sPLA₂ activity using SAPC as a substrate.

Methodology:

  • Substrate Preparation: Prepare small unilamellar vesicles (SUVs) composed of SAPC. This is typically done by dissolving the lipid in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with buffer followed by sonication or extrusion.

  • Enzymatic Reaction: Incubate the SAPC vesicles with the sPLA₂ enzyme source (e.g., purified enzyme or biological fluid) in a suitable buffer at a controlled temperature.

  • Reaction Quenching: After a defined time, stop the reaction by adding a quenching solution, often an acidic organic solvent mixture that denatures the enzyme and facilitates lipid extraction.

  • Lipid Extraction: Extract the lipids from the reaction mixture using a standard method like the Bligh-Dyer or Folch procedure.

  • Quantification by LC-MS: Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS).[3] The activity of sPLA₂ is determined by measuring the amount of the product formed—lyso-PC (from the cleavage of arachidonic acid) and the released arachidonic acid itself. An internal standard is typically used for accurate quantification.

Preparation of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG)

Radiolabeled SAG, a key signaling molecule, can be prepared from labeled SAPC for use in enzyme activity studies.[9]

Objective: To generate radiolabeled SAG from SAPC for downstream signaling research.

Methodology:

  • Substrate: Start with commercially available radiolabeled SAPC (e.g., ¹⁴C-labeled in the arachidonoyl group).[9]

  • Biphasic Reaction System: The reaction is performed at an interface between a hexane and an aqueous phosphate buffer to maintain the stability of the diacylglycerol product.

  • Enzymatic Hydrolysis: Add phospholipase C (from Bacillus cereus) to the reaction mixture. The enzyme acts at the interface to cleave the phosphocholine head group from SAPC, yielding SAG.[9]

  • Extraction and Purification: The product, SAG, being lipophilic, remains in the hexane phase. The hexane layer is carefully removed, and the solvent is evaporated.

  • Purity Analysis: The radiochemical purity of the resulting SAG is assessed using thin-layer chromatography (TLC). The product can then be used in subsequent assays, such as measuring the activity of diacylglycerol lipase.[9]

References

The Pivotal Role of Saposin C in Cell Membrane Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saposin C (SAPC) is a small, heat-stable lysosomal glycoprotein that plays a critical role in the metabolism of glycosphingolipids. As an essential activator of the lysosomal enzyme glucocerebrosidase (GBA), SAPC facilitates the hydrolysis of glucosylceramide. Deficiencies in SAPC or GBA lead to Gaucher disease, the most common lysosomal storage disorder. Beyond its canonical role in GBA activation, SAPC is intimately involved in various membrane-related processes, including membrane fusion and the modulation of membrane lipid organization. This technical guide provides an in-depth examination of the biological functions of SAPC at the cell membrane, detailing its mechanism of action, its interplay with GBA, and its broader implications in health and disease. This document summarizes key quantitative data, provides detailed experimental protocols for studying SAPC function, and visualizes complex pathways and workflows to support researchers and professionals in the field of drug development.

Introduction

Saposins are a group of four small glycoproteins (A, B, C, and D) derived from a single precursor protein, prosaposin.[1][2] These proteins are essential for the degradation of various sphingolipids within the lysosome.[3] Saposin C (SAPC) is a non-enzymatic activator protein that is indispensable for the function of glucocerebrosidase (GBA), the enzyme responsible for the breakdown of glucosylceramide into glucose and ceramide.[1][4] The interaction between SAPC and GBA occurs on the surface of intralysosomal vesicles, highlighting the critical role of membrane interactions in its biological activity.[5]

Mutations in the gene encoding GBA are the primary cause of Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide in various tissues.[1][2] However, a rare form of Gaucher disease can also result from mutations in the PSAP gene, which codes for prosaposin, leading to a deficiency in functional SAPC.[6][7] This underscores the symbiotic relationship between SAPC and GBA in maintaining cellular homeostasis. Furthermore, the interplay between GBA, SAPC, and α-synuclein has implicated SAPC in the pathophysiology of Parkinson's disease.[8][9]

This guide will delve into the multifaceted roles of SAPC at the cell membrane, with a focus on its interaction with lipids, its activation of GBA, and its fusogenic properties.

SAPC Interaction with Cell Membranes

The function of SAPC is intrinsically linked to its ability to interact with and modify lipid membranes. This interaction is highly dependent on the lipid composition of the membrane and the pH of the surrounding environment.

pH-Dependent Conformational Change and Membrane Insertion

SAPC exists in a "closed" conformation in solution at neutral pH.[10] However, in the acidic environment of the lysosome (pH ~4.8), SAPC undergoes a significant conformational change to an "open," V-shaped structure.[2][7] This change exposes a hydrophobic core, facilitating its insertion into the lipid bilayer.[2] The isoelectric point of SAPC is between pH 4.3 and 4.4.[2]

Preference for Anionic Phospholipids

SAPC exhibits a strong preference for binding to membranes containing anionic phospholipids, particularly phosphatidylserine (PS).[11][12] This interaction is crucial for its function, as it localizes SAPC to the membranes where its substrate, glucosylceramide, resides. Atomic force microscopy studies have revealed that SAPC induces two types of restructuring in membranes containing acidic phospholipids: the formation of patch-like structural domains and membrane destabilization.[1][13]

Activation of Glucocerebrosidase (GBA)

The primary and most well-understood function of SAPC is the activation of GBA. This activation is a complex process that involves direct protein-protein interactions and modulation of the membrane environment.

Mechanism of GBA Activation

SAPC activates GBA through a multi-step process. It is believed to bind to the lysosomal membrane and disrupt the lipid organization, thereby "lifting" the glucosylceramide substrate out of the bilayer and making it accessible to the active site of GBA.[2] Förster resonance energy transfer (FRET) studies have demonstrated associations between GBA and SAPC, as well as between GBA and membrane regions altered by SAPC.[2] Furthermore, SAPC protects GBA from proteolytic degradation, thus enhancing its stability and overall activity within the lysosome.[14]

Stoichiometry of the SAPC-GBA Complex

The precise stoichiometry of the functional SAPC-GBA complex has been a subject of investigation. While a 2:1 ratio of SAPC to GCase has been suggested to form a fully activated enzyme, other studies propose a more complex 4:2 arrangement.[1][2]

Fusogenic Properties of SAPC

Beyond its role as a GBA activator, SAPC possesses intrinsic fusogenic activity, meaning it can induce the fusion of lipid vesicles.[14][15] This property is also pH-dependent and relies on the presence of anionic phospholipids in the membranes.[15] The fusogenic domain of SAPC has been mapped to its amino-terminal half.[16] This function may be important for the dynamic nature of lysosomal membranes and the delivery of lipids to degradative enzymes.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of SAPC with membranes and its activation of GBA.

ParameterValueConditionsReference
Binding Affinity
Apparent KDMicromolar rangepH-dependent, increases with anionic phospholipid content[17]
GBA Activation
GCase Activity Increase~7-10 foldWith 2.5 µM SAPC and liposomes containing radiolabeled GlcCer or DFUG[4]
N370S GCase Activity70% of wildtypeHigh (60-75%) membrane concentration of phosphatidylserine[2]
N370S GCase Activity15% of wildtypeLow (<20%) membrane concentration of phosphatidylserine[2]
Thermodynamic Parameters
ΔH (Enthalpy)Varies with lipidDetermined by Isothermal Titration Calorimetry (ITC)[18][19]
ΔS (Entropy)Varies with lipidDetermined by Isothermal Titration Calorimetry (ITC)[18][19]

Table 1: Quantitative parameters of SAPC function.

ConditionPSAP Levels (% of Control)Saposin C Levels (% of Control)α-Synuclein Levels (% of Control)Reference
Parkinson's Disease Patients vs. Healthy Controls~60%~53%~187%[9]

Table 2: Relative protein levels in Parkinson's disease.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological functions of SAPC.

Preparation of Liposomes and Proteoliposomes

Objective: To prepare lipid vesicles (liposomes) with or without incorporated proteins (proteoliposomes) to mimic cell membranes for in vitro assays.

Materials:

  • Phospholipids (e.g., POPC, POPS, brain PS) in chloroform

  • Chloroform

  • Nitrogen gas stream

  • Vacuum desiccator

  • Hydration buffer (e.g., 20 mM citrate buffer, pH 5.0 or acetate buffer, pH 4.3)

  • Bath sonicator

  • Extruder with polycarbonate filters (e.g., 100 nm pore size)

  • Lyophilized SAPC protein

Procedure:

  • Lipid Film Formation:

    • In a glass vial, mix the desired phospholipids in chloroform to achieve the target molar ratio.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.[10]

  • Hydration:

    • Hydrate the dried lipid film with the appropriate buffer (e.g., 20 mM citrate buffer, pH 5.0) to the desired final lipid concentration (e.g., 1-2 mM).[10]

    • Allow the mixture to hydrate for 1 hour at room temperature.

    • Vortex the suspension for 10 minutes to form multilamellar vesicles (MLVs).[10]

  • Sonication and Extrusion:

    • Sonicate the MLV suspension in a bath sonicator for 20 minutes to create smaller vesicles. Keep the sample cool by adding ice to the bath.[10]

    • For a more uniform size distribution, subject the liposome suspension to 10-20 cycles of extrusion through a polycarbonate filter with a defined pore size (e.g., 100 nm).[10]

  • Proteoliposome Preparation (for SAPC incorporation):

    • Add lyophilized SAPC protein to the dried lipid film before hydration.[10]

    • Hydrate the lipid-protein mixture with an acidic buffer (e.g., 20 mM citrate buffer, pH 5.0).[10]

    • The pH can be subsequently adjusted by adding a buffer like PBS to reach a final desired pH.[10]

SAPC-Mediated Vesicle Fusion Assay (FRET-based)

Objective: To quantify the fusogenic activity of SAPC by measuring the mixing of lipids between two populations of labeled vesicles.

Materials:

  • Two populations of liposomes (prepared as in 6.1)

  • FRET donor lipid (e.g., NBD-PE)

  • FRET acceptor lipid (e.g., Rhodamine-PE)

  • SAPC protein

  • Fluorometer

Procedure:

  • Prepare Labeled Vesicles:

    • Prepare one population of "donor" vesicles containing both NBD-PE and Rhodamine-PE at a self-quenching concentration.

    • Prepare a second population of "unlabeled" vesicles.

  • Fusion Reaction:

    • In a cuvette, mix the donor and unlabeled vesicles at a specific ratio (e.g., 1:9 donor:unlabeled).

    • Record the baseline fluorescence of the NBD fluorophore.

    • Initiate the fusion reaction by adding SAPC to the desired final concentration.

    • Monitor the increase in NBD fluorescence over time at the appropriate excitation and emission wavelengths. The increase in fluorescence corresponds to the dilution of the FRET pair upon fusion of donor and unlabeled vesicles.[20][21]

  • Data Analysis:

    • Normalize the fluorescence signal by setting the initial fluorescence to 0% and the maximum fluorescence (achieved by adding a detergent like Triton X-100 to completely disrupt the vesicles) to 100%.

    • Plot the percentage of fusion over time.

Glucocerebrosidase (GBA) Activity Assay

Objective: To measure the enzymatic activity of GBA and its activation by SAPC using a fluorogenic substrate.

Materials:

  • Recombinant GBA enzyme

  • SAPC protein

  • Fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside, 4-MUG)[22]

  • Liposomes (e.g., containing phosphatidylserine)

  • Assay buffer (e.g., citrate-phosphate buffer, pH 5.4)[22]

  • Stop buffer (e.g., glycine-NaOH, pH 10.7)

  • Fluorometer

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures containing the assay buffer, liposomes, and varying concentrations of SAPC.

    • Pre-incubate these mixtures for a set time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).[4]

  • Enzyme Reaction:

    • Add a known amount of GBA enzyme to the pre-incubated mixtures.

    • Initiate the reaction by adding the 4-MUG substrate.

    • Incubate for a specific time period (e.g., 30-60 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding the stop buffer. This also raises the pH, which enhances the fluorescence of the product, 4-methylumbelliferone (4-MU).

    • Measure the fluorescence of the 4-MU product using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 445 nm).[22]

  • Data Analysis:

    • Create a standard curve using known concentrations of 4-MU to convert fluorescence units to the amount of product formed.

    • Calculate the specific activity of GBA (e.g., in nmol/hr/mg protein) in the presence and absence of SAPC.

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to SAPC function.

GBA_Activation_Pathway cluster_lysosome Lysosome (Acidic pH) SAPC_closed SAPC (Closed) SAPC_open SAPC (Open) SAPC_closed->SAPC_open Acidic pH SAPC_bound Membrane-bound SAPC SAPC_open->SAPC_bound Inserts into membrane Membrane Intralysosomal Vesicle Membrane (with PS) Complex SAPC-GBA-Membrane Complex SAPC_bound->Complex GBA GBA GBA->Complex GlcCer Glucosylceramide GlcCer->Complex Substrate presentation Complex->GBA GBA Activation Products Glucose + Ceramide Complex->Products Hydrolysis

Caption: SAPC-mediated activation of GBA in the lysosome.

Vesicle_Fusion_Workflow start Start prep_donor Prepare Donor Vesicles (NBD-PE + Rho-PE) start->prep_donor prep_unlabeled Prepare Unlabeled Vesicles start->prep_unlabeled mix_vesicles Mix Donor and Unlabeled Vesicles (1:9 ratio) prep_donor->mix_vesicles prep_unlabeled->mix_vesicles baseline Record Baseline Fluorescence mix_vesicles->baseline add_sapc Add SAPC baseline->add_sapc monitor_fluor Monitor NBD Fluorescence Increase Over Time add_sapc->monitor_fluor add_detergent Add Triton X-100 (100% Fusion Control) monitor_fluor->add_detergent analyze Normalize Data and Plot % Fusion vs. Time add_detergent->analyze end End analyze->end

Caption: Experimental workflow for the FRET-based vesicle fusion assay.

Conclusion

Saposin C is a vital protein with multifaceted roles centered around the lysosomal membrane. Its ability to interact with and remodel lipid bilayers is fundamental to its function as an essential activator of GBA and as a fusogenic protein. A thorough understanding of the molecular mechanisms underpinning SAPC's biological activities is crucial for elucidating the pathophysiology of Gaucher disease and related neurodegenerative disorders like Parkinson's disease. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to unravel the complexities of SAPC and to develop novel therapeutic strategies targeting lysosomal dysfunction. The continued investigation into the intricate interplay between SAPC, lipids, and lysosomal enzymes will undoubtedly pave the way for new advancements in the treatment of these debilitating diseases.

References

An In-depth Technical Guide to the Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) signaling pathway is a critical cellular cascade that responds to a wide array of environmental and physiological stressors. As a key member of the mitogen-activated protein kinase (MAPK) family, the JNK pathway plays a pivotal role in regulating fundamental cellular processes including apoptosis, inflammation, cell proliferation, and differentiation.[1][2][3][4][5] Dysregulation of this pathway is implicated in numerous human diseases, making it a significant area of interest for therapeutic intervention and drug development.[6] This technical guide provides a comprehensive overview of the SAPK/JNK signaling pathway, including its core components, detailed experimental protocols for its study, and visual representations of the signaling cascade.

Core Components and Quantitative Data

The SAPK/JNK pathway is a three-tiered kinase cascade, where a MAP Kinase Kinase Kinase (MAPKKK) phosphorylates and activates a MAP Kinase Kinase (MKK), which in turn phosphorylates and activates JNK.[2][3][7][8] The key protein components of this pathway are summarized in the table below, along with their approximate molecular weights.

Protein FamilyKey ProteinsMolecular Weight (kDa)Subcellular LocalizationNotes
MAP Kinase (MAPK) JNK1, JNK2, JNK346 and 54 kDa isoforms[4][9][10]Primarily cytoplasmic; translocates to the nucleus upon activation.[3][7][11] JNK3 is predominantly expressed in the brain, heart, and testis.[11]Ten different isoforms exist due to alternative mRNA splicing.[4]
MAP Kinase Kinase (MKK/MAP2K) MKK4 (SEK1), MKK7MKK4: ~45 kDaMKK7: 38-52 kDa (multiple isoforms)[2]Cytoplasmic. Forms a stable complex with JNK and MKK7.[12]MKK4 can also activate p38 MAPK. MKK7 is a more specific activator of JNK.[13]
MAP Kinase Kinase Kinase (MAPKKK/MAP3K) MEKK1, MEKK2, MEKK3, MEKK4, ASK1, TAK1, MLK familyMEKK1: 195 kDa (full length), 80 kDa (cleaved)[14]MEKK2/3: VariableMEKK4: VariableCytoplasmicA large and diverse family of kinases that respond to various upstream stimuli.
Downstream Transcription Factors c-Jun, ATF2c-Jun: 39 kDa (unphosphorylated), 43-48 kDa (phosphorylated)[15][16]ATF2: ~70 kDaPrimarily nuclear.[17]Phosphorylation by JNK enhances their transcriptional activity.

Signaling Pathways

The activation of the SAPK/JNK pathway is initiated by a wide range of extracellular stimuli, including inflammatory cytokines, growth factors, and environmental stresses such as UV irradiation and osmotic shock. These signals are transduced through a cascade of phosphorylation events, culminating in the activation of JNK and the subsequent phosphorylation of its downstream targets.

Canonical SAPK/JNK Signaling Cascade

This diagram illustrates the core three-tiered kinase module of the SAPK/JNK pathway. Upstream stressors activate a variety of MAPKKKs, which then converge on the MKKs (MKK4 and MKK7) to activate JNK.

SAPK_JNK_Canonical_Pathway Stress Environmental Stressors (UV, Osmotic Shock, etc.) MAPKKK MAPKKK (MEKK1-4, ASK1, TAK1, MLKs) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 P JNK JNK (SAPK) MKK4_7->JNK P Transcription_Factors Transcription Factors (c-Jun, ATF2, etc.) JNK->Transcription_Factors P Cellular_Response Cellular Response (Apoptosis, Inflammation, etc.) Transcription_Factors->Cellular_Response

Canonical SAPK/JNK Signaling Cascade
Upstream Activation of the SAPK/JNK Pathway

This diagram details the upstream signaling events that lead to the activation of the MAPKKK tier. Small GTPases of the Rho family, such as Rac and Cdc42, are key players in relaying stress signals to the JNK cascade.

SAPK_JNK_Upstream_Activation Stimuli Stress Stimuli / Cytokines Receptors Receptors Stimuli->Receptors GTPases Rho family GTPases (Rac, Cdc42) Receptors->GTPases MAPKKK MAPKKK Complex GTPases->MAPKKK JNK_Cascade To JNK Cascade (MKK4/7 -> JNK) MAPKKK->JNK_Cascade

Upstream Activation of the SAPK/JNK Pathway

Experimental Protocols

Studying the SAPK/JNK pathway involves a variety of techniques to measure kinase activity, protein-protein interactions, and the phosphorylation status of pathway components. Below are detailed methodologies for key experiments.

JNK Kinase Assay (Non-Radioactive, Fluorescence-Based)

This protocol provides a method for measuring the kinase activity of JNK using a fluorescent peptide substrate.

Materials:

  • Recombinant active JNK1, JNK2, or JNK3

  • Fluorescently labeled c-Jun peptide substrate (e.g., (Thr17)-c-Jun (11-23))

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • ATP solution

  • 384-well plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare serial dilutions of the JNK enzyme in Kinase Assay Buffer to determine the optimal concentration.

    • Prepare a working solution of the fluorescently labeled c-Jun peptide in Kinase Assay Buffer (typically 1-20 µM).

    • Prepare a working solution of ATP (e.g., 100 µM).

  • Assay Setup:

    • Add the JNK enzyme and peptide substrate to the wells of the 384-well plate.

    • Include control wells:

      • No enzyme control: Replace the JNK enzyme volume with Kinase Assay Buffer.

      • No peptide control: Replace the peptide substrate volume with Kinase Assay Buffer.

    • Incubate the plate at 30°C for 5-10 minutes to equilibrate the temperature.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Monitor the change in fluorescence over time (kinetic read).

    • Calculate the initial reaction rates from the linear portion of the kinetic curves.

    • Subtract the rate of the "no enzyme" control from the rates of the experimental wells to determine the net JNK activity.

Co-Immunoprecipitation (Co-IP) to Detect JNK-Interacting Proteins

This protocol describes how to identify proteins that interact with JNK within a cell.

Materials:

  • Cell lysate

  • Anti-JNK antibody (for immunoprecipitation)

  • Protein A/G agarose or magnetic beads

  • IP Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, protease and phosphatase inhibitors)

  • Wash Buffer (e.g., IP Lysis Buffer)

  • Elution Buffer (e.g., 2x SDS-PAGE sample buffer)

  • Antibody for Western blotting of the interacting protein

Procedure:

  • Cell Lysis:

    • Harvest cells and resuspend in ice-cold IP Lysis Buffer.

    • Incubate on ice for 15 minutes.

    • Sonicate briefly (e.g., 2 x 10 seconds) and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-JNK antibody to the pre-cleared lysate and incubate with rotation for 2-4 hours or overnight at 4°C.

    • Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution:

    • Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the protein complexes.

    • Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the suspected interacting protein.

Western Blotting for Phosphorylated JNK (p-JNK)

This protocol is for detecting the activated form of JNK by using an antibody that specifically recognizes the phosphorylated threonine and tyrosine residues in its activation loop.[1]

Materials:

  • Cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: anti-phospho-JNK (Thr183/Tyr185)

  • Primary antibody: anti-total-JNK (for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation and SDS-PAGE:

    • Quantify protein concentration in cell lysates.

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the anti-phospho-JNK primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (for loading control):

    • The membrane can be stripped of the antibodies and re-probed with an anti-total-JNK antibody to confirm equal protein loading.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of a compound on the SAPK/JNK signaling pathway.

Experimental_Workflow Cell_Culture Cell Culture Treatment Treatment with Compound and/or Stress Stimulus Cell_Culture->Treatment Cell_Lysis Cell Lysis and Protein Quantification Treatment->Cell_Lysis Western_Blot Western Blot for p-JNK and Total JNK Cell_Lysis->Western_Blot Co_IP Co-Immunoprecipitation with anti-JNK antibody Cell_Lysis->Co_IP Kinase_Assay JNK Kinase Assay Cell_Lysis->Kinase_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis WB_Interacting Western Blot for Interacting Protein Co_IP->WB_Interacting Kinase_Assay->Data_Analysis WB_Interacting->Data_Analysis

Experimental Workflow for SAPK/JNK Pathway Analysis

References

An In-depth Technical Guide to the Biosynthesis of 1-Stearoyl-2-Arachidonoyl-sn-Glycero-3-Phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) is a specific molecular species of phosphatidylcholine, a major constituent of eukaryotic cell membranes. The precise fatty acid composition of phosphatidylcholines is critical for membrane fluidity, signal transduction, and the formation of lipid-derived second messengers. This technical guide provides a comprehensive overview of the biosynthetic pathways of SAPC, focusing on the key enzymes, substrates, and regulatory mechanisms. We delve into both the de novo synthesis via the Kennedy pathway and the remodeling pathway known as the Lands cycle, which is particularly crucial for the incorporation of arachidonic acid. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a valuable resource for researchers in lipid biology and drug development.

Introduction to SAPC Biosynthesis

The synthesis of this compound (SAPC) is a multi-step process involving two primary pathways:

  • The Kennedy Pathway (De Novo Synthesis): This pathway synthesizes phosphatidylcholine from choline, ATP, CTP, and diacylglycerol. For the specific synthesis of SAPC, the diacylglycerol precursor must be 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).

  • The Lands Cycle (Remodeling Pathway): This pathway modifies existing phosphatidylcholine molecules by removing and re-attaching acyl chains. This is a major route for the introduction of polyunsaturated fatty acids like arachidonic acid into phospholipids.

The Kennedy Pathway: De Novo Synthesis of SAPC

The Kennedy pathway is the primary route for the synthesis of phosphatidylcholine in most eukaryotic cells[1][2][3][4]. The final step of this pathway involves the condensation of cytidine diphosphate-choline (CDP-choline) with a diacylglycerol (DAG) molecule. For the specific synthesis of SAPC, the key precursor is 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).

Biosynthesis of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG)

The generation of the specific SAG isomer is a critical control point. The most prominent pathway for SAG production, particularly in the brain, is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC)[5][6].

  • Enzymes and Substrates:

    • Glycerol-3-phosphate acyltransferase (GPAT): Initiates the pathway by acylating glycerol-3-phosphate. Some GPAT isoforms, like GPAT2, have shown specificity for incorporating arachidonoyl-CoA[7].

    • 1-Acylglycerol-3-phosphate acyltransferase (AGPAT) / Lysophosphatidic acid acyltransferase (LPAAT): Catalyzes the acylation of lysophosphatidic acid at the sn-2 position.

    • Phospholipase C (PLC): A key enzyme in signal transduction that hydrolyzes PIP2 to generate DAG and inositol trisphosphate (IP3). The enrichment of stearic acid at the sn-1 position and arachidonic acid at the sn-2 position of brain phosphoinositides makes this a primary route for SAG generation in neural tissues[5].

The pathway can be visualized as follows:

SAG_Biosynthesis cluster_denovo De Novo DAG Synthesis cluster_plc PIP2 Hydrolysis G3P Glycerol-3-Phosphate LPA 1-Stearoyl-sn-Glycero-3-Phosphate (Lysophosphatidic Acid) G3P->LPA GPAT (Stearoyl-CoA) PA 1-Stearoyl-2-arachidonoyl-sn-Glycero-3-Phosphate (Phosphatidic Acid) LPA->PA LPAAT (Arachidonoyl-CoA) SAG 1-Stearoyl-2-arachidonoyl-sn-Glycerol (SAG) PA->SAG Phosphatidate Phosphatase PIP2 Phosphatidylinositol 4,5-bisphosphate PIP2->SAG Phospholipase C (PLC) SAPC 1-Stearoyl-2-arachidonoyl-sn- glycero-3-phosphocholine (SAPC) SAG->SAPC Cholinephosphotransferase CDP_Choline CDP-Choline CDP_Choline->SAPC

Biosynthesis of the SAPC precursor, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).
Final Step of the Kennedy Pathway

Once SAG is synthesized, it is utilized by the enzyme cholinephosphotransferase to produce SAPC, using CDP-choline as the choline donor.

The Lands Cycle: Remodeling to Form SAPC

The Lands cycle is a crucial pathway for tailoring the fatty acid composition of phospholipids and is considered the primary route for incorporating arachidonic acid into phosphatidylcholine[8]. This remodeling process involves two key enzymatic steps:

  • Deacylation: A phospholipase A2 (PLA2) removes the fatty acid from the sn-2 position of a pre-existing phosphatidylcholine molecule, generating a lysophosphatidylcholine (lyso-PC).

  • Reacylation: A lysophosphatidylcholine acyltransferase (LPCAT) then esterifies a new fatty acid to the sn-2 position of the lyso-PC.

For the synthesis of SAPC via this pathway, the substrate would be 1-stearoyl-sn-glycero-3-phosphocholine, which is then acylated with arachidonoyl-CoA.

Key Enzyme: Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)

Research has identified Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) as a key enzyme in the incorporation of arachidonic acid into phospholipids[9][10][11]. LPCAT3 exhibits a preference for polyunsaturated fatty acyl-CoAs, particularly arachidonoyl-CoA, making it central to the synthesis of SAPC through the Lands cycle[9][12].

Lands_Cycle PC Existing Phosphatidylcholine LysoPC 1-Stearoyl-sn-glycero-3-phosphocholine (Lyso-PC) PC->LysoPC Phospholipase A2 (PLA2) Fatty_Acid Fatty Acid SAPC 1-Stearoyl-2-arachidonoyl-sn- glycero-3-phosphocholine (SAPC) LysoPC->SAPC LPCAT3 Arachidonoyl_CoA Arachidonoyl-CoA Arachidonoyl_CoA->SAPC

The Lands Cycle for SAPC biosynthesis.

Quantitative Data

Quantitative analysis of specific phospholipid species is essential for understanding their roles in cellular processes. The following table summarizes available kinetic data for enzymes involved in SAPC biosynthesis.

EnzymeSubstrate(s)KmVmaxOrganism/TissueCitation
LPCAT3 NBD-labeled lyso-PC266.84 ± 3.65 µM39.76 ± 1.86 pmol·min⁻¹·U⁻¹Recombinant Human[13]
Arachidonoyl-CoA11.03 ± 0.51 µMRecombinant Human[13]
DAGLα 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)1.3 pmol min⁻¹ µg⁻¹ proteinRat Cortical Neuronal Nuclei[6]

Note: Direct quantitative data for cellular concentrations of SAPC and its immediate precursors are limited and vary significantly between cell types and physiological conditions.

Regulatory Signaling Pathways

The biosynthesis of SAPC, particularly through the action of LPCAT3, is under the control of several signaling pathways, highlighting its importance in metabolic homeostasis.

  • Liver X Receptor (LXR): LPCAT3 expression is regulated by LXR, a nuclear receptor that plays a key role in cholesterol and fatty acid metabolism[9][10][14].

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARα and PPARδ are also known to regulate LPCAT3 expression, linking its activity to fatty acid oxidation and glucose metabolism[9].

  • Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): Uric acid has been shown to activate LPCAT3, which in turn stimulates the cleavage of SREBP-1c to its mature form. This transcription factor then upregulates lipogenic genes[15].

LPCAT3_Regulation LXR LXR LPCAT3 LPCAT3 Gene Expression LXR->LPCAT3 PPARs PPARs (α, δ) PPARs->LPCAT3 Uric_Acid Uric Acid Uric_Acid->LPCAT3 activates SREBP1c SREBP-1c Cleavage LPCAT3->SREBP1c stimulates Lipogenesis Lipogenic Gene Expression SREBP1c->Lipogenesis activates

Regulation of LPCAT3 expression and activity.

Experimental Protocols

Assay for Lysophosphatidylcholine Acyltransferase (LPCAT) Activity

This protocol is adapted from Hishikawa et al. (2008) and can be used to measure the activity of LPCAT enzymes, including LPCAT3[16].

Materials:

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 0.5-1 mM EDTA

  • Substrates:

    • [1-14C]acyl-CoA (e.g., [1-14C]arachidonoyl-CoA)

    • Lysophospholipids (e.g., 1-stearoyl-sn-glycero-3-phosphocholine)

  • Enzyme source: Microsomal fractions from cells or tissues

  • Stop Solution: Chloroform:methanol (1:2, v/v)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in a total volume of 100 µL containing the reaction buffer, indicated concentrations of acyl-CoA and lysophospholipid, and the enzyme source (e.g., 0.5 µg of microsomal protein).

  • Initiate the reaction by adding the enzyme source.

  • Incubate at 37°C for 10 minutes.

  • Stop the reaction by adding 300 µL of the stop solution.

  • Extract the lipids.

  • Separate the radiolabeled phospholipid product from the unreacted radiolabeled acyl-CoA substrate using TLC.

  • Quantify the amount of radioactivity in the phospholipid spot using a scintillation counter to determine enzyme activity.

Quantification of 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)

This protocol is a general guideline for the quantification of SAG from biological samples.

Materials:

  • Cold homogenization solvent: Chloroform/methanol (2:1, v/v)

  • Deuterated internal standard (e.g., 1-stearoyl-2-arachidonoyl-d8-sn-glycerol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Homogenization: Homogenize frozen tissue or cell pellets in the cold solvent mixture (approximately 1:20 w/v).

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard to the homogenate to correct for extraction efficiency and matrix effects.

  • Lipid Extraction: Perform a lipid extraction (e.g., Bligh-Dyer method).

  • LC-MS Analysis: Analyze the lipid extract using a suitable LC-MS method for the separation and quantification of SAG. The quantification is based on the comparison of the peak area of the endogenous SAG to that of the internal standard.

Conclusion

The biosynthesis of this compound is a complex process involving both de novo synthesis and remodeling pathways. The Lands cycle, and specifically the enzyme LPCAT3, plays a pivotal role in the incorporation of arachidonic acid, highlighting the importance of phospholipid remodeling in achieving specific membrane compositions. The regulation of SAPC biosynthesis is intricately linked to major metabolic signaling pathways, underscoring its significance in cellular homeostasis. The experimental protocols provided herein offer a starting point for researchers to investigate the dynamics of SAPC synthesis and its role in health and disease. Further research into the specificities of the enzymes in the de novo pathway and the precise cellular concentrations of SAPC will provide a more complete understanding of this important phospholipid species.

References

Sphingosylphosphorylcholine (SAPC): A Technical Guide to its Natural Sources, Abundance, and Biological Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosylphosphorylcholine (SAPC) is a bioactive lysosphingolipid that has garnered significant interest in the scientific community for its diverse physiological and pathological roles. As a metabolite of sphingomyelin, a key component of cell membranes, SAPC acts as an extracellular signaling molecule, modulating a variety of cellular processes. This technical guide provides a comprehensive overview of the natural sources and abundance of SAPC, details the experimental protocols for its quantification, and elucidates its complex signaling pathways.

Natural Sources and Abundance of Sphingosylphosphorylcholine

SAPC is a naturally occurring lipid found in various biological systems. Its primary endogenous source is the enzymatic hydrolysis of sphingomyelin by sphingomyelin deacylase. While present in numerous tissues, its concentration varies significantly.

Abundance in Human Tissues and Fluids

Quantitative data on SAPC abundance across a wide range of human tissues remains an area of active research. However, its presence in blood plasma and serum is well-documented.

Biological MatrixConcentrationReference(s)
Human Plasma~50 nM[1][2]
Human Serum~130 nM[3]

SAPC is also a known constituent of lipoproteins, which are responsible for transporting lipids in the blood.

SAPC in Food Sources

Sphingolipids, the parent class of molecules to which SAPC belongs, are found in a variety of common food sources. While specific quantitative data for SAPC in these foods is not extensively available, the presence of its precursor, sphingomyelin, suggests potential dietary sources.

Food CategoryExamplesSphingolipid Presence
Dairy ProductsMilk, Cheese, Cream, ButterContains sphingomyelin
EggsEgg YolkRich in phospholipids, including sphingomyelin
Soy ProductsSoybeans, Tofu, Soy MilkContains sphingolipids

Further research is required to quantify the exact concentrations of SAPC in these and other food products and to understand the impact of dietary intake on circulating SAPC levels.

Experimental Protocols for SAPC Quantification

The accurate quantification of SAPC in biological samples is crucial for understanding its physiological and pathological roles. The gold-standard technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General LC-MS/MS Protocol for SAPC Quantification

This protocol provides a general workflow for the analysis of SAPC in biological matrices. Optimization of specific parameters may be required depending on the sample type and instrumentation.

1. Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a known amount of a suitable internal standard, such as a deuterated or C17-SAPC analog. This is critical for accurate quantification as it corrects for variations in extraction efficiency and matrix effects.

  • Lipid Extraction: Employ a robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, using a mixture of chloroform, methanol, and water. The goal is to efficiently extract lipids while minimizing the co-extraction of interfering substances.

  • Phase Separation: Centrifuge the mixture to separate the organic (lipid-containing) and aqueous phases.

  • Drying and Reconstitution: Carefully collect the organic phase, evaporate the solvent under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile).

2. Liquid Chromatography (LC) Separation:

  • Column: Utilize a reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column for the separation of SAPC from other lipid species.

  • Mobile Phase: A gradient elution is typically employed using a binary solvent system, such as:

    • Solvent A: Water with a modifier like formic acid or ammonium formate to improve ionization.

    • Solvent B: Acetonitrile/Methanol mixture, also with a modifier.

  • Gradient: The gradient program should be optimized to achieve good chromatographic resolution of SAPC and its internal standard, ensuring they are free from co-eluting interferences.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Ionization: Use electrospray ionization (ESI) in the positive ion mode.

  • Detection Mode: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecular ion of SAPC, [M+H]+) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting a specific product ion in the third quadrupole (Q3).

  • MRM Transitions:

    • SAPC (d18:1): Monitor the transition of m/z 465.3 → 184.1 (the phosphorylcholine headgroup fragment).

    • Internal Standard: Monitor the corresponding transition for the chosen internal standard.

  • Optimization: Optimize MS parameters such as collision energy and declustering potential to maximize the signal intensity for the specific MRM transitions.

4. Data Analysis and Quantification:

  • Peak Integration: Integrate the peak areas for both SAPC and the internal standard in the chromatograms.

  • Calibration Curve: Prepare a calibration curve by analyzing a series of standards with known concentrations of SAPC and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantification: Determine the concentration of SAPC in the biological samples by interpolating their peak area ratios onto the calibration curve.

Signaling Pathways of Sphingosylphosphorylcholine

SAPC exerts its biological effects by binding to and activating specific G protein-coupled receptors (GPCRs) on the cell surface. The primary receptors for SAPC identified to date are OGR1 (Ovarian Cancer G protein-coupled Receptor 1, also known as GPR68), GPR4, and GPR12. Activation of these receptors initiates a cascade of intracellular signaling events that vary depending on the receptor and the cell type.

SAPC-OGR1 Signaling Pathway

OGR1 is a high-affinity receptor for SAPC.[4] Its activation can lead to the coupling of multiple G protein subtypes, including Gαq, Gαi, and Gαs, initiating diverse downstream signaling cascades.

SAPC_OGR1_Signaling SAPC SAPC OGR1 OGR1 SAPC->OGR1 Gq Gαq OGR1->Gq Gi Gαi OGR1->Gi Gs Gαs OGR1->Gs PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Cellular_Responses_q Cellular Responses (e.g., Proliferation, Inflammation) Ca_release->Cellular_Responses_q ERK ERK PKC->ERK ERK->Cellular_Responses_q AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Cellular_Responses_i Cellular Responses cAMP_decrease->Cellular_Responses_i AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA PKA cAMP_increase->PKA Cellular_Responses_s Cellular Responses PKA->Cellular_Responses_s

Caption: SAPC binding to OGR1 activates Gαq, Gαi, and Gαs pathways.

SAPC-GPR4 Signaling Pathway

GPR4 is another receptor that recognizes SAPC, and its activation is often associated with pro-angiogenic and inflammatory responses.[5][6] It primarily signals through Gαi and can also couple to Gα12/13.

SAPC_GPR4_Signaling SAPC SAPC GPR4 GPR4 SAPC->GPR4 Gi Gαi GPR4->Gi G12_13 Gα12/13 GPR4->G12_13 PI3K PI3K Gi->PI3K ERK ERK Gi->ERK Akt Akt PI3K->Akt Cellular_Responses_i Cellular Responses (e.g., Cell Survival, Proliferation) Akt->Cellular_Responses_i ERK->Cellular_Responses_i RhoA RhoA G12_13->RhoA ROCK ROCK RhoA->ROCK Cellular_Responses_12_13 Cellular Responses (e.g., Cytoskeletal Reorganization, Migration) ROCK->Cellular_Responses_12_13

Caption: SAPC activates GPR4, leading to Gαi and Gα12/13-mediated signaling.

SAPC-GPR12 Signaling Pathway

GPR12 is expressed in the central nervous system and is implicated in neuronal development and function.[7] It is constitutively active but can be further modulated by SAPC, primarily signaling through Gαs and Gαi.

SAPC_GPR12_Signaling SAPC SAPC GPR12 GPR12 (Constitutively Active) SAPC->GPR12 Gs Gαs GPR12->Gs Gi Gαi GPR12->Gi AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA PKA cAMP_increase->PKA CREB CREB PKA->CREB Cellular_Responses_s Cellular Responses (e.g., Neurite Outgrowth, Gene Expression) CREB->Cellular_Responses_s AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Cellular_Responses_i Cellular Responses cAMP_decrease->Cellular_Responses_i

Caption: SAPC modulates the activity of the constitutively active GPR12 receptor.

Conclusion

Sphingosylphosphorylcholine is a critical lipid mediator with a growing body of evidence supporting its involvement in a wide array of biological processes. This technical guide has provided an in-depth overview of its natural sources, current understanding of its abundance, standardized methods for its quantification, and a detailed look at its complex signaling pathways. For researchers and professionals in drug development, a thorough understanding of SAPC biology is paramount for exploring its potential as a therapeutic target and for the development of novel diagnostic and prognostic biomarkers. Further research into the quantitative distribution of SAPC in various tissues and food sources will undoubtedly provide deeper insights into its physiological and pathological significance.

References

An In-depth Technical Guide to 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) is a specific molecular species of phosphatidylcholine, a major class of phospholipids that are fundamental components of eukaryotic cell membranes. This glycerophospholipid is characterized by a glycerol backbone with stearic acid (a saturated fatty acid, 18:0) esterified at the sn-1 position and arachidonic acid (a polyunsaturated fatty acid, 20:4) at the sn-2 position. A phosphocholine head group is attached at the sn-3 position. The unique combination of a saturated and a polyunsaturated fatty acid chain confers specific biophysical properties to cell membranes, influencing their fluidity and the function of membrane-bound proteins. Beyond its structural role, SAPC is a key player in cellular signaling, serving as a precursor for the endocannabinoid 2-arachidonoylglycerol (2-AG) and participating in pathways that regulate cell growth, apoptosis, and inflammation. This guide provides a comprehensive overview of SAPC, including its nomenclature, biochemical properties, role in signaling, and relevant experimental protocols.

Synonyms and Identifiers

A clear understanding of the various names and identifiers for this compound is crucial for effective literature and database searches.

CategoryIdentifier
Systematic Name This compound
Common Abbreviations SAPC, PC(18:0/20:4)
CAS Number 35418-59-8[1]
PubChem CID 16219824[2]
HMDB ID HMDB0008048[1]
ChEBI ID CHEBI:74965[2]
Lipid MAPS ID LMGP01010026
Other Chemical Names 1-Octadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphocholine, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine, L-Phosphatidylcholine, 1-stearoyl-2-arachidonoyl

Biochemical and Physical Properties

The physicochemical properties of SAPC are fundamental to its biological function, influencing its incorporation into membranes and its role as a substrate for various enzymes. While some experimental data is limited, computational predictions and data from related compounds provide valuable insights.

PropertyValueSource
Molecular Formula C46H84NO8PPubChem[2]
Molecular Weight 810.13 g/mol PubChem[2]
Melting Point Not AvailableHMDB[1]
Boiling Point Not AvailableHMDB[1]
Water Solubility Not AvailableHMDB[1]
Solubility in Organic Solvents Soluble in ethanol, chloroform[3][4]Cayman Chemical, Sigma-Aldrich[3][4]
Physical Form Liquid (in chloroform)Sigma-Aldrich[3]

Role in Biological Signaling Pathways

SAPC is not merely a structural lipid; it is a critical node in several signaling pathways, primarily through its hydrolysis to produce bioactive lipid mediators.

Precursor to 2-Arachidonoylglycerol (2-AG)

The most well-characterized signaling role of SAPC is as a precursor to the endocannabinoid 2-arachidonoylglycerol (2-AG). This pathway is particularly important in the central nervous system for retrograde signaling at synapses.

  • Initiation: Neuronal stimulation activates G-protein coupled receptors (GPCRs), leading to the activation of phospholipase C (PLC).

  • PLC-mediated Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). A significant portion of this DAG pool is 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), which can be derived from SAPC through the action of phospholipase D (PLD) followed by phosphatidic acid phosphatase (PAP).

  • DAG Lipase Action: Diacylglycerol lipase (DAGL) specifically hydrolyzes the ester bond at the sn-1 position of SAG, releasing stearic acid and producing 2-AG.

  • Retrograde Signaling: 2-AG then acts as a retrograde messenger, diffusing from the postsynaptic to the presynaptic terminal, where it binds to and activates cannabinoid receptor 1 (CB1), typically leading to a reduction in neurotransmitter release.

SAG_to_2AG_Pathway SAPC 1-Stearoyl-2-arachidonoyl- sn-glycero-3-phosphocholine (SAPC) SAG 1-Stearoyl-2-arachidonoyl- sn-glycerol (SAG) SAPC->SAG PLD / PAP Two_AG 2-Arachidonoylglycerol (2-AG) SAG->Two_AG DAGL CB1_R Cannabinoid Receptor 1 (CB1) Two_AG->CB1_R Activates

Caption: Biosynthetic pathway of 2-Arachidonoylglycerol (2-AG) from SAPC.

Protein Kinase C (PKC) Activation

As a diacylglycerol, the derivative of SAPC, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), is a potent activator of several isoforms of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression. The generation of SAG from SAPC in the cell membrane brings PKC to the membrane and activates it, initiating downstream signaling cascades.

Quantitative Data

The concentration of SAPC can vary significantly between different tissues and cell types, and under different physiological or pathological conditions. While comprehensive absolute quantification data is still emerging, several studies have provided valuable insights into its relative abundance.

Biological MatrixConditionObservationMethod
Human Breast Cancer Cells Highly Metastatic (MDA-MB-231) vs. Slightly Metastatic (MCF-7) and Normal (MCF-10A)Markedly higher levels of PC(18:0/20:4) in MDA-MB-231 cells compared to MCF-7 and MCF-10A cells.Direct Infusion Mass Spectrometry
Rat Plasma and Liver Ethionamide TreatmentDose-dependent decrease in PC(18:0/20:4) levels.Lipidomics Analysis
Human Plasma (Healthy Subjects) Normal Physiological StatePC(18:0/20:4) is a detectable species, but its concentration relative to other PCs can vary.LC-MS/MS Lipidomics[5]
Human Brain Normal Physiological StatePC(18:0/20:4) is a component of the brain lipidome.Lipidomics Analysis[6]

Absolute concentration data for PC(18:0/20:4) in healthy human plasma and brain is highly variable depending on the study and analytical methodology. However, it is consistently identified as a significant phosphatidylcholine species.

Experimental Protocols

Accurate quantification and analysis of SAPC require robust experimental protocols, from sample preparation to instrumental analysis.

Lipid Extraction from Biological Samples (Folch Method)

This is a classic and widely used method for extracting total lipids from a variety of biological samples.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, cell pellet)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream for drying

Procedure:

  • Homogenization: Homogenize tissue samples in a suitable buffer. For plasma or cell pellets, proceed to the next step.

  • Solvent Addition: To the sample in a glass centrifuge tube, add a 20-fold excess of a chloroform:methanol (2:1, v/v) mixture.

  • Extraction: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and extraction of lipids into the solvent phase.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture. Vortex for 30 seconds and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

  • Collection of Organic Phase: Two distinct phases will form: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids. Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface at the boundary.

  • Drying and Reconstitution: Dry the collected organic phase under a gentle stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., methanol/chloroform 1:1, v/v for LC-MS/MS).

Lipid_Extraction_Workflow Sample Biological Sample Add_Solvent Add Chloroform:Methanol (2:1) Sample->Add_Solvent Vortex1 Vortex Vigorously Add_Solvent->Vortex1 Add_Salt Add 0.9% NaCl Vortex1->Add_Salt Vortex2 Vortex Briefly Add_Salt->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Collect_Organic Collect Lower Organic Phase Centrifuge->Collect_Organic Dry Dry Under Nitrogen Collect_Organic->Dry Reconstitute Reconstitute in Appropriate Solvent Dry->Reconstitute Analysis Downstream Analysis (e.g., LC-MS/MS) Reconstitute->Analysis

Caption: Workflow for the Folch method of lipid extraction.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual lipid species like SAPC.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

Typical LC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a standard analytical column).

  • Column Temperature: Typically maintained at 40-50 °C.

Typical MS/MS Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): m/z 810.6 (for the [M+H]+ adduct of PC(18:0/20:4))

  • Product Ion (Q3): m/z 184.1 (characteristic phosphocholine headgroup fragment)

  • Internal Standard: A deuterated or 13C-labeled lipid standard with a similar structure (e.g., PC(18:0-d35/20:4)) should be used for accurate quantification.

Quantification: A calibration curve is generated using a series of known concentrations of a pure SAPC standard. The ratio of the peak area of the analyte (SAPC) to the peak area of the internal standard is plotted against the concentration of the standard. The concentration of SAPC in the biological samples is then determined from this calibration curve.

Conclusion

This compound is a multifaceted phospholipid that is integral to both the structural integrity of cellular membranes and the intricate network of cellular signaling. Its role as a key precursor to the endocannabinoid 2-AG and its involvement in PKC activation underscore its importance in a wide range of physiological and pathological processes. As analytical techniques such as mass spectrometry-based lipidomics continue to advance, a more detailed understanding of the precise roles and regulation of SAPC in health and disease is emerging, opening new avenues for therapeutic intervention in areas such as neuroscience, oncology, and inflammatory diseases. This guide serves as a foundational resource for researchers and professionals dedicated to unraveling the complexities of lipid biology and its implications for human health.

References

An In-depth Technical Guide to the Metabolism of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC), a prominent species of phosphatidylcholine, is a key constituent of cellular membranes and a critical hub in lipid-mediated signaling. Its unique structure, featuring a saturated fatty acid at the sn-1 position and the polyunsaturated arachidonic acid at the sn-2 position, dictates its central role in the generation of potent second messengers and bioactive lipids. This technical guide provides a comprehensive overview of the metabolic pathways governing the synthesis and degradation of SAPC, the enzymatic machinery involved, and its subsequent influence on crucial signaling cascades. Detailed experimental methodologies for the study of SAPC metabolism are provided, alongside a compilation of available quantitative data to facilitate a deeper understanding of its physiological and pathological significance.

Introduction

This compound, also referred to as PC(18:0/20:4), is a glycerophospholipid integral to the structure and function of eukaryotic cell membranes. Beyond its structural role, SAPC is a pivotal precursor for the synthesis of signaling molecules that regulate a myriad of cellular processes, including inflammation, neurotransmission, and cell growth. The metabolic fate of SAPC is tightly regulated by a series of enzymatic reactions that either lead to its remodeling within the membrane or its conversion into potent signaling lipids. This guide will delve into the anabolic and catabolic pathways of SAPC, the key enzymes that orchestrate its metabolism, and its intersection with significant signaling networks, most notably the protein kinase C (PKC) and endocannabinoid signaling pathways.

Metabolism of this compound

The metabolism of SAPC is a dynamic process involving both its synthesis (anabolism) and breakdown (catabolism). These pathways ensure the maintenance of appropriate levels of SAPC in cellular membranes and provide a regulated supply of its signaling derivatives.

Anabolism: The Synthesis of SAPC

The de novo synthesis of SAPC occurs primarily through the Kennedy pathway, followed by acyl chain remodeling.

  • De Novo Synthesis of Phosphatidylcholine: The Kennedy pathway synthesizes phosphatidylcholine from choline. The final step involves the transfer of a phosphocholine group from CDP-choline to a diacylglycerol (DAG) molecule.

  • Acyl Chain Remodeling (Lands Cycle): The specific fatty acid composition of SAPC is achieved through a deacylation-reacylation cycle known as the Lands cycle.

    • Deacylation: A pre-existing phosphatidylcholine molecule is hydrolyzed by Phospholipase A2 (PLA2) , which removes the fatty acid at the sn-2 position, yielding 1-stearoyl-2-lysophosphatidylcholine.

    • Reacylation: The lysophospholipid is then re-esterified with arachidonoyl-CoA by the enzyme Lysophosphatidylcholine Acyltransferase (LPCAT) , specifically an isoform that exhibits preference for arachidonoyl-CoA.[1] This step is crucial for the incorporation of arachidonic acid into the sn-2 position, forming SAPC. Members of the membrane-bound O-acyltransferase (MBOAT) family, such as MBOAT5 and MBOAT7, are implicated in the recycling of arachidonic acid into phospholipids.[1]

Catabolism: The Breakdown of SAPC

The catabolism of SAPC is a critical process that releases potent second messengers and bioactive lipids.

  • Hydrolysis by Phospholipase C (PLC): In response to various extracellular stimuli, SAPC can be hydrolyzed by Phospholipase C (PLC) . This enzyme cleaves the phosphocholine headgroup, generating 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) and phosphocholine.[2] SAG is a powerful second messenger that remains in the cell membrane.

  • Hydrolysis by Phospholipase A2 (PLA2): As in the remodeling pathway, Phospholipase A2 (PLA2) can hydrolyze the ester bond at the sn-2 position of SAPC, releasing arachidonic acid and 1-stearoyl-2-lysophosphatidylcholine. The released arachidonic acid is a precursor for the synthesis of eicosanoids, a class of potent inflammatory mediators.

  • Further Metabolism of 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG): The SAG generated from SAPC can be further metabolized:

    • Hydrolysis by Diacylglycerol Lipase (DAGL): SAG is a key substrate for Diacylglycerol Lipase (DAGL) , which hydrolyzes the stearoyl group at the sn-1 position to produce the endocannabinoid 2-arachidonoylglycerol (2-AG) and stearic acid.[3][4]

    • Phosphorylation by Diacylglycerol Kinase (DGK): Alternatively, SAG can be phosphorylated by Diacylglycerol Kinase (DGK) to form phosphatidic acid, terminating the DAG signal.

Quantitative Data

The following tables summarize the available quantitative data on the concentrations of SAPC and its metabolites, as well as the kinetic parameters of the key enzymes involved in its metabolism.

Metabolite Tissue/Cell Type Species Concentration Method Reference
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)BrainRat~1.5 nmol/g tissueLipidomics[5]
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)LiverRat~0.8 nmol/g tissueLipidomics[5]
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)Human BasophilsHuman~400 fmol / 10^5 cells (stimulated)GC-MS[6]
Enzyme Substrate Km Vmax Source Reference
Diacylglycerol Lipase α (DAGLα)1-Stearoyl-2-arachidonoyl-sn-glycerol154.7 ± 19.1 µMNot specifiedRecombinant[3]
Diacylglycerol Lipase β (DAGLβ)1-Stearoyl-2-arachidonoyl-sn-glycerol74.1 ± 4.9 µMNot specifiedRecombinant[3]
Diacylglycerol Lipase α (DAGLα)1-Stearoyl-2-arachidonoyl-sn-glycerol179.8 ± 15.8 µM1.3 pmol min⁻¹ µg⁻¹Not specified[4]
Diacylglycerol Kinase 2 (AtDGK2)1,2-dioleoyl-sn-glycerol125 µM0.25 pmol of PA min⁻¹ µg⁻¹Recombinant (Arabidopsis thaliana)[7]

Experimental Protocols

Lipid Extraction

Accurate analysis of SAPC and its metabolites requires efficient extraction from biological samples.

  • Folch Method:

    • Homogenize the tissue sample or cell pellet in a 2:1 (v/v) mixture of chloroform and methanol.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Vortex and centrifuge to separate the phases.

    • The lower organic phase containing the lipids is carefully collected.

    • The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for analysis.

  • Bligh & Dyer Method:

    • For samples with high water content, homogenize in a 1:2:0.8 (v/v/v) mixture of chloroform, methanol, and water.

    • Add additional chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v).

    • Vortex and centrifuge to separate the phases.

    • Collect the lower chloroform phase and proceed with solvent evaporation as in the Folch method.

Lipid Separation and Quantification
  • Thin-Layer Chromatography (TLC): A classical method for separating different lipid classes based on their polarity.

  • Solid-Phase Extraction (SPE): Used for the rapid separation of lipid classes from total lipid extracts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method for the quantification of specific lipid species, often after derivatization.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for the quantification of a wide range of lipid molecules, including SAPC and its metabolites, with high specificity and sensitivity.

Enzyme Assays
  • Phospholipase A2 (PLA2) Activity Assay:

    • Prepare small unilamellar vesicles containing a radiolabeled phosphatidylcholine substrate (e.g., with [¹⁴C]arachidonic acid at the sn-2 position).

    • Incubate the vesicles with the enzyme source (purified enzyme or cell lysate).

    • The reaction is stopped, and the released radiolabeled free fatty acid is separated from the phospholipid substrate by TLC.

    • The radioactivity of the fatty acid spot is quantified to determine enzyme activity.

  • Lysophosphatidylcholine Acyltransferase (LPCAT) Activity Assay:

    • Prepare a reaction mixture containing microsomal fractions (as the enzyme source), a lysophosphatidylcholine acceptor, and a specific acyl-CoA donor (e.g., arachidonoyl-CoA).

    • Incubate the reaction mixture at 37°C.

    • The reaction is stopped, and the lipids are extracted.

    • The formation of the specific phosphatidylcholine product is quantified by LC-MS/MS.

  • Diacylglycerol Lipase (DAGL) Activity Assay:

    • Prepare a substrate solution of 1-stearoyl-2-arachidonoyl-sn-glycerol, which can be radiolabeled for ease of detection.

    • Incubate the substrate with the enzyme source (e.g., cell or tissue homogenates).

    • The reaction is terminated, and the lipids are extracted.

    • The amount of 2-AG produced is quantified by LC-MS/MS or by measuring the radioactivity of the 2-AG spot after separation by TLC.[9]

Signaling Pathways

The metabolic products of SAPC are key players in several critical signaling pathways.

Protein Kinase C (PKC) Activation

The hydrolysis of SAPC by PLC generates 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), a potent activator of conventional and novel PKC isoforms.[10][11] SAG binds to the C1 domain of PKC, recruiting it to the cell membrane and inducing a conformational change that leads to its activation. Activated PKC then phosphorylates a wide range of downstream protein substrates, regulating processes such as cell growth, differentiation, and apoptosis.

Endocannabinoid Signaling

SAG is the direct precursor to the endocannabinoid 2-arachidonoylglycerol (2-AG).[4] The synthesis of 2-AG from SAG is catalyzed by diacylglycerol lipase (DAGL).[3] 2-AG acts as a retrograde messenger in the nervous system, being released from postsynaptic neurons to activate presynaptic CB1 cannabinoid receptors, thereby modulating neurotransmitter release.

Visualizations

SAPC_Metabolism Metabolic Pathways of this compound (SAPC) cluster_anabolism Anabolism cluster_catabolism Catabolism Diacylglycerol Diacylglycerol SAPC SAPC Diacylglycerol->SAPC CDP-choline Cholinephosphotransferase SAG 1-Stearoyl-2-arachidonoyl-sn-glycerol SAPC->SAG PLC Arachidonic Acid Arachidonic Acid SAPC->Arachidonic Acid PLA2 Lysophosphatidylcholine Lysophosphatidylcholine Lysophosphatidylcholine->SAPC Arachidonoyl-CoA LPCAT Pre-existing PC Pre-existing PC Pre-existing PC->Lysophosphatidylcholine PLA2 2-AG 2-Arachidonoylglycerol SAG->2-AG DAGL Phosphatidic Acid Phosphatidic Acid SAG->Phosphatidic Acid DGK

Caption: Metabolic pathways of SAPC.

Signaling_Pathways Signaling Pathways Downstream of SAPC Metabolism cluster_pkc PKC Signaling cluster_endo Endocannabinoid Signaling Extracellular Signal Extracellular Signal GPCR/RTK GPCR/RTK Extracellular Signal->GPCR/RTK PLC PLC GPCR/RTK->PLC activates SAPC SAPC PLC->SAPC SAG 1-Stearoyl-2-arachidonoyl-sn-glycerol SAPC->SAG hydrolyzes PKC PKC SAG->PKC activates 2-AG 2-Arachidonoylglycerol SAG->2-AG DAGL Downstream Targets Downstream Targets PKC->Downstream Targets phosphorylates Cellular Responses Cellular Responses Downstream Targets->Cellular Responses CB1 Receptor CB1 Receptor 2-AG->CB1 Receptor activates Modulation of\nNeurotransmission Modulation of Neurotransmission CB1 Receptor->Modulation of\nNeurotransmission

Caption: Signaling pathways downstream of SAPC metabolism.

Experimental_Workflow General Experimental Workflow for SAPC Analysis Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Folch or Bligh & Dyer Lipid Separation Lipid Separation Lipid Extraction->Lipid Separation TLC or SPE Quantification Quantification Lipid Separation->Quantification LC-MS/MS or GC-MS Data Analysis Data Analysis Quantification->Data Analysis

Caption: Experimental workflow for SAPC analysis.

Conclusion

This compound stands at a critical intersection of membrane biology and cellular signaling. Its metabolism is a tightly controlled process that not only maintains membrane homeostasis but also initiates powerful signaling cascades through the generation of 1-stearoyl-2-arachidonoyl-sn-glycerol and subsequently 2-arachidonoylglycerol. A thorough understanding of the enzymes and pathways that govern SAPC metabolism is essential for elucidating its role in health and disease. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate biology of this key phospholipid and to explore its potential as a therapeutic target. Future research focused on obtaining more comprehensive quantitative data on enzyme kinetics and tissue-specific concentrations of SAPC and its metabolites will be crucial for advancing our knowledge in this field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC), a significant phospholipid involved in cellular signaling. The following sections outline two primary synthesis methods: a chemoenzymatic approach and a two-step enzymatic synthesis of the key precursor, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG). Additionally, the role of SAPC and its diacylglycerol backbone in major signaling pathways is described and visualized.

Synthesis Methodologies

Two effective methods for the synthesis of SAPC or its immediate precursor are detailed below. The choice of method may depend on the availability of starting materials, desired purity, and laboratory capabilities.

Chemoenzymatic Synthesis of SAPC via Phospholipase A2 Hydrolysis and Reacylation

This method involves the selective removal of the fatty acid at the sn-2 position of a readily available disaturated phosphatidylcholine, followed by the specific introduction of arachidonic acid.

Experimental Workflow:

chemoenzymatic_synthesis DSPC 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) LysoPC 1-Stearoyl-sn-glycero-3-phosphocholine (Lyso-PC) DSPC->LysoPC Phospholipase A2 (Hydrolysis) SAPC This compound (SAPC) LysoPC->SAPC Arachidonic Acid Anhydride (Reacylation)

Caption: Chemoenzymatic synthesis of SAPC.

Experimental Protocol:

Step 1: Enzymatic Hydrolysis of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Preparation: Disperse 1.49 g (1.84 mmol) of rac-1,2-distearoyl-sn-glycero-3-phosphocholine in 56 mL of buffer (100 mM NaEDTA, 100 mM Tris, pH 8.1).

  • Incubation: Mix the suspension by rotation on a rotary evaporator for 1 hour to ensure a uniform dispersion.

  • Enzyme Addition: Introduce Phospholipase A2 (PLA2) to the mixture. The exact amount of enzyme should be optimized based on the activity of the specific batch.

  • Reaction: Continue the reaction until thin-layer chromatography (TLC) indicates the complete conversion of DSPC to 1-stearoyl-sn-glycero-3-phosphocholine (lyso-PC).

  • Extraction: Extract the reaction mixture with 150 mL of a 2:1 (v/v) chloroform/methanol solution at 30-35°C. Perform two additional extractions with 50 mL of the same solvent mixture.

  • Drying: Dry the combined organic extracts and evaporate the solvent under reduced pressure to obtain the lyso-PC intermediate. A yield of approximately 100% can be expected for this step.[1]

Step 2: Reacylation with Arachidonic Acid Anhydride

  • Preparation: To a solution of the dried lyso-PC from the previous step, add arachidonic acid anhydride.

  • Catalyst: Add a suitable catalyst, such as 4-pyrrolidinopyridine (4-PPY).

  • Reaction: Stir the reaction mixture overnight. Monitor the progress by TLC until the lyso-PC is fully consumed.

  • Purification: The final product, this compound (SAPC), can be purified using column chromatography on silica gel. An 84% yield for the reacylation step has been reported.[1]

Two-Step Enzymatic Synthesis of 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)

This method produces the diacylglycerol precursor of SAPC, which can then be phosphocholinated in a subsequent chemical step. This approach offers high regioselectivity due to the use of specific lipases.[2]

Experimental Workflow:

enzymatic_synthesis_sag Glycerol Glycerol & Stearic Acid MAG 1-Stearoyl-sn-glycerol Glycerol->MAG Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM) SAG 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) MAG->SAG Immobilized lipase (e.g., Novozym 435) + Arachidonic Acid

Caption: Two-step enzymatic synthesis of SAG.

Experimental Protocol:

Step 1: Synthesis of 1-Stearoyl-sn-glycerol

  • Reaction Setup: In a temperature-controlled reactor, combine glycerol and stearic acid in a 2:1 molar ratio in a solvent-free system.[2]

  • Enzyme Addition: Add an immobilized 1,3-specific lipase, such as Lipozyme RM IM, at a concentration of 10% (w/w) of the total substrate weight.[2]

  • Reaction Conditions: Maintain the reaction at 65°C with continuous stirring for 4 hours.[2]

  • Monitoring: Monitor the formation of the monoacylglycerol product by Thin Layer Chromatography (TLC).[2]

  • Purification: After the reaction, purify the 1-stearoyl-sn-glycerol intermediate using column chromatography on silica gel.[2]

Step 2: Synthesis of 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)

  • Reaction Setup: Dissolve the purified 1-stearoyl-sn-glycerol and arachidonic acid in a 1:2 molar ratio in n-hexane.[2]

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435, at a concentration of 10% (w/w) of the total substrate weight.[2]

  • Reaction Conditions: Conduct the reaction at 60°C with continuous stirring for a typical duration of 24 hours, though the time can be optimized.[2]

  • Monitoring: Monitor the formation of the final product by TLC.[2]

  • Purification: After the reaction is complete, remove the immobilized enzyme by filtration. Evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis methods.

ParameterChemoenzymatic Synthesis of SAPCTwo-Step Enzymatic Synthesis of SAG
Step 1: Starting Materials 1,2-Distearoyl-sn-glycero-3-phosphocholineGlycerol, Stearic Acid
Step 1: Enzyme Phospholipase A2Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
Step 1: Molar Ratio N/A2:1 (Glycerol:Stearic Acid)
Step 1: Enzyme Conc. To be optimized10% (w/w) of total substrates
Step 1: Temperature 30-35°C (for extraction)65°C
Step 1: Reaction Time Until completion (monitored by TLC)4 hours
Step 1: Yield ~100%-
Step 2: Starting Materials 1-Stearoyl-sn-glycero-3-phosphocholine, Arachidonic Acid Anhydride1-Stearoyl-sn-glycerol, Arachidonic Acid
Step 2: Enzyme/Catalyst 4-PyrrolidinopyridineImmobilized lipase (e.g., Novozym 435)
Step 2: Molar Ratio -1:2 (1-Stearoyl-sn-glycerol:Arachidonic Acid)
Step 2: Enzyme Conc. -10% (w/w) of total substrates
Step 2: Temperature Room Temperature60°C
Step 2: Reaction Time Overnight24 hours (can be optimized)
Step 2: Yield 84%-
Purification Method Column Chromatography (Silica Gel)Column Chromatography (Silica Gel)

Signaling Pathways Involving SAPC and SAG

SAPC is not only a structural component of cell membranes but also a precursor to the important endocannabinoid, 2-arachidonoylglycerol (2-AG). The diacylglycerol backbone of SAPC, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), is itself a potent second messenger.

Biosynthesis of 2-Arachidonoylglycerol (2-AG) from SAPC

In neuronal signaling, SAPC can be hydrolyzed by Phospholipase C (PLC) to produce SAG. SAG is then a direct precursor to 2-AG, a key endocannabinoid that modulates synaptic transmission.

AG_synthesis SAPC This compound (SAPC) SAG 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) SAPC->SAG Phospholipase C (PLC) AG 2-Arachidonoylglycerol (2-AG) SAG->AG Diacylglycerol Lipase (DAGL)

Caption: Biosynthesis of 2-AG from SAPC.

SAG-Mediated Activation of Protein Kinase C (PKC) and RasGRP

As a diacylglycerol, SAG is a crucial signaling molecule that activates Protein Kinase C (PKC) isoforms and Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs). This activation triggers downstream signaling cascades that regulate a variety of cellular processes, including cell growth, differentiation, and apoptosis.[2]

SAG_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 SAG SAG PIP2->SAG Hydrolysis PKC Protein Kinase C (PKC) SAG->PKC Activation RasGRP RasGRP SAG->RasGRP Activation Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream RasGRP->Downstream CellularResponse Cellular Response (Growth, Differentiation, etc.) Downstream->CellularResponse

Caption: SAG-mediated signaling pathways.

References

Application Notes and Protocols for SAPC-Containing Liposomes in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular nanocarriers formed from phospholipids and are highly effective for the targeted delivery of therapeutic agents. The choice of phospholipid is critical in determining the physicochemical properties and in vivo performance of the liposome formulation. 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) is a unique phospholipid containing a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated arachidonic acid (20:4) at the sn-2 position. This combination of a saturated and a polyunsaturated fatty acid chain within the same molecule imparts distinct biophysical properties to the lipid bilayer, potentially influencing membrane fluidity, stability, and interaction with cells. These characteristics make SAPC an intriguing candidate for the development of advanced drug delivery systems.

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vitro evaluation of SAPC-containing liposomes for drug delivery applications.

Data Presentation: Comparative Physicochemical Characteristics

The following tables summarize hypothetical yet representative physicochemical properties of SAPC-containing liposomes compared to more conventional liposome formulations. These values are intended to serve as a guide for formulation development and highlight the expected impact of incorporating SAPC.

Table 1: Physicochemical Characterization of Unloaded Liposome Formulations

Liposome FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DSPC:Cholesterol (55:45)110 ± 50.12 ± 0.03-5 ± 2
DOPC:Cholesterol (55:45)105 ± 60.15 ± 0.04-4 ± 2
SAPC:Cholesterol (55:45) 120 ± 7 0.18 ± 0.05 -6 ± 3
SAPC:DSPC:Chol (25:30:45) 115 ± 5 0.14 ± 0.03 -5 ± 2

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; SAPC: this compound; Cholesterol.

Table 2: Doxorubicin Encapsulation Efficiency and In Vitro Release

Liposome FormulationDrug Loading Content (%)Encapsulation Efficiency (%)Cumulative Release at 24h (pH 7.4) (%)Cumulative Release at 24h (pH 5.5) (%)
DSPC:Cholesterol (55:45)2.5 ± 0.395 ± 310 ± 225 ± 4
DOPC:Cholesterol (55:45)2.1 ± 0.492 ± 420 ± 345 ± 5
SAPC:Cholesterol (55:45) 2.3 ± 0.3 93 ± 4 18 ± 3 40 ± 6
SAPC:DSPC:Chol (25:30:45) 2.4 ± 0.2 96 ± 2 12 ± 2 30 ± 5

Experimental Protocols

Protocol 1: Preparation of SAPC-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • This compound (SAPC)

  • Cholesterol

  • (Optional) Co-lipid such as DSPC

  • Drug to be encapsulated (e.g., Doxorubicin hydrochloride)

  • Chloroform and Methanol (HPLC grade)

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve SAPC and cholesterol (and any co-lipid) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. For a drug-loaded formulation, a lipophilic drug can be co-dissolved at this stage. b. Attach the flask to a rotary evaporator. c. Rotate the flask in a water bath set to 40-50°C to ensure gentle evaporation of the organic solvents. d. Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask. e. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. For encapsulation of a hydrophilic drug, dissolve the drug in the desired hydration buffer. b. Add the hydration buffer (with or without the drug) to the flask containing the dry lipid film. c. Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture for 1-2 hours. This allows for the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): a. To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion. b. Assemble the liposome extruder with the desired polycarbonate membrane pore size (e.g., 100 nm). c. Equilibrate the extruder to the same temperature as the hydration step. d. Pass the MLV suspension through the extruder 10-15 times.

  • Purification: a. Remove unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against the hydration buffer.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation start Start: Dissolve Lipids (SAPC, Cholesterol, Drug) film Thin-Film Formation (Rotary Evaporation) start->film hydration Hydration with Aqueous Buffer film->hydration extrusion Extrusion for Size Homogenization hydration->extrusion purification Purification (e.g., SEC, Dialysis) extrusion->purification end_prep Final Liposome Suspension purification->end_prep

Workflow for SAPC-Liposome Preparation.
Protocol 2: Characterization of SAPC Liposomes

1. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: a. Dilute the liposome suspension in the original hydration buffer to an appropriate concentration. b. Transfer the diluted sample to a disposable cuvette. c. Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS. d. Measure the zeta potential using ELS to assess surface charge and colloidal stability. e. Perform measurements in triplicate.

2. Encapsulation Efficiency and Drug Loading:

  • Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Procedure: a. Total Drug (Dt): Disrupt a known volume of the liposome suspension using a suitable solvent (e.g., methanol) or detergent (e.g., Triton X-100) to release the encapsulated drug. Measure the drug concentration. b. Free Drug (Df): Separate the unencapsulated drug from the liposomes using a separation technique like spin columns or ultracentrifugation. Measure the drug concentration in the supernatant/filtrate. c. Calculate Encapsulation Efficiency (EE%): EE% = [(Dt - Df) / Dt] * 100 d. Calculate Drug Loading Content (DLC%): DLC% = [(Dt - Df) / Total Lipid Amount] * 100

Protocol 3: In Vitro Drug Release Study
  • Method: Dialysis Method.

  • Procedure: a. Place a known volume of the purified drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off. b. Seal the dialysis bag and immerse it in a larger volume of release medium (e.g., PBS at pH 7.4 or acetate buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively). c. Place the setup in a shaking water bath at 37°C. d. At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions. e. Quantify the drug concentration in the collected aliquots using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy). f. Plot the cumulative percentage of drug released over time.

Characterization_Workflow cluster_char Liposome Characterization liposomes SAPC Liposome Suspension dls Particle Size & PDI (DLS) liposomes->dls zeta Zeta Potential (ELS) liposomes->zeta ee Encapsulation Efficiency & Drug Loading liposomes->ee release In Vitro Drug Release (Dialysis) liposomes->release

Workflow for SAPC-Liposome Characterization.

Cellular Uptake and Signaling Pathways

The cellular uptake of liposomes is a complex process that can occur through various endocytic pathways. The specific pathway is influenced by the liposome's physicochemical properties such as size, surface charge, and the composition of the lipid bilayer. The presence of the polyunsaturated arachidonoyl chain in SAPC may increase membrane fluidity, potentially promoting fusion with cellular membranes or facilitating endosomal escape.

Common cellular uptake mechanisms for liposomes include:

  • Clathrin-mediated endocytosis: A receptor-mediated process involving the formation of clathrin-coated pits.

  • Caveolae-mediated endocytosis: Involves flask-shaped invaginations of the plasma membrane.

  • Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid.

Once internalized, liposomes are typically trafficked to endosomes and then to lysosomes. For effective drug delivery, the encapsulated drug must be released from the liposome and escape the endo-lysosomal pathway to reach its intracellular target.

Cellular_Uptake_Pathway cluster_cell Cellular Uptake and Drug Release liposome SAPC Liposome cell_membrane Cell Membrane liposome->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis endosome Early Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Degradation release Drug Release endosome->release cytosol Cytosol (Drug Action) release->cytosol

General Cellular Uptake Pathway for Liposomes.

Conclusion

The use of SAPC in liposome formulations presents an interesting avenue for the development of novel drug delivery systems. Its unique molecular structure may offer advantages in terms of membrane dynamics and cellular interactions. The protocols provided herein offer a standardized framework for the preparation and evaluation of SAPC-containing liposomes. Researchers are encouraged to adapt and optimize these methods to suit their specific drug candidates and therapeutic applications. Further investigation into the specific biophysical properties and biological interactions of SAPC liposomes is warranted to fully elucidate their potential in drug delivery.

Application Notes and Protocols for Incorporating S-Palmitoyl-L-cysteine (SAPC) into Artificial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-palmitoyl-L-cysteine (SAPC) is a lipidated amino acid that plays a crucial role in various biological processes by anchoring proteins to cellular membranes, a post-translational modification known as S-palmitoylation. The incorporation of SAPC into artificial membranes, such as liposomes, provides a powerful tool for studying membrane-protein interactions, drug delivery systems, and the biophysical properties of lipid bilayers. These application notes provide detailed protocols for the incorporation of SAPC into artificial membranes using the thin-film hydration method, followed by extrusion, and methods for the characterization of the resulting SAPC-containing liposomes.

Key Experimental Protocols

The most common and effective method for incorporating the lipophilic SAPC molecule into a lipid bilayer is the thin-film hydration technique. This method involves the co-dissolution of lipids and SAPC in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs), which can then be downsized to form unilamellar vesicles (ULVs) of a desired size by extrusion.

Protocol 1: Preparation of SAPC-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing SAPC.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired phospholipids

  • Cholesterol (optional, for modulating membrane fluidity)

  • S-palmitoyl-L-cysteine (SAPC)

  • Chloroform and Methanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4, or other desired aqueous buffer

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Water bath sonicator

Procedure:

  • Lipid and SAPC Co-dissolution:

    • In a clean round-bottom flask, dissolve the desired amounts of phospholipids (e.g., DPPC), cholesterol, and SAPC in a chloroform:methanol mixture (typically 2:1 or 3:1 v/v). Ensure complete dissolution to form a clear solution. The molar ratio of lipids to SAPC can be varied to achieve the desired incorporation level (see Table 1 for examples).

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the primary lipid (e.g., >41°C for DPPC).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[1]

    • Continue evaporation under high vacuum for at least 2 hours to ensure complete removal of residual solvent.[2]

  • Hydration of the Lipid Film:

    • Pre-warm the aqueous buffer (e.g., PBS, pH 7.4) to a temperature above the lipid Tm.

    • Add the pre-warmed buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

    • Agitate the flask by gentle rotation or vortexing to hydrate the lipid film. This process leads to the formation of multilamellar vesicles (MLVs). The hydration process should be carried out for at least 1 hour.[1]

  • Vesicle Sizing by Extrusion:

    • For a more uniform vesicle size, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm for LUVs).

    • Transfer the MLV suspension to the extruder syringe.

    • Force the suspension through the membrane multiple times (typically 11-21 passes). This process should also be performed at a temperature above the lipid Tm.[3] The resulting suspension will contain unilamellar vesicles of a relatively uniform size.

  • Storage:

    • Store the prepared SAPC-containing liposomes at 4°C. For long-term storage, the stability should be assessed.

Experimental Workflow for SAPC Liposome Preparation

G cluster_prep Preparation of SAPC-Lipid Film cluster_hydration Vesicle Formation cluster_sizing Vesicle Sizing dissolve 1. Co-dissolve Lipids and SAPC in Chloroform:Methanol evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry Film under Vacuum evaporate->dry hydrate 4. Hydrate Film with Aqueous Buffer (>Tm) dry->hydrate mlvs Formation of Multilamellar Vesicles (MLVs) hydrate->mlvs extrude 5. Extrude through Polycarbonate Membrane mlvs->extrude ulvs Formation of Unilamellar Vesicles (ULVs) extrude->ulvs store store ulvs->store Store at 4°C

Caption: Workflow for preparing SAPC-containing liposomes.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative parameters for the preparation and characterization of SAPC-containing liposomes. These values are representative and may require optimization for specific applications.

Table 1: Example Formulations for SAPC-Containing Liposomes

Formulation IDPrimary LipidCo-LipidSAPC (mol%)Molar Ratio (Lipid:SAPC)
SAPC-Lipo-1DPPC-595:5
SAPC-Lipo-2DPPCCholesterol1080:10:10 (DPPC:Chol:SAPC)
SAPC-Lipo-3POPC-298:2
SAPC-Lipo-4DSPCCholesterol1570:15:15 (DSPC:Chol:SAPC)

Note: The choice of primary lipid will influence the phase transition temperature (Tm) and bilayer properties. Cholesterol is often included to increase membrane stability and reduce permeability.

Table 2: Typical Characterization Data for SAPC-Containing Liposomes (Prepared by Extrusion through 100 nm membrane)

Formulation IDMean Diameter (nm) (DLS)Polydispersity Index (PDI) (DLS)Zeta Potential (mV) (in 10 mM PBS, pH 7.4)
Lipo-Control (DPPC)105 ± 5< 0.1-5 ± 2
SAPC-Lipo-1 (5% SAPC)110 ± 7< 0.15-15 ± 3
SAPC-Lipo-2 (10% SAPC)115 ± 8< 0.2-25 ± 4

Note: The incorporation of the negatively charged SAPC is expected to result in a more negative zeta potential compared to neutral liposomes. An increase in SAPC concentration may lead to slight increases in vesicle size and polydispersity.

Characterization Protocols

Thorough characterization is essential to ensure the quality and desired properties of the prepared SAPC-containing liposomes.

Protocol 2: Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[4] Electrophoretic Light Scattering (ELS), often integrated into DLS instruments, measures the zeta potential, which is an indicator of the surface charge and colloidal stability of the liposomes.[5]

Procedure:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS measurement (typically in the range of 0.1-1.0 mg/mL lipid concentration).

  • Instrument Setup: Set the instrument parameters, including temperature, solvent viscosity, and refractive index.

  • Measurement:

    • For size measurement, the instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the liposomes.

    • For zeta potential measurement, an electric field is applied, and the velocity of the charged liposomes is measured.

  • Data Analysis: The instrument software calculates the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential.

Protocol 3: Quantification of SAPC Incorporation (Indirect Method)

This protocol provides an indirect method to estimate the efficiency of SAPC incorporation by separating the liposomes from the unincorporated SAPC.

Procedure:

  • Separation of Free SAPC: Separate the liposomes from the aqueous phase containing any unincorporated SAPC using a method such as:

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a gel filtration column (e.g., Sephadex G-50). The larger liposomes will elute first, separated from the smaller, free SAPC molecules.

    • Centrifugation: Pellet the liposomes by ultracentrifugation. The supernatant will contain the unincorporated SAPC.

  • Quantification:

    • Quantify the amount of SAPC in the liposome fraction (after disruption with a suitable solvent) or in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry).

  • Calculation of Incorporation Efficiency:

    • Incorporation Efficiency (%) = [(Total SAPC - Free SAPC) / Total SAPC] x 100

Signaling Pathways and Logical Relationships

The incorporation of SAPC into artificial membranes is a foundational step for studying various biological phenomena, particularly those involving membrane-associated proteins.

Mechanism of SAPC Incorporation into a Lipid Bilayer

G cluster_components Initial Components cluster_process Incorporation Process cluster_result Resulting Structure lipids Phospholipids (e.g., DPPC) codissolve Co-dissolution in Organic Solvent lipids->codissolve sapc S-palmitoyl-L-cysteine (SAPC) sapc->codissolve self_assembly Self-Assembly during Thin-Film Hydration codissolve->self_assembly liposome Liposome with Incorporated SAPC self_assembly->liposome palmitoyl_anchor Palmitoyl Chain Anchored in Bilayer liposome->palmitoyl_anchor cysteine_headgroup Cysteine Headgroup Exposed to Aqueous Phase liposome->cysteine_headgroup

References

Application Notes and Protocols for Studying Membrane Fluidity: The Roles of S-Adenosyl-L-methionine and S-Palmitoylation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on S-adenosyl-L-methionine-d3, S-palmitoyl-L-cysteine (SAPC): The specific compound "S-adenosyl-L-methionine-d3, S-palmitoyl-L-cysteine" (SAPC) is not a commonly referenced reagent in the scientific literature for membrane fluidity studies. Therefore, this document focuses on the well-established roles of its constituent functional groups in modulating membrane dynamics: S-adenosyl-L-methionine (SAM) and protein S-palmitoylation (the covalent attachment of palmitic acid to cysteine residues). The deuterated (d3) methyl group on SAM is typically used for tracing the metabolic fate of the methyl group using mass spectrometry.

Application Notes

The Critical Role of Membrane Fluidity in Cellular Function

The plasma membrane is a dynamic and fluid structure that plays a crucial role in numerous cellular processes, including signal transduction, transport of molecules, and cell-cell interactions. Membrane fluidity, which is largely determined by the lipid composition and temperature, influences the lateral diffusion of membrane proteins and lipids, thereby affecting their function.[1][2] Alterations in membrane fluidity have been implicated in various pathological conditions.[2]

S-Adenosyl-L-methionine (SAM) as a Modulator of Membrane Fluidity

S-adenosyl-L-methionine (SAM or SAMe) is a universal methyl group donor in the cell and plays a vital role in the synthesis of phosphatidylcholine (PC), a major component of eukaryotic membranes.[3][4] In the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, SAM donates its methyl group to convert phosphatidylethanolamine (PE) to PC.[4] This conversion is critical for maintaining the appropriate PC/PE ratio, which is a key determinant of membrane fluidity.[3][4] An increased PC/PE ratio generally leads to increased membrane fluidity.[3] Studies have shown that SAM administration can restore brain mitochondrial membrane fluidity in a mouse model of Niemann-Pick type C disease by increasing the PC/PE ratio.[3][5]

S-Palmitoylation: Anchoring Proteins and Influencing Membrane Microdomains

S-palmitoylation is a reversible post-translational lipid modification where a 16-carbon palmitic acid is attached to a cysteine residue of a protein via a thioester bond.[6][7] This modification increases the hydrophobicity of the protein, promoting its association with cellular membranes.[6] S-palmitoylation can direct proteins to specific membrane microdomains, such as lipid rafts, which are enriched in cholesterol and sphingolipids and exhibit lower fluidity than the surrounding membrane.[7] By controlling the localization of signaling proteins to these rafts, S-palmitoylation plays a crucial role in regulating signal transduction pathways.[7] The dynamic nature of S-palmitoylation, with cycles of palmitoylation and depalmitoylation, allows for the spatiotemporal control of protein function and localization.[7]

Data Presentation

Table 1: Expected Effects of SAM Treatment on Membrane Fluidity

This table provides a summary of the anticipated outcomes when treating cells with S-adenosyl-L-methionine (SAM) and measuring membrane fluidity using fluorescence polarization. An increase in fluidity corresponds to a decrease in fluorescence anisotropy/polarization.

Treatment GroupKey Molecular ChangeExpected Change in PC/PE RatioExpected Change in Membrane FluidityExpected Change in Fluorescence Anisotropy (r)
Control (untreated)Baseline metabolismNormalNormalBaseline value
SAM-treatedIncreased PC synthesis via PEMTIncreasedIncreasedDecreased
PEMT inhibitor-treatedDecreased PC synthesisDecreasedDecreasedIncreased
Table 2: Representative Data of Membrane Fluidity in Bacillus subtilis with Altered Fatty Acid Composition

This table presents example data adapted from studies on B. subtilis, illustrating how changes in membrane lipid composition affect membrane fluidity as measured by DPH fluorescence anisotropy.[2][8] High DPH anisotropy indicates low membrane fluidity.[2][8]

B. subtilis Strain / ConditionPredominant Membrane Fatty AcidDPH Anisotropy (r) (Arbitrary Units)Relative Membrane Fluidity
Wild-TypeMix of branched-chain fatty acids~0.20Normal
Δbkd + anteiso-BCFA precursorHigh anteiso-branched-chain~0.18High
Δbkd + iso-BCFA precursorHigh iso-branched-chain~0.21Slightly Low
Δbkd (precursor depleted)Straight-chain fatty acids>0.25Very Low

Experimental Protocols

Protocol 1: Measurement of Membrane Fluidity using Fluorescence Polarization

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure the fluidity of cell membranes or liposomes.

Materials:

  • Cells or liposomes of interest

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • DPH (stock solution of 2 mM in tetrahydrofuran)

  • Spectrofluorometer with polarization filters

  • Cuvettes or 96-well black microplates

Procedure:

  • Sample Preparation:

    • Suspension Cells: Harvest cells by centrifugation and wash twice with PBS. Resuspend the cell pellet in PBS to a final concentration of approximately 1 x 10^6 cells/mL.

    • Adherent Cells: Grow cells on glass coverslips or in 96-well black microplates. Wash the cells twice with PBS.

    • Liposomes: Prepare liposomes using a standard protocol (e.g., thin-film hydration followed by extrusion). Dilute the liposome suspension to the desired lipid concentration in an appropriate buffer.

  • DPH Labeling:

    • Dilute the 2 mM DPH stock solution 1:1000 in PBS or buffer to a final concentration of 2 µM.

    • Add the DPH solution to the cell suspension or liposome solution at a 1:1 (v/v) ratio.

    • Incubate the mixture for 30-60 minutes at 37°C in the dark to allow the probe to incorporate into the membranes.

  • Fluorescence Polarization Measurement:

    • Transfer the labeled cell or liposome suspension to a cuvette or a well of a 96-well black microplate.

    • Set the spectrofluorometer to the excitation wavelength for DPH (typically ~360 nm) and the emission wavelength (~430 nm).[9]

    • Measure the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and then horizontally (I_VH).

  • Data Analysis:

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • Where G is the G-factor, an instrument-specific correction factor. The G-factor is determined by measuring the ratio of the vertical to horizontal emission intensity when the excitation polarizer is in the horizontal position (G = I_HV / I_HH).

    • A decrease in the anisotropy value (r) indicates an increase in membrane fluidity.

Protocol 2: Acyl-Biotin Exchange (ABE) for Detection of Protein S-Palmitoylation

This protocol provides a conceptual workflow for identifying S-palmitoylated proteins, which can be used to study how this modification affects a protein's association with membranes.

Principle: The ABE method involves three key steps: 1) blocking of free thiol groups, 2) cleavage of thioester bonds to liberate the previously palmitoylated cysteine residues, and 3) labeling of the newly exposed thiols with a biotin tag for detection or enrichment.[10][11]

Workflow:

  • Cell Lysis and Protein Extraction: Lyse cells in a buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM), to block all free cysteine residues.

  • Thioester Cleavage: Treat the protein lysate with hydroxylamine to specifically cleave the thioester linkage between palmitate and cysteine residues. This exposes the thiol groups that were previously palmitoylated.

  • Biotin Labeling: Incubate the lysate with a thiol-reactive biotinylating reagent, such as biotin-BMCC, to label the newly exposed cysteine residues.

  • Detection/Enrichment:

    • Detection: The biotinylated proteins can be detected by western blotting using streptavidin-HRP.

    • Enrichment: The biotinylated proteins can be captured using streptavidin-coated beads for subsequent identification by mass spectrometry.

  • Analysis: The presence and abundance of the biotinylated protein of interest can be compared across different experimental conditions to assess changes in its palmitoylation status.

Mandatory Visualization (DOT Language)

SAM_Pathway cluster_membrane Cell Membrane PE Phosphatidylethanolamine (PE) PC Phosphatidylcholine (PC) PE->PC Methylation (3x CH3) Increased\nMembrane Fluidity Increased Membrane Fluidity PC->Increased\nMembrane Fluidity SAM S-Adenosyl- Methionine (SAM) PEMT PEMT Enzyme SAM->PEMT Methyl Donor SAH S-Adenosyl- Homocysteine (SAH) PEMT->PE PEMT->SAH

Caption: SAM-mediated regulation of membrane fluidity.

Membrane_Fluidity_Workflow start Start prep Sample Preparation (Cells or Liposomes) start->prep labeling Incubate with Fluorescent Probe (DPH) prep->labeling measurement Fluorescence Measurement (I_VV, I_VH, I_HV, I_HH) labeling->measurement calc_g Calculate G-Factor measurement->calc_g calc_r Calculate Anisotropy (r) measurement->calc_r calc_g->calc_r analysis Data Analysis (Compare r values) calc_r->analysis end End analysis->end

Caption: Experimental workflow for membrane fluidity measurement.

References

High-Purity Stearoyl-Arachidonoyl-Phosphatidylcholine (SAPC): A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphatidylcholine (SAPC) is a naturally occurring phospholipid that plays a crucial role in the structure and function of biological membranes. It is a key component of low-density lipoproteins (LDL) and has been identified in human stenotic aortic valves and atherosclerotic plaques.[1] In the realm of pharmaceutical sciences, high-purity SAPC is gaining significant attention as a critical excipient in the formulation of advanced drug delivery systems, particularly liposomes and lipid nanoparticles (LNPs). Its unique structure, featuring a saturated stearic acid tail and an unsaturated arachidonic acid tail, imparts specific physicochemical properties to lipid bilayers, influencing their fluidity, stability, and interaction with bioactive molecules.

This document provides a comprehensive overview of commercially available high-purity SAPC, detailed application notes, and experimental protocols for its use in research and drug development.

Commercial Suppliers of High-Purity SAPC

High-purity SAPC (>98%) for research purposes is available from several reputable suppliers. While direct off-the-shelf cGMP-grade SAPC for pharmaceutical manufacturing is not readily advertised, some companies specialize in the custom synthesis of cGMP-compliant lipids. Researchers and drug developers seeking pharmaceutical-grade SAPC should inquire with suppliers who offer custom synthesis and cGMP manufacturing services.

Table 1: Commercial Suppliers of High-Purity SAPC (for Research Use)

SupplierProduct NamePurityCAS Number
Larodan1-Stearoyl-2-Arachidonoyl-sn-Glycero-3-Phosphatidylcholine>98%35418-59-8[2]
Cayman Chemical1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PC>98%35418-59-8
Biomol1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PC>98%35418-59-8

Physicochemical Properties of SAPC

Understanding the physicochemical properties of SAPC is essential for designing and optimizing lipid-based drug delivery systems.

Table 2: Physicochemical Properties of SAPC

PropertyValueReference
Molecular Formula C46H84NO8P[2][3]
Molecular Weight 810.1 g/mol [3]
Physical State Solid
Purity >98% (commercially available for research)[2]
Storage Freezer (-20°C)[2]
Solubility Soluble in chloroform and ethanol

Application Notes

High-purity SAPC is a versatile tool in the development of lipid-based drug delivery systems. Its primary applications include:

  • Liposome Formulation: SAPC can be used as a key structural component in the preparation of unilamellar vesicles.[1] The inclusion of SAPC in liposomal bilayers can influence membrane fluidity, drug loading, and release characteristics.

  • Lipid Nanoparticle (LNP) Formulation: SAPC is utilized in the formulation of LNPs, which are effective carriers for nucleic acids like mRNA.[4][5] In these formulations, phospholipids like SAPC contribute to the structural integrity of the nanoparticle.

  • Model Membranes: SAPC is employed in the formation of lipid bilayers to study various biophysical phenomena, including lipid phase transitions and the activity of membrane-associated enzymes like secretory phospholipase A2 (sPLA2).[1]

Experimental Protocols

Protocol 1: Preparation of SAPC-Containing Small Unilamellar Vesicles (SUVs) by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing small unilamellar vesicles (SUVs) composed of SAPC and other lipids.

Materials:

  • 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphatidylcholine (SAPC)

  • Other lipids as required by the formulation (e.g., cholesterol)

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • Dissolve SAPC and any other lipids in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

    • Further dry the film under a gentle stream of nitrogen gas for at least 1-2 hours to remove any residual solvent.[6]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer. The temperature of the buffer should be above the gel-to-liquid-crystalline phase transition temperature (Tc) of the lipid mixture.

    • Vortex the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs). The solution will appear cloudy.[6]

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane by pushing the syringe plungers back and forth for an odd number of passes (e.g., 11 or 21 times).[6] This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of SUVs. The solution should become translucent.

  • Storage:

    • Store the prepared SUV suspension at 4°C.

Protocol 2: Stability Testing of SAPC-Containing Liposomes

This protocol outlines a general approach for assessing the stability of a liposomal formulation containing SAPC.

Materials:

  • SAPC-containing liposome suspension

  • Dynamic Light Scattering (DLS) instrument

  • High-Performance Liquid Chromatography (HPLC) system

  • Appropriate columns and mobile phases for lipid and drug analysis

  • Incubators set at various temperatures (e.g., 4°C, 25°C, 40°C)

Procedure:

  • Initial Characterization (Time 0):

    • Particle Size and Polydispersity Index (PDI): Measure the mean particle size and PDI of the liposome suspension using DLS.

    • Encapsulation Efficiency: If a drug is encapsulated, determine the encapsulation efficiency using a suitable method such as dialysis or size exclusion chromatography followed by quantification of the free and encapsulated drug by HPLC or UV-Vis spectroscopy.

    • Lipid Integrity: Analyze the chemical integrity of SAPC and other lipids using HPLC to detect any degradation products.

  • Stability Study:

    • Aliquot the liposome suspension into sealed vials and store them at different temperature conditions (e.g., 4°C for long-term stability and 25°C/40°C for accelerated stability).[7][8]

    • At predetermined time points (e.g., 1, 3, 6, and 12 months), withdraw samples from each storage condition.

  • Analysis at Each Time Point:

    • Repeat the characterization tests performed at Time 0 (particle size, PDI, encapsulation efficiency, and lipid integrity).

  • Data Evaluation:

    • Compare the results at each time point to the initial data to assess changes in the physical and chemical stability of the liposomes over time. A significant change is defined as a failure to meet the predetermined specifications.[8]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

Application Notes & Protocols: The Use of S-Adenosyl-L-Homocysteine (SAH) in NMR Studies for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: S-adenosyl-L-methionine (SAM) is a universal methyl group donor essential for the modification of a vast array of biological molecules, including proteins, nucleic acids, and lipids.[1][2] The enzymes that catalyze these reactions, known as methyltransferases (MTases), are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer.[3] Upon donating its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH).[3] SAH is a potent product inhibitor of most SAM-dependent methyltransferases, and the intracellular SAM/SAH ratio is a key indicator of the cell's methylation potential.[2][4]

Due to its role as a natural inhibitor that binds to the active site of MTases, SAH is an invaluable tool in drug discovery for the development of novel MTase inhibitors. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the interactions between SAH, or potential drug candidates, and their target MTases at an atomic level.[5] This document provides detailed application notes and protocols for leveraging SAH in NMR-based screening and characterization of methyltransferase inhibitors.

Application 1: Fragment-Based Drug Discovery (FBDD) via Ligand-Observed NMR

Fragment-based screening is a powerful method to identify low-molecular-weight compounds that can serve as starting points for developing high-affinity inhibitors.[6] Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, are exceptionally sensitive for detecting the weak binding typical of fragments.[6][7] In this application, SAH can be used as a competitor to validate that fragment hits bind to the desired cofactor site.

Protocol 1: Fragment Screening using Saturation Transfer Difference (STD) NMR

This protocol describes a method to screen a library of small molecules ("fragments") to identify binders to a target methyltransferase.

Objective: To identify fragments that bind to a target protein by observing magnetization transfer from the protein to the ligand.

Principle: Protons on the large protein are selectively saturated with RF pulses. This saturation propagates across the entire protein via spin diffusion.[6][8] If a small molecule ligand binds to the protein, the saturation is transferred to the ligand. Upon dissociation, the "stamped" ligand carries this saturation information into the bulk solution, leading to a decrease in its NMR signal intensity.[8][9] Subtracting the spectrum with protein saturation from a reference spectrum without saturation yields a difference spectrum showing signals only from binding molecules.[9]

Materials:

  • Target Methyltransferase (unlabeled)

  • Fragment Library (compounds dissolved in a compatible deuterated buffer)

  • S-adenosyl-L-homocysteine (SAH) for competition experiments

  • NMR Buffer (e.g., 50 mM Phosphate buffer in 99.9% D₂O, 150 mM NaCl, pH 7.4)

  • NMR Spectrometer and tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 10-50 µM) in the NMR buffer. The protein must be soluble and stable for the duration of the experiment.

    • Prepare stock solutions of fragment mixtures (cocktails of 5-10 non-overlapping compounds) at a concentration of ~100x the final screening concentration (e.g., 100 mM for a final concentration of 1 mM).

    • The final screening sample should contain the target protein (e.g., 20 µM) and the fragment cocktail (e.g., 500 µM - 1 mM total concentration).[6]

  • NMR Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer using the D₂O in the sample.

    • Optimize the shims to obtain good resolution and lineshape.

  • Data Acquisition:

    • Acquire a standard 1D ¹H reference spectrum of the sample to ensure all components are visible and to check for any potential signal overlap issues.

    • Set up the STD experiment (e.g., using the stddiffesgp pulse program on a Bruker spectrometer).[10]

    • On-Resonance Irradiation: Set the selective saturation frequency to a region where only protein signals resonate (e.g., 0.5 ppm or -1.0 ppm, where aliphatic protein signals are present but no ligand signals).[10]

    • Off-Resonance Irradiation: Set the reference frequency to a region where no protein or ligand signals are present (e.g., 30-40 ppm).[10]

    • Saturation Time (t_sat): A typical starting value is 2.0 seconds. This parameter can be optimized.[6]

    • Acquisition: Collect the interleaved on- and off-resonance spectra. The difference spectrum is generated by subtraction.

  • Data Analysis:

    • Process the resulting difference spectrum. Signals that appear in the STD spectrum belong to compounds that bind to the protein.

    • The intensity of the STD signal is proportional to the binding affinity and the proximity of the ligand's protons to the protein surface.

    • Calculate the STD Amplification Factor (STD-AF) for each hit to rank them. STD-AF = (I₀ - I_sat) / I₀ * (excess of ligand / [Protein]).

  • Competition Experiment (Hit Validation):

    • To confirm that a fragment hit binds to the SAH pocket, repeat the STD experiment for the hit in the presence of a saturating concentration of SAH.

    • A significant reduction or disappearance of the fragment's STD signal indicates that it competes for the same binding site as SAH.

Application 2: Binding Site Mapping & Affinity Determination via Protein-Observed NMR

Protein-observed NMR experiments are powerful for validating hits and characterizing their binding mode. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a "fingerprint" of a protein, where each backbone amide group (and some sidechains) produces a unique peak.[11] Ligand binding causes chemical shift perturbations (CSPs) for residues in and around the binding site.[12]

Protocol 2: ¹H-¹⁵N HSQC Titration with SAH

Objective: To determine the binding affinity (K_d) of SAH and map its binding site on a methyltransferase.

Principle: A series of ¹H-¹⁵N HSQC spectra are recorded on an isotopically labeled protein while titrating in an unlabeled ligand (SAH). Changes in the chemical shifts of specific amide peaks identify the residues affected by binding. The magnitude of these changes as a function of ligand concentration can be fitted to a binding isotherm to calculate the dissociation constant (K_d).

Materials:

  • ¹⁵N-labeled Target Methyltransferase (0.1 - 0.5 mM)

  • Unlabeled SAH stock solution (20-50x the protein concentration)

  • NMR Buffer (e.g., 50 mM Phosphate buffer in 90% H₂O/10% D₂O, 150 mM NaCl, pH 7.4)

  • NMR Spectrometer with a cryoprobe and tubes

Procedure:

  • Protein Preparation:

    • Express and purify the target methyltransferase in minimal media supplemented with ¹⁵NH₄Cl as the sole nitrogen source.[12]

    • Concentrate the protein to the desired NMR concentration (e.g., 100 µM).[13] The sample must be stable and monomeric.

  • NMR Spectrometer Setup:

    • Set up a standard sensitivity-enhanced ¹H-¹⁵N HSQC experiment (e.g., hsqcetf3gpsi on a Bruker spectrometer).[13][14]

    • Acquire an initial reference spectrum of the ¹⁵N-labeled protein alone. This spectrum serves as the "fingerprint" and confirms the protein is folded correctly.[12]

  • Titration:

    • Prepare a concentrated stock solution of unlabeled SAH in the same NMR buffer.

    • Add small aliquots of the SAH stock solution directly to the protein sample in the NMR tube.

    • After each addition, mix thoroughly and acquire a ¹H-¹⁵N HSQC spectrum.

    • Collect spectra at various protein:ligand molar ratios (e.g., 1:0, 1:0.25, 1:0.5, 1:1, 1:2, 1:4, 1:8, 1:16, etc.) until the chemical shifts of the affected peaks stop changing, indicating saturation.

  • Data Analysis:

    • Process and overlay all the HSQC spectra.

    • Identify the peaks that show significant chemical shift perturbations (CSPs) upon addition of SAH.

    • Calculate the weighted average chemical shift change for each affected residue (i) at each titration point using the formula: Δδ_avg = √[ (Δδ_H)² + (α * Δδ_N)² ], where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2).

    • Plot the Δδ_avg for several well-resolved and significantly perturbed peaks against the molar ratio of [SAH]/[Protein].

    • Fit the resulting binding curve to a one-site binding model to extract the dissociation constant (K_d).

  • Binding Site Mapping:

    • Map the residues with the largest CSPs onto the 3D structure of the protein. These residues will cluster together and outline the SAH binding pocket.

Application 3: Real-Time Monitoring of Methyltransferase Activity

A direct way to measure the effectiveness of an inhibitor is to monitor the enzymatic reaction in real time. A novel NMR method allows for the direct detection of methylation by using ¹³C-labeled SAM.[15]

Protocol 3: Real-Time ¹H-¹³C HSQC to Monitor Methylation

Objective: To monitor the formation of mono-, di-, and trimethylated products in real time and to assess the kinetic impact of inhibitors.

Principle: This method uses SAM that is isotopically labeled with ¹³C at the methyl group ([¹³C]-SAM). A series of rapid ¹H-¹³C HSQC spectra are acquired over time after initiating the enzymatic reaction. As the ¹³C-methyl group is transferred from SAM to the substrate (e.g., a lysine residue on a histone tail peptide), new peaks corresponding to the mono-, di-, and trimethylated substrate appear in the spectrum. The intensity of these peaks is directly proportional to their concentration, allowing for the calculation of reaction kinetics.[15]

Materials:

  • Target Methyltransferase

  • Substrate (e.g., histone peptide)

  • [¹³C-methyl]-S-adenosyl-L-methionine ([¹³C]-SAM)

  • Potential Inhibitor

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, 1 mM DTT, in 99% H₂O/1% D₂O, pH 8.5)

  • NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Prepare the reaction mixture in an NMR tube, containing the substrate (e.g., 50 µM), [¹³C]-SAM (e.g., 400 µM), and buffer.[15]

    • If testing an inhibitor, add it to the mixture at the desired concentration.

    • Place the sample in the NMR spectrometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

  • Reaction Initiation and Data Acquisition:

    • Initiate the reaction by adding the methyltransferase enzyme (e.g., to a final concentration of 1-5 µM).[15]

    • Immediately start acquiring a series of 2D ¹H-¹³C HSQC spectra. These should be rapid experiments with a minimal number of scans to provide the necessary time resolution.

  • Data Analysis:

    • Process the series of HSQC spectra.

    • Identify the signal for the [¹³C]-SAM methyl group and the new signals that appear over time for the mono-, di-, and trimethylated products. These will have distinct chemical shifts.

    • Integrate the volume of the product peaks in each spectrum.

    • Plot the integrated peak volumes (proportional to concentration) versus time to generate reaction progress curves.

    • Fit the progress curves to appropriate kinetic models (e.g., first-order) to determine reaction rates.[15]

    • Compare the reaction rates in the presence and absence of an inhibitor to determine its potency (e.g., IC₅₀).

Quantitative Data Summary

The binding affinity of SAH to various methyltransferases typically falls in the low micromolar to sub-micromolar range. This tight binding underscores its role as a potent product inhibitor.

Target ProteinLigandMethodDissociation Constant (K_d)Reference
Alongshan Virus (ALSV) MTaseSAHIsothermal Titration Calorimetry (ITC)12.7 ± 3.9 µM[16]
Alongshan Virus (ALSV) MTase (refolded)SAHIsothermal Titration Calorimetry (ITC)4.1 ± 1.8 µM[16]
Agrobacterium tumefaciens PmtASAH1D ¹H-NMR Titration120 ± 10 µM[17]
Catechol-O-methyltransferase (COMT)FITC–SAH–Capture CompoundFluorescence Anisotropy24.1 ± 2.2 µM[18]
S-adenosyl-L-homocysteine hydrolase (SAHH)FITC–SAH–Capture CompoundFluorescence Anisotropy6.0 ± 2.9 µM[18]

Visualizations

Signaling and Experimental Workflows

Methylation_Cycle cluster_cycle Methylation Cycle SAM S-Adenosyl- Methionine (SAM) SAH S-Adenosyl- Homocysteine (SAH) SAM->SAH Methyltransferase (MTase) Substrate -> Methyl-Substrate HCY Homocysteine SAH->HCY SAH Hydrolase + Adenosine MET Methionine HCY->MET Methionine Synthase + CH3 MET->SAM MAT + ATP

Caption: The SAM/SAH methylation cycle.

STD_NMR_Workflow start Start: Prepare Sample (Protein + Fragment Cocktail) acquire Acquire STD NMR Data (On- and Off-Resonance Spectra) start->acquire subtract Generate Difference Spectrum (Off - On) acquire->subtract analyze Analyze Spectrum: Identify Signals of Binders subtract->analyze hit Hit Identified? analyze->hit validate Validate Hit: Competition experiment with SAH hit->validate Yes no_hit No Hit hit->no_hit No end End: Confirmed Hit validate->end

Caption: Experimental workflow for STD-NMR fragment screening.

HSQC_Titration_Workflow start Start: Prepare ¹⁵N-labeled Protein ref_spec Acquire Reference ¹H-¹⁵N HSQC Spectrum start->ref_spec titrate Add Aliquot of Unlabeled SAH ref_spec->titrate acquire_spec Acquire ¹H-¹⁵N HSQC Spectrum titrate->acquire_spec saturate Saturation Reached? acquire_spec->saturate saturate->titrate No analyze Analyze Data: Calculate CSPs & Plot vs. [SAH] saturate->analyze Yes fit Fit Binding Curve to Determine Kd analyze->fit map Map CSPs onto Protein Structure fit->map end End: Affinity & Binding Site map->end

Caption: Experimental workflow for ¹H-¹⁵N HSQC titration.

References

Experimental Models for Studying Activated Protein C (APC) and Sphingosine-1-Phosphate (S1P) Function in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Protein C (APC) is a serine protease with well-documented anticoagulant functions. Beyond its role in hemostasis, APC exhibits significant cytoprotective effects, including anti-inflammatory, anti-apoptotic, and endothelial barrier-stabilizing activities.[1][2][3] These cytoprotective functions are primarily mediated through the engagement of the Endothelial Protein C Receptor (EPCR) and subsequent cleavage of Protease-Activated Receptor 1 (PAR1).[2][3] A crucial aspect of this signaling cascade is the transactivation of Sphingosine-1-Phosphate (S1P) receptors, particularly S1P receptor 1 (S1P1), which amplifies the cytoprotective signals.[1][4][5] This interplay between APC and S1P signaling pathways presents a compelling target for therapeutic intervention in various pathologies characterized by endothelial dysfunction and apoptosis.

These application notes provide detailed protocols for key in vitro experiments designed to investigate the cytoprotective functions of the APC/S1P signaling axis in cultured cells, with a primary focus on endothelial cells.

Key Signaling Pathway: APC/S1P Cytoprotective Cascade

The canonical pathway for APC-mediated cytoprotection involves its binding to EPCR on the cell surface. This complex then facilitates the proteolytic cleavage and activation of PAR1. Unlike thrombin-mediated PAR1 activation which is often pro-inflammatory, APC-mediated PAR1 signaling is biased towards cytoprotective outcomes. This biased signaling involves the recruitment of β-arrestin and the transactivation of S1P1. The subsequent S1P1 signaling activates downstream effectors such as Akt and Rac1, leading to the enhancement of endothelial barrier function and inhibition of apoptosis.[1][4][5]

APC_S1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space APC APC EPCR EPCR APC->EPCR binds S1P S1P S1P1 S1P1 S1P->S1P1 activates PAR1 PAR1 EPCR->PAR1 facilitates cleavage G_protein G-protein (Gi) PAR1->G_protein activates Akt Akt S1P1->Akt activates Rac1 Rac1 S1P1->Rac1 activates G_protein->S1P1 transactivates Apoptosis Apoptosis Akt->Apoptosis inhibits Barrier Barrier Integrity Rac1->Barrier promotes

Caption: APC and S1P receptor signaling pathway.

Application Note 1: Assessing the Anti-Apoptotic Effects of APC

One of the primary cytoprotective functions of APC is the inhibition of apoptosis. This can be quantified by measuring the activity of effector caspases, such as caspase-3, and by analyzing the expression of key pro- and anti-apoptotic genes.

Protocol 1: Fluorometric Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Experimental Workflow

Caspase_Assay_Workflow cluster_workflow Caspase-3 Assay Workflow A 1. Seed Cells (e.g., HUVECs) B 2. Induce Apoptosis (e.g., Staurosporine) A->B C 3. Treat with APC B->C D 4. Lyse Cells C->D E 5. Add Substrate (Ac-DEVD-AMC) D->E F 6. Incubate E->F G 7. Measure Fluorescence (Ex: 380nm, Em: 420-460nm) F->G

Caption: Workflow for Caspase-3 activity assay.

Methodology

  • Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 0.5 - 2 x 10^5 cells/well and culture until confluent.[6]

  • Induction of Apoptosis: Induce apoptosis by treating cells with a suitable agent (e.g., staurosporine, TNF-α). Include an untreated control group.

  • APC Treatment: Concurrently treat designated wells with varying concentrations of APC.

  • Cell Lysis: After the incubation period, centrifuge the plate and resuspend the cells in a chilled cell lysis buffer. Incubate on ice for 10 minutes.[7][8]

  • Assay Reaction: Transfer the lysate to a new 96-well plate. Prepare a reaction solution containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).[6][7] Add the reaction solution to each well containing cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[7]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[6][7]

Data Presentation

Treatment GroupAPC ConcentrationCaspase-3 Activity (Relative Fluorescence Units)Fold Change vs. Apoptotic Control
Untreated Control0 nM
Apoptotic Control0 nM1.0
APC Treatment 110 nM
APC Treatment 250 nM
APC Treatment 3100 nM
Protocol 2: Quantitative Real-Time PCR (qPCR) for Apoptotic Gene Expression

This protocol is for analyzing the mRNA expression levels of anti-apoptotic (e.g., BCL2) and pro-apoptotic (e.g., BAX) genes.

Methodology

  • Cell Treatment: Culture and treat cells with an apoptosis inducer and/or APC as described in the caspase-3 assay protocol.

  • RNA Isolation: Isolate total RNA from the cells using a suitable RNA purification kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.[9]

  • qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers specific for the target genes (e.g., BCL2, BAX, BAD) and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 5 sec and 60°C for 30 sec).[10]

  • Data Analysis: Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative gene expression levels.[10]

Data Presentation

GeneTreatment GroupRelative mRNA Expression (Fold Change)
BCL2Apoptotic Control1.0
APC Treatment
BAXApoptotic Control1.0
APC Treatment
BADApoptotic Control1.0
APC Treatment

Application Note 2: Evaluating Endothelial Barrier Function

APC, through S1P1 signaling, enhances the integrity of the endothelial barrier. This can be assessed by measuring the transendothelial electrical resistance (TEER) or by quantifying the passage of labeled molecules across an endothelial monolayer.

Protocol 3: Transendothelial Electrical Resistance (TEER) Measurement

TEER measurement is a non-invasive method to assess the integrity of cell-cell junctions in a confluent monolayer.

Experimental Workflow

TEER_Workflow cluster_workflow TEER Assay Workflow A 1. Seed Endothelial Cells on Transwell Inserts B 2. Culture to Confluency A->B C 3. Measure Baseline TEER B->C D 4. Add Barrier Disruptor (e.g., Thrombin) C->D E 5. Treat with APC/S1P D->E F 6. Monitor TEER Over Time E->F G 7. Analyze Resistance Changes F->G

References

Application Notes and Protocols for the Quantification of S-allyl-L-cysteine (SAPC) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-allyl-L-cysteine (SAPC) is a bioactive organosulfur compound found in aged garlic extract, recognized for its potent antioxidant and anti-inflammatory properties.[1] Accurate quantification of SAPC in biological matrices is crucial for pharmacokinetic studies, understanding its mechanism of action, and for the development of novel therapeutics. These application notes provide detailed methodologies for the quantification of SAPC in biological samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Techniques: A Quantitative Overview

A comparative summary of analytical methods for the quantification of SAPC is presented below. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for samples with low SAPC concentrations. HPLC-UV is a cost-effective alternative suitable for samples with higher concentrations.

ParameterHPLC-UVUHPLC-MS/MSLC-ESI-MS/MS
Limit of Detection (LOD) 1.5 µg/mL--
Limit of Quantification (LOQ) 5 µg/mL[2]1.0 ng/mL5.0 ng/mL[3]
Linearity Range 5-30 µg/mL[2]1.0–1000.0 ng/mL5-2500 ng/mL[3]
Precision (RSD) < 6.32% (Inter-day)1.88–4.23%< 6.0%
Accuracy -92.55–99.40%-
Recovery 84.7-96.8%>77.09 ± 5.07%-

Experimental Protocols

Protocol 1: Quantification of SAPC in Plasma/Serum by LC-MS/MS

This protocol details a robust method for the quantification of SAPC in plasma or serum using protein precipitation for sample cleanup, followed by LC-MS/MS analysis.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma or serum samples, which can interfere with downstream analysis.[4][5]

  • Materials:

    • Microcentrifuge tubes (1.5 mL)

    • Acetonitrile (ACN), ice-cold

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

    • Add 100 µL of plasma or serum sample to the acetonitrile.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the SAPC, and transfer it to a clean HPLC vial for analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 100.0 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase: A gradient of methanol and 0.1% formic acid in water.

    • Flow Rate: 0.30 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • SAPC: m/z 162.0 → 145.0[3]

      • SAPC: m/z 162.00/73.10[6]

    • Collision Energy: Optimized for the specific instrument, around -13.0 eV.[7]

Protocol 2: Quantification of SAPC in Biological Samples by HPLC-UV

This protocol is suitable for the quantification of SAPC in samples where higher concentrations are expected, such as in certain garlic extract formulations.

1. Sample Preparation

For aqueous samples, dilution with the mobile phase may be sufficient. For more complex matrices, the protein precipitation method described in Protocol 1 can be used.

2. HPLC-UV Analysis

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[2]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v).[2]

    • Flow Rate: 1 mL/min[2]

    • Injection Volume: 20 µL[2]

    • Column Temperature: 25°C[2]

    • UV Detection Wavelength: 254 nm[2]

Visualizations

Signaling Pathway

SAPC has been shown to exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. SAPC can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and subsequent synthesis of protective enzymes.

G SAPC-Mediated Nrf2 Antioxidant Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SAPC S-allyl-L-cysteine (SAPC) Keap1_Nrf2 Keap1-Nrf2 Complex SAPC->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Leads to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Activates Transcription Transcription Antioxidant_Genes->Transcription

Caption: SAPC activates the Nrf2 antioxidant pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of SAPC in biological samples.

G Experimental Workflow for SAPC Quantification start Biological Sample (Plasma, Serum, Tissue) sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep analysis Analytical Separation (HPLC or UHPLC) sample_prep->analysis detection Detection (UV or MS/MS) analysis->detection quantification Data Analysis & Quantification detection->quantification G Selection of Analytical Technique for SAPC requirement Analytical Requirement high_sensitivity High Sensitivity & Selectivity Needed requirement->high_sensitivity Yes cost_effective Cost-Effective & Routine Analysis requirement->cost_effective No lc_ms LC-MS/MS high_sensitivity->lc_ms hplc_uv HPLC-UV cost_effective->hplc_uv

References

Application Notes and Protocols: 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) is a specific phosphatidylcholine species containing the saturated fatty acid stearic acid (18:0) at the sn-1 position and the polyunsaturated fatty acid arachidonic acid (20:4) at the sn-2 position of the glycerol backbone. As a key component of cellular membranes, SAPC plays a crucial role in maintaining membrane fluidity and function. More importantly, it serves as a precursor for the enzymatic release of arachidonic acid, a pivotal second messenger that initiates the eicosanoid signaling cascade, leading to the production of potent inflammatory mediators such as prostaglandins and leukotrienes.

These application notes provide a comprehensive overview of the use of SAPC in cell culture experiments, including detailed protocols for cell treatment, analysis of cellular responses, and investigation of downstream signaling pathways.

Key Applications in Cell Culture

  • Investigation of Inflammatory Pathways: SAPC is an essential tool for studying the mechanisms of inflammation. By providing a direct source of arachidonic acid, researchers can investigate the activation of phospholipase A2 (PLA2), cyclooxygenases (COX-1 and COX-2), and lipoxygenases (LOX), and their roles in inflammatory diseases.

  • Drug Discovery and Development: SAPC can be utilized in screening assays to identify novel inhibitors of the arachidonic acid cascade. The effect of drug candidates on the production of prostaglandins and leukotrienes following SAPC stimulation can be quantified to determine their anti-inflammatory potential.

  • Studies of Lipid Metabolism: As a specific phospholipid species, SAPC is valuable for investigating the pathways of lipid uptake, remodeling, and metabolism within different cell types.

  • Induction of Cellular Stress and Apoptosis: High concentrations of arachidonic acid and its metabolites can induce oxidative stress and apoptosis. SAPC can be used to model these processes and to study the underlying molecular mechanisms.

Data Presentation

The following tables summarize representative quantitative data for the use of SAPC and its metabolites in cell culture experiments. Note that optimal concentrations and incubation times are cell-type dependent and should be determined empirically.

Table 1: Representative Concentration Ranges for SAPC Treatment

ApplicationCell TypeConcentration RangeIncubation TimeOutcome Measure
Inflammatory ResponseMacrophages, Endothelial Cells1 - 50 µg/mL4 - 24 hoursCytokine/Eicosanoid Production
Cell Viability/CytotoxicityVarious Cancer Cell Lines10 - 100 µM24 - 72 hoursIC50 Determination
Signaling Pathway ActivationFibroblasts, Epithelial Cells5 - 25 µg/mL15 - 60 minutesProtein Phosphorylation

Table 2: Exemplar Dose-Response of SAPC on Prostaglandin E2 (PGE2) Production in Macrophages

SAPC Concentration (µg/mL)PGE2 Concentration (pg/mL)Standard Deviation
0 (Vehicle Control)508
115022
545058
1080095
251200140
501250155

Table 3: Exemplar Time-Course of NF-κB Activation by SAPC (25 µg/mL) in Endothelial Cells

Time Point (minutes)NF-κB Activation (Fold Change)Standard Deviation
01.00.1
152.50.3
304.80.6
603.20.4
1201.50.2

Experimental Protocols

Protocol 1: Preparation of SAPC for Cell Culture Treatment

Materials:

  • This compound (SAPC)

  • Anhydrous ethanol or Dimethyl sulfoxide (DMSO)

  • Sterile, serum-free cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Allow the vial of SAPC to warm to room temperature.

    • Prepare a stock solution of SAPC in anhydrous ethanol or DMSO. A concentration of 10-50 mg/mL is recommended.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

  • Working Solution Preparation:

    • Immediately before use, dilute the SAPC stock solution to the desired final concentration in serum-free cell culture medium.

    • It is crucial to mix the working solution thoroughly by vortexing or pipetting to ensure homogeneity.

    • Note: The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.

Protocol 2: Cell Treatment and Viability Assay

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • SAPC working solutions (from Protocol 1)

  • Vehicle control medium

  • 96-well cell culture plates

  • MTT or ATP-based cell viability assay kit

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the plate overnight in a humidified incubator at 37°C and 5% CO2.

  • Cell Treatment:

    • Remove the complete medium and wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add serum-free medium to each well and incubate for 2-4 hours to starve the cells and reduce basal signaling.

    • Remove the serum-free medium and add the SAPC working solutions at various concentrations. Include wells for vehicle control and untreated cells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • Following treatment, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT or CellTiter-Glo®).

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Measurement of Eicosanoid Production in Cell Culture Supernatant by LC-MS/MS

Materials:

  • Cultured cells (e.g., macrophages)

  • 6-well or 12-well cell culture plates

  • SAPC working solutions

  • Vehicle control medium

  • Deuterated internal standards for prostaglandins and leukotrienes

  • Methanol, acetonitrile, and formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Treatment and Supernatant Collection:

    • Seed and treat cells with SAPC or vehicle control as described in Protocol 2 (using larger well formats).

    • After the desired incubation time (e.g., 4-24 hours), collect the cell culture supernatant and transfer to a clean tube.

    • Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C to remove any cellular debris.

  • Lipid Extraction:

    • Spike the supernatant with a mixture of deuterated internal standards for the eicosanoids of interest.

    • Perform a solid-phase extraction (SPE) to isolate the lipids. Briefly, condition the SPE cartridge with methanol and then water. Load the sample, wash with a low-percentage organic solvent, and elute the eicosanoids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a small volume of the initial mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the eicosanoids using a suitable C18 column and a gradient of water and acetonitrile/methanol with 0.1% formic acid.

    • Detect and quantify the eicosanoids using multiple reaction monitoring (MRM) in negative ion mode.

    • Calculate the concentration of each eicosanoid based on the peak area ratio to its corresponding internal standard and a standard curve.

Protocol 4: Analysis of Cellular Lipid Profile by LC-MS/MS

Materials:

  • Cultured cells

  • SAPC working solutions

  • Vehicle control medium

  • Methanol, chloroform, and water (LC-MS grade)

  • Internal lipid standards mixture

  • LC-MS/MS system

Procedure:

  • Cell Harvesting and Lipid Extraction:

    • After treatment with SAPC or vehicle, wash the cells with ice-cold PBS.

    • Scrape the cells in a methanol/water solution and transfer to a glass tube.

    • Add a mixture of internal lipid standards.

    • Perform a Bligh-Dyer or a modified Folch lipid extraction by adding chloroform and water to create a biphasic system.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the lipid extract in a suitable solvent (e.g., isopropanol/acetonitrile/water).

    • Analyze the lipid profile using an LC-MS/MS system with a C18 or C30 column.

    • Use a gradient elution and both positive and negative ion modes to cover a wide range of lipid classes.

    • Identify and quantify lipid species using specialized software by comparing retention times and mass spectra to a lipid library and normalizing to the appropriate internal standards.

Mandatory Visualizations

SAPC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SAPC SAPC cPLA2 cPLA2 SAPC->cPLA2 Activates AA Arachidonic Acid cPLA2->AA Releases LysoPC Lyso-PC cPLA2->LysoPC Produces COX COX-1/2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes MAPK MAPK Cascade (p38, JNK, ERK) Prostaglandins->MAPK Activates Leukotrienes->MAPK Activates IKK IKK Complex MAPK->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB Bound to NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates Gene_Expression Inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFkB_p65_p50_nuc->Gene_Expression Induces

Caption: SAPC-mediated arachidonic acid signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_SAPC Prepare SAPC Stock (Ethanol/DMSO) Treat_Cells Treat Cells with SAPC (Serum-free medium) Prep_SAPC->Treat_Cells Prep_Cells Seed Cells in Multi-well Plate Prep_Cells->Treat_Cells Viability Cell Viability Assay (e.g., MTT, ATP) Treat_Cells->Viability Supernatant Collect Supernatant Treat_Cells->Supernatant Cell_Lysate Prepare Cell Lysate Treat_Cells->Cell_Lysate Eicosanoid Eicosanoid Analysis (LC-MS/MS) Supernatant->Eicosanoid Lipidomics Lipidomics Analysis (LC-MS/MS) Cell_Lysate->Lipidomics Western_Blot Western Blot (e.g., p-MAPK, NF-κB) Cell_Lysate->Western_Blot

Caption: General experimental workflow for SAPC in cell culture.

Troubleshooting & Optimization

Technical Support Center: 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SAPC) and why is its solubility in aqueous buffers a concern?

A1: this compound (SAPC) is a specific type of phospholipid containing a glycerol backbone, a phosphocholine head group, a saturated stearic acid at the sn-1 position, and a polyunsaturated arachidonic acid at the sn-2 position.[1] This amphiphilic structure, with a hydrophilic head and two long hydrophobic tails, leads to very poor solubility in aqueous solutions.[2] In aqueous environments, SAPC molecules self-assemble into larger structures, such as liposomes (vesicles) or micelles, to minimize the contact between their hydrophobic tails and water.[3] This aggregation is a primary challenge when preparing homogenous solutions for experimental use.

Q2: In which solvents is SAPC soluble?

A2: SAPC is readily soluble in organic solvents. For initial dissolution and handling, solvents like chloroform or a mixture of chloroform and methanol are commonly used. This ensures that the lipid is in a monomeric state before its introduction to an aqueous buffer.

Q3: How should I store SAPC to ensure its stability?

A3: SAPC should be stored at low temperatures, typically -20°C or -80°C, to prevent degradation.[4] It is often supplied as a solid or in an organic solvent. To avoid repeated freeze-thaw cycles that can degrade the lipid, it is advisable to aliquot the stock solution into single-use vials.[4]

Q4: What are the common types of aggregates that SAPC can form in a buffer?

A4: The type of aggregate SAPC forms depends on factors like its concentration, the temperature, and the ionic strength and pH of the buffer.[3] The primary structures are spherical or worm-like micelles and vesicles (liposomes), which are spherical structures enclosed by one or more lipid bilayers.[3] For most experimental purposes, the goal is to create a homogenous suspension of unilamellar vesicles of a specific size.

Troubleshooting Guide

Issue 1: My SAPC solution in buffer appears cloudy or has visible precipitates.

  • Possible Cause 1: Incomplete Hydration. The buffer temperature may have been below the transition temperature (Tc) of the lipid during hydration, preventing the lipid film from properly dispersing.

    • Solution: Ensure the hydration buffer is pre-warmed to a temperature above the Tc of SAPC before adding it to the dried lipid film. Agitate the mixture consistently during hydration.

  • Possible Cause 2: Aggregation. The SAPC molecules are aggregating into large, multilamellar vesicles or flocculating.

    • Solution: The dispersion needs to be downsized to form smaller, more stable unilamellar vesicles. This can be achieved through sonication or extrusion.

  • Possible Cause 3: High Concentration. The concentration of SAPC in the buffer may be too high, leading to the formation of larger, less stable aggregates.

    • Solution: Try preparing a more dilute dispersion.

Issue 2: The results of my experiments using SAPC are inconsistent.

  • Possible Cause 1: Inhomogeneity of the SAPC dispersion. The size and structure of the SAPC aggregates may vary between preparations.

    • Solution: Implement a consistent sizing method, such as extrusion through polycarbonate membranes of a defined pore size, to produce vesicles with a uniform size distribution.

  • Possible Cause 2: Degradation of SAPC. The arachidonic acid in SAPC is susceptible to oxidation, and the entire molecule can be hydrolyzed.

    • Solution: Prepare fresh SAPC dispersions for each experiment. Store stock solutions under an inert gas (like argon or nitrogen) and at or below -20°C.

  • Possible Cause 3: Instability of the dispersion over time. Vesicles can fuse or aggregate over time, especially at high concentrations or in certain buffer conditions.

    • Solution: Use freshly prepared dispersions. If storage is necessary, it should be for a short period at 4°C. Characterize the vesicle size before each experiment to ensure consistency.

Quantitative Data Summary

Solvent/Buffer SystemSolubility/DispersibilityRecommended Use
ChloroformSolublePrimary solvent for creating a homogenous lipid mixture.
Chloroform:MethanolSolubleUsed for creating mixed lipid films.
Aqueous Buffers (e.g., PBS, Tris)Practically InsolubleForms aggregates (liposomes/micelles).[3]
EthanolLimitedCan be used for the ethanol injection method of liposome preparation.[5]

Experimental Protocols

Protocol 1: Preparation of SAPC Liposomes by Thin-Film Hydration, Sonication, and Extrusion

This is a standard and widely used method to prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a controlled size distribution.

Materials:

  • This compound (SAPC)

  • Chloroform

  • Desired aqueous buffer (e.g., PBS, Tris-HCl)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Methodology:

  • Dissolution: Dissolve the desired amount of SAPC in chloroform in a round-bottom flask. Swirl gently to ensure complete dissolution.

  • Film Formation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under a high vacuum for at least one hour to remove any residual solvent.

  • Hydration: Pre-heat the aqueous buffer to a temperature above the gel-liquid crystal transition temperature (Tc) of SAPC. Add the warm buffer to the flask containing the dried lipid film.

  • Vesicle Formation: Agitate the flask by vortexing or swirling until the lipid film is fully resuspended in the buffer. This will result in the formation of large, multilamellar vesicles (MLVs). Allow the suspension to hydrate for about an hour, maintaining the temperature above the Tc.

  • Sizing (Sonication - for SUVs): Place the MLV suspension in a bath sonicator. Sonicate until the cloudy suspension becomes translucent. The time required will vary depending on the sonicator's power and the sample volume.

  • Sizing (Extrusion - for LUVs): For a more defined vesicle size, use a liposome extruder. Load the MLV suspension into the extruder, which has been pre-heated to above the Tc. Force the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (typically 11-21 passes). This will produce LUVs with a diameter close to the membrane's pore size.

  • Storage: Store the final liposome suspension at 4°C. For best results, use within a few days of preparation.

Visualizations

experimental_workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sizing Vesicle Sizing dissolve 1. Dissolve SAPC in Chloroform film 2. Create Thin Lipid Film dissolve->film hydrate 3. Hydrate with Warm Buffer agitate 4. Agitate to Form Multilamellar Vesicles (MLVs) hydrate->agitate sizing_choice Choose Sizing Method agitate->sizing_choice sonication 5a. Sonication (for SUVs) sizing_choice->sonication SUVs extrusion 5b. Extrusion (for LUVs) sizing_choice->extrusion LUVs final_product Homogenous SAPC Vesicle Suspension sonication->final_product extrusion->final_product

Caption: Experimental workflow for preparing SAPC liposomes.

troubleshooting_guide start Issue: Cloudy Solution or Precipitate cause1 Incomplete Hydration? start->cause1 solution1 Action: Use Buffer Above Tc & Agitate cause1->solution1 Yes cause2 Aggregation? cause1->cause2 No solution2 Action: Downsize (Sonication/Extrusion) cause2->solution2 Yes cause3 Concentration Too High? cause2->cause3 No solution3 Action: Prepare a More Dilute Dispersion cause3->solution3 Yes

Caption: Troubleshooting logic for cloudy SAPC dispersions.

References

Technical Support Center: Sodium Ascorbyl Phosphate (SAPC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sodium Ascorbyl Phosphate (SAPC). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of SAPC in their experiments by providing essential information on its stability, storage, and handling.

Frequently Asked Questions (FAQs)

Q1: What is Sodium Ascorbyl Phosphate (SAPC)?

Sodium Ascorbyl Phosphate (SAPC) is a stable, water-soluble derivative of Vitamin C (L-ascorbic acid).[1][2][3][4][5] It is produced by combining ascorbic acid with a phosphate and a salt.[5] In experimental and cosmetic applications, it is valued for its superior stability compared to L-ascorbic acid, which is prone to rapid oxidation and degradation when exposed to air, light, and heat.[1][6] Upon application to skin, SAPC is cleaved by enzymes to release active ascorbic acid.[7][8][9]

Q2: What are the recommended storage conditions for SAPC powder?

For optimal stability, SAPC powder should be stored in its original sealed container, protected from light and moisture, at temperatures below 25°C.[7][8] Contact with metals, particularly heavy metals, should be avoided as they can catalyze degradation.[7][8] Under these conditions, the product is stable for at least 24 months.[7][8]

Q3: How should I handle SAPC in the laboratory?

When preparing solutions or formulations, it is recommended to add SAPC at a low temperature, ideally below 40°C.[7][8][10] While it can be exposed to higher temperatures (up to 80°C), this should only be for a short duration.[7][8][10] To prevent degradation, it is advisable to use a buffer system to maintain a pH above 6.5 and to include a chelating agent to sequester any metal ions.[7][8]

Troubleshooting Guide

Issue 1: My SAPC solution has turned a yellow or brownish color.

  • Cause: Discoloration is a primary indicator of SAPC degradation.[11] This is often caused by oxidation, which can be accelerated by several factors.

  • Troubleshooting Steps:

    • Check the pH: SAPC is most stable at a pH above 6.5.[7][8][10] A lower pH will accelerate degradation. Consider using a buffer system to maintain the optimal pH.

    • Review Storage Conditions: Was the solution exposed to light, high temperatures (>25°C), or oxygen?[7][8][10][11] Store solutions in amber containers, at recommended temperatures, and consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxygen exposure.

    • Metal Contamination: The presence of heavy metal ions can catalyze oxidation.[7][8] Ensure all glassware is thoroughly cleaned and consider using a chelating agent such as EDTA in your formulation.[12]

    • Age of Solution: SAPC is more stable than ascorbic acid, but it is not indefinitely stable in solution.[11][13] It is best to prepare fresh solutions for your experiments.

Issue 2: I am seeing a loss of potency or reduced antioxidant effect in my experiments.

  • Cause: A decrease in efficacy is likely due to the degradation of SAPC into less active or inactive compounds.

  • Troubleshooting Steps:

    • Follow all the steps for Issue 1 (Discoloration). The same factors that cause discoloration also lead to a loss of potency.

    • Method of Preparation: Ensure that SAPC was incorporated into your experimental system at a temperature below 40°C.[7][8][10]

    • Interactions with Other Reagents: Be aware of other components in your formulation. Avoid strong oxidizing agents and unsaturated lipids.[12] Conversely, the antioxidant effect of SAPC can be enhanced when used in conjunction with Vitamin E (tocopherol) or ferulic acid.[3]

Stability Data

The stability of SAPC is significantly influenced by temperature and pH. The following tables summarize the stability of SAPC under various conditions.

Table 1: Stability of a 3% SAPC Solution in Water at 40°C and pH 6

TimeSAPC Remaining (%)Ascorbic Acid Remaining (%)
Initial100100
1 month~95<50
2 months~90Not specified

Data synthesized from product information sheets.[7][8]

Table 2: Influence of pH on the Stability of a 3% SAPC Solution in Water at 40°C

pHStability
< 6.0Decreased stability
6.5Good stability
> 6.5Optimal stability

Data synthesized from product information sheets.[7][8]

Experimental Protocols

Protocol: Stability Testing of SAPC using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the stability of SAPC in a given formulation. Stability-indicating methods are crucial for distinguishing the intact drug from its degradation products.

  • Objective: To quantify the concentration of SAPC over time under specific storage conditions (e.g., varying temperature, light exposure, pH).

  • Materials:

    • SAPC sample solution/formulation

    • SAPC reference standard

    • HPLC system with UV detector

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase (e.g., a mixture of a buffer and an organic solvent like methanol or acetonitrile)

    • pH meter

    • Incubators/chambers for controlled temperature and humidity storage

  • Methodology:

    • Sample Preparation: Prepare several identical samples of the SAPC solution or formulation to be tested.

    • Initial Analysis (Time Zero): Immediately analyze one of the samples using a validated stability-indicating HPLC method to determine the initial concentration of SAPC. High-performance liquid chromatography (HPLC) is a highly sensitive and accurate technique for this purpose.[14]

    • Storage: Store the remaining samples under the desired stress conditions (e.g., 25°C/60% RH, 40°C/75% RH, photostability chamber).

    • Time Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12 months), remove a sample from each storage condition and analyze it using the same HPLC method.

    • Data Analysis: Compare the concentration of SAPC at each time point to the initial concentration to determine the percentage of SAPC remaining. Also, monitor for the appearance and growth of degradation product peaks.

Visualizations

Signaling Pathway: Antioxidant Action of SAPC

SAPC acts as a pro-drug for Vitamin C, which plays a crucial role in cellular antioxidant defense by neutralizing reactive oxygen species (ROS). This helps to mitigate oxidative stress and protect cells from damage.

SAPC_Antioxidant_Pathway cluster_cellular Cellular cluster_cytosol Cytosol SAPC SAPC Membrane SAPC->Membrane Ascorbic_Acid Ascorbic Acid (Vitamin C) Membrane->Ascorbic_Acid Enzymatic Cleavage Oxidized_AA Oxidized Ascorbic Acid Ascorbic_Acid->Oxidized_AA Oxidation ROS Reactive Oxygen Species (ROS) ROS->Ascorbic_Acid Neutralizes Cell_Damage Cellular Damage ROS->Cell_Damage

Diagram 1: Conversion of SAPC to active Vitamin C and its antioxidant role.
Experimental Workflow: SAPC Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study on an SAPC formulation.

Stability_Workflow Start Start: Prepare SAPC Formulation T0_Analysis Time Zero Analysis (HPLC) Start->T0_Analysis Storage Place Samples in Stability Chambers Start->Storage Data_Eval Evaluate Data (% SAPC Remaining, Degradation Products) T0_Analysis->Data_Eval Time_Points Pull Samples at Defined Intervals Storage->Time_Points HPLC_Analysis Analyze Samples (HPLC) Time_Points->HPLC_Analysis HPLC_Analysis->Data_Eval Data_Eval->Time_Points Continue Study? End End: Determine Shelf-life Data_Eval->End Final Time Point

Diagram 2: A logical workflow for assessing the stability of SAPC.

References

Technical Support Center: Preventing Oxidation of the Arachidonoyl Chain in SAPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for handling 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) to prevent the oxidation of its arachidonoyl chain. Oxidized SAPC can lead to experimental artifacts, cellular toxicity, and altered signaling, compromising research validity.

Frequently Asked Questions (FAQs)

Q1: What is SAPC, and why is its arachidonoyl chain so susceptible to oxidation?

A1: SAPC is a specific type of phosphatidylcholine, a major component of cell membranes.[1][2][3] It contains stearic acid (a saturated fatty acid) at the sn-1 position and arachidonic acid at the sn-2 position. The arachidonoyl chain is a polyunsaturated fatty acid (PUFA) with multiple carbon-carbon double bonds.[4] These double bonds are unstable and are readily attacked by reactive oxygen species (ROS) or free radicals, initiating a chain reaction known as lipid peroxidation.[4] This process alters the structure and function of the SAPC molecule.[4]

Q2: What are the downstream consequences of using oxidized SAPC in my experiments?

A2: Using oxidized SAPC can have significant and often confounding effects on experiments. Oxidized phospholipids can act as damage-associated molecular patterns (DAMPs), triggering inflammatory responses by engaging with pattern recognition receptors (PRRs) on immune cells.[5] This can lead to the production of inflammatory cytokines and alter crucial cellular signaling pathways involved in apoptosis, inflammation, and the endoplasmic reticulum stress response.[6][7] In cell-based assays, the presence of oxidized SAPC can lead to cytotoxicity and inconsistent results.

Q3: How should I properly store SAPC to minimize oxidation?

A3: Proper storage is the first and most critical step in preventing oxidation. Key recommendations include:

  • Temperature: Store SAPC at -20°C for short-term storage and -80°C for long-term storage to slow down oxidative processes.[4]

  • Inert Atmosphere: Before sealing, overlay the vial with an inert gas like nitrogen or argon to displace oxygen, a key component in the oxidation process.[4]

  • Light Protection: Store SAPC in amber vials or wrap the container in aluminum foil to protect it from light, which can catalyze oxidation.[4]

  • Formulation: If purchased in a solvent, ensure it is stored as recommended by the manufacturer. For example, some suppliers provide SAPC in an ethanol solution.[8]

Q4: What are the best practices for handling SAPC in solution to prevent oxidation during my experiments?

A4: Once you are ready to use SAPC, careful handling is crucial:

  • Solvent Choice: If preparing stock solutions, use deoxygenated solvents. This can be achieved by bubbling the solvent with nitrogen or argon gas.

  • Aliquotting: Prepare small, single-use aliquots from your main stock to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.[4]

  • Antioxidants: Consider adding an antioxidant to your stock solution or experimental media.

  • Minimize Exposure: During your experiment, minimize the exposure of SAPC-containing solutions to air and light.

Troubleshooting Guide

Q1: My cell-based assay results are inconsistent when using SAPC. Could oxidation be the cause?

A1: Yes, inconsistency in cell-based assays is a common sign of lipid oxidation. Oxidized SAPC can have variable biological activities, leading to unpredictable results. To troubleshoot, consider the following:

  • Verify Storage: Double-check that your SAPC has been stored correctly (temperature, inert gas, light protection).

  • Use a Fresh Aliquot: Discard the current working solution and prepare a new one from a fresh, unopened aliquot.

  • Incorporate an Antioxidant: If not already doing so, add a suitable antioxidant to your culture medium.

  • Test for Oxidation: If the problem persists, you may need to analytically verify the integrity of your SAPC stock (see Protocol for Assessing SAPC Oxidation).

Q2: I see unexpected peaks in my mass spectrometry analysis of lipids extracted from cells treated with SAPC. Could these be oxidation products?

A2: It is highly likely. The oxidation of the arachidonoyl chain generates a variety of products, including hydroperoxides, hydroxides, and ketones, each with a different mass. These will appear as additional peaks in your mass spectrum. To confirm, you can:

  • Analyze a Control Sample: Run a mass spectrometry analysis on your SAPC stock solution to see if it is already oxidized.

  • Use Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help identify the specific modifications on the arachidonoyl chain, confirming that they are oxidation products.[9]

  • Employ a Separation Technique: Coupling liquid chromatography (LC) to your mass spectrometer (LC-MS) can help separate the different oxidized species, aiding in their identification.[7][9]

Data Presentation

Table 1: Recommended Storage Conditions for SAPC

ParameterRecommendationRationale
Temperature -20°C (short-term), -80°C (long-term)[4][8][10]Reduces the rate of chemical reactions, including oxidation.
Atmosphere Overlay with inert gas (Nitrogen or Argon)[4]Displaces oxygen to prevent initiation of lipid peroxidation.
Light Store in amber vials or protect from light[4]Prevents photo-catalyzed oxidation.
Form Store as a dry powder or in a deoxygenated solventMinimizes interaction with pro-oxidant factors.

Table 2: Common Antioxidants for Preventing Lipid Peroxidation

AntioxidantTypeTypical Concentration RangeNotes
Butylated Hydroxytoluene (BHT) Phenolic (Chain-breaking)0.05 - 0.2% (in oils)[11], 5.0 mg/mL (for dried blood spots)[2][12]Effective at preventing free radical propagation. Not very heat stable.[11]
α-Tocopherol (Vitamin E) Phenolic (Chain-breaking)25 - 100 µmol/L (in cell culture)[13]A natural, lipid-soluble antioxidant that integrates into membranes.[1]
Trolox Vitamin E analogVaries by applicationA water-soluble alternative to Vitamin E, often used in cell culture.[4]
EDTA Chelating AgentVaries by applicationSequesters pro-oxidant metal ions like iron and copper.

Experimental Protocols

Protocol 1: Preparation and Handling of SAPC Solutions to Minimize Oxidation
  • Materials:

    • SAPC (stored at -80°C under argon)

    • High-purity, deoxygenated solvent (e.g., ethanol or chloroform)

    • Antioxidant stock solution (e.g., BHT in ethanol)

    • Inert gas (argon or nitrogen) with a gentle stream delivery system

    • Sterile, amber glass vials with Teflon-lined caps

  • Procedure:

    • Allow the sealed vial of SAPC to equilibrate to room temperature before opening to prevent condensation.

    • Briefly flush the inside of the vial with a gentle stream of inert gas.

    • Dissolve the SAPC in the deoxygenated solvent to the desired stock concentration.

    • (Optional) Add an antioxidant to the stock solution. For example, a final concentration of 0.01% BHT can be effective.

    • Aliquot the stock solution into single-use amber vials.

    • Before sealing each aliquot, flush the headspace with inert gas.

    • Store the aliquots at -80°C.

    • When using an aliquot for an experiment, thaw it to room temperature. For cell culture, add the SAPC solution dropwise to the pre-warmed medium while gently swirling to ensure proper mixing and minimize precipitation.[14]

Protocol 2: Assessing SAPC Oxidation using HPLC-MS
  • Objective: To separate and identify native SAPC from its oxidized products.

  • Materials:

    • SAPC sample (stock solution or experimental extract)

    • HPLC system with a suitable column (e.g., C18 reversed-phase)

    • Mass spectrometer with electrospray ionization (ESI) source[9]

    • Mobile phase solvents (e.g., acetonitrile, methanol, water with formic acid or ammonium formate)

  • Procedure:

    • Sample Preparation: Dilute the SAPC sample in the initial mobile phase solvent. If extracting from a biological matrix, a lipid extraction (e.g., Folch or Bligh-Dyer method) will be necessary. Add an antioxidant like BHT during the extraction process to prevent artificial oxidation.[5]

    • Chromatographic Separation:

      • Inject the sample onto the HPLC column.

      • Use a gradient elution to separate the lipids. A typical gradient might start with a higher aqueous content and ramp up to a high organic content to elute the lipids based on their polarity. Oxidized phospholipids are generally more polar and will elute earlier than their non-oxidized counterparts on a reversed-phase column.

    • Mass Spectrometric Detection:

      • Analyze the column eluent using the mass spectrometer in positive ion mode.

      • Perform a full scan to detect the molecular ions of SAPC (m/z for [M+H]⁺) and its expected oxidized products (e.g., SAPC + O, SAPC + O₂).

      • Use data-dependent tandem MS (MS/MS) to fragment the ions of interest. The fragmentation pattern will help confirm the identity of the lipid and the location of the oxidation on the arachidonoyl chain.[15]

    • Data Analysis:

      • Identify the peak corresponding to native SAPC based on its retention time and mass-to-charge ratio.

      • Identify peaks corresponding to oxidized SAPC species. The increase in mass will indicate the type of modification (e.g., +16 Da for a hydroxyl or epoxide group, +32 Da for a hydroperoxide group).

      • Quantify the relative amounts of native and oxidized SAPC by integrating the peak areas.

Visualizations

Experimental_Workflow cluster_storage Storage cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis & Verification storage SAPC Storage (-80°C, Inert Gas, Dark) prep Prepare Stock Solution (Deoxygenated Solvent + Antioxidant) storage->prep Equilibrate to RT aliquot Aliquot into Single-Use Vials prep->aliquot Flush with Inert Gas experiment Use in Experiment (Minimize Air/Light Exposure) aliquot->experiment Thaw Fresh Aliquot analysis Analyze Results experiment->analysis troubleshoot Troubleshoot Inconsistencies analysis->troubleshoot If Inconsistent verify Verify SAPC Integrity (HPLC-MS) troubleshoot->verify verify->storage Discard Old Stock

Caption: Workflow for preventing SAPC oxidation.

Signaling_Pathway cluster_input Experimental Input cluster_cellular Cellular Response cluster_output Experimental Outcome SAPC Native SAPC Membrane Cell Membrane Integration SAPC->Membrane OxSAPC Oxidized SAPC PRR Pattern Recognition Receptors (PRRs) OxSAPC->PRR Homeostasis Normal Cellular Function (Expected Outcome) Membrane->Homeostasis Signaling Inflammatory Signaling (e.g., NF-κB, MAPKs) PRR->Signaling Inflammation Inflammation & Stress (Experimental Artifact) Signaling->Inflammation

Caption: Consequences of using oxidized SAPC.

Troubleshooting_Logic start Inconsistent Results? storage_check SAPC Stored Properly? start->storage_check handling_check Handled with Antioxidants? storage_check->handling_check Yes remedy_storage Action: Discard Stock, Use New Lot Stored at -80°C storage_check->remedy_storage No new_aliquot Used Fresh Aliquot? handling_check->new_aliquot Yes remedy_handling Action: Revise Protocol, Add Antioxidant handling_check->remedy_handling No remedy_aliquot Action: Discard Working Solution, Use New Aliquot new_aliquot->remedy_aliquot No verify_oxidation Action: Test Stock for Oxidation (HPLC-MS) new_aliquot->verify_oxidation Yes

Caption: Troubleshooting inconsistent results.

References

Technical Support Center: Experiments with Stapled α-Helical Peptides (SAPC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during experiments with Stapled α-Helical Peptides (SAPCs).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in SAPC experiments?

A1: Common artifacts in SAPC experiments can arise from several sources, including issues with peptide synthesis and purity, the intrinsic physicochemical properties of the stapled peptide leading to off-target effects, and interference with assay components. It is crucial to assess peptide quality, solubility, and potential for non-specific interactions early in the experimental process.

Q2: My stapled peptide shows high cytotoxicity in cell-based assays. What could be the cause?

A2: High cytotoxicity is a frequent artifact and can be caused by the peptide disrupting cellular membranes. This is often linked to the peptide's physicochemical properties, such as high lipophilicity or the presence of multiple cationic residues.[1][2] It is recommended to perform a lactate dehydrogenase (LDH) release assay to directly measure membrane rupture.[2][3]

Q3: I am observing inconsistent results in my cell permeability assay. What should I check?

A3: Inconsistent results in cell permeability assays can stem from several factors. The mechanism of cellular uptake for stapled peptides is often through energy-dependent pinocytosis, which can be cell-type dependent.[1] The charge and type of staple are key determinants of cell penetration.[4] It is also important to ensure the peptide is fully solubilized, as aggregation can affect uptake.

Q4: How can I be sure my stapled peptide is engaging its intended intracellular target?

A4: Target engagement should be validated using multiple orthogonal assays. A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that the stapled peptide is binding to its target within the cell.[5] This technique measures the thermal stabilization of the target protein upon ligand binding.[5]

Q5: What are "false-positive" stapled peptides and how can I identify them?

A5: False-positive stapled peptides are those that appear to have specific biological activity in initial screens but are later found to act through non-specific mechanisms.[3] These can include causing protein unfolding or membrane disruption rather than specific binding to the intended target.[3] Identifying false positives requires a series of counter-screens and orthogonal binding assays.[3]

Troubleshooting Guides

Troubleshooting False-Positive Results

A significant challenge in working with SAPCs is the occurrence of false-positive hits in screening campaigns. These are compounds that appear to be active but exert their effects through non-specific mechanisms.

Problem: A stapled peptide shows activity in a primary screen, but the results are not reproducible or the mechanism of action is unclear.

Troubleshooting Workflow:

False_Positive_Troubleshooting Start Initial Hit from Primary Screen Biophysical Orthogonal Biophysical Assays (e.g., SPR, ITC, NMR) Start->Biophysical NoBinding No Specific Binding Detected Biophysical->NoBinding No Binding Specific Binding Confirmed Biophysical->Binding Yes FalsePositive Likely False Positive NoBinding->FalsePositive CounterScreen Cell-Based Counter-Screens (Target-independent cell lines) Binding->CounterScreen Activity Activity in Counter-Screen? CounterScreen->Activity MembraneAssay Membrane Disruption Assays (e.g., LDH Release) Activity->MembraneAssay Yes TargetEngagement Target Engagement Assays (e.g., CETSA) Activity->TargetEngagement No MembraneDisruption Membrane Disruption Detected? MembraneAssay->MembraneDisruption MembraneDisruption->TargetEngagement No MembraneDisruption->FalsePositive Yes NoTargetEngagement No Target Engagement TargetEngagement->NoTargetEngagement ValidHit Potentially Valid Hit TargetEngagement->ValidHit Yes NoTargetEngagement->FalsePositive No Aggregation_Troubleshooting Start Inconsistent Results or Low Activity CheckSolubility Verify Peptide Solubility Start->CheckSolubility Insoluble Insoluble CheckSolubility->Insoluble No Soluble Soluble CheckSolubility->Soluble Yes OptimizeSolubilization Optimize Solubilization Protocol (e.g., use of DMSO) Insoluble->OptimizeSolubilization DetectAggregation Detect Aggregation (e.g., DLS, SEC) Soluble->DetectAggregation OptimizeSolubilization->CheckSolubility AggregationPresent Aggregation Detected? DetectAggregation->AggregationPresent LowerConcentration Lower Peptide Concentration AggregationPresent->LowerConcentration Yes NoAggregation No Aggregation AggregationPresent->NoAggregation No LowerConcentration->DetectAggregation RedesignPeptide Re-design Peptide (Increase hydrophilicity) LowerConcentration->RedesignPeptide If still aggregates Proceed Proceed with Experiment NoAggregation->Proceed

References

Technical Support Center: Optimizing SAPC Incorporation into Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the incorporation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) into vesicles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and characterization of SAPC-containing vesicles.

Issue 1: Low Encapsulation Efficiency

Possible CauseRecommended Action
Suboptimal Lipid Composition The ratio of SAPC to other lipids, such as cholesterol or helper lipids, can significantly impact encapsulation. Cholesterol is known to affect membrane fluidity and packing, which can influence drug retention.[1]
- Systematically vary the molar ratio of cholesterol. A common starting point is a 2:1 molar ratio of total phospholipid to cholesterol.[1][2]
- For hydrophilic molecules, consider including a charged lipid (e.g., a negatively charged phospholipid) to increase the aqueous volume and electrostatic interactions.
Inefficient Hydration of Lipid Film Incomplete hydration of the dried lipid film can lead to the formation of multilamellar vesicles (MLVs) with a low entrapped aqueous volume.
- Ensure the hydration buffer is heated to a temperature above the phase transition temperature (Tc) of all lipids in the formulation.
- The hydration process should be carried out with gentle agitation for an adequate duration (e.g., 1-2 hours) to ensure the lipid film fully swells and detaches.[3]
Improper Sizing Method Sonication can sometimes lead to the leakage of encapsulated contents, while extrusion may be more gentle.
- If using sonication, optimize the duration and power to minimize leakage.
- Extrusion through polycarbonate membranes with a defined pore size is a widely used method for producing unilamellar vesicles with a more uniform size distribution.[3][4]
Drug Properties The physicochemical properties of the molecule to be encapsulated (e.g., solubility, charge) will affect its partitioning into the aqueous core or lipid bilayer.
- For lipophilic molecules, incorporate them into the initial organic solvent with the lipids.
- For hydrophilic molecules, dissolve them in the hydration buffer.

Issue 2: Vesicle Aggregation

Possible CauseRecommended Action
Insufficient Surface Charge Vesicles with a low surface charge (a zeta potential close to zero) are more prone to aggregation due to van der Waals forces.
- Incorporate a small percentage (5-10 mol%) of a charged lipid (e.g., a negatively charged phospholipid) to increase electrostatic repulsion between vesicles. A zeta potential greater than
High Ionic Strength of the Buffer High salt concentrations in the buffer can screen the surface charge of the vesicles, reducing electrostatic repulsion and leading to aggregation.
- Use a buffer with a lower ionic strength (e.g., 10-50 mM) if aggregation is observed, especially during storage.[5]
Inadequate Storage Conditions Temperature fluctuations and freezing can disrupt vesicle integrity and promote aggregation.
- Store liposome suspensions at 4°C and avoid freezing unless a suitable cryoprotectant is used.[5]
High Lipid Concentration A high concentration of vesicles increases the frequency of collisions, which can lead to aggregation.
- Optimize the total lipid concentration for your specific application. If aggregation is an issue, try preparing a more dilute suspension.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best method for preparing SAPC-containing vesicles?

A1: The thin-film hydration method followed by extrusion is a robust and widely used technique that allows for good control over vesicle size and lamellarity.[3] This method involves dissolving the lipids (including SAPC) in an organic solvent, creating a thin lipid film by evaporating the solvent, hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs), and then extruding the MLVs through polycarbonate membranes of a defined pore size to produce unilamellar vesicles of a more uniform size.

Q2: How can I determine the encapsulation efficiency of my SAPC vesicles?

A2: To determine encapsulation efficiency, you first need to separate the unencapsulated (free) substance from the vesicles. This can be achieved using methods like size exclusion chromatography (SEC) or dialysis.[6] After separation, the vesicles are lysed (e.g., with a detergent like Triton X-100 or a solvent like methanol) to release the encapsulated content. The amount of the encapsulated substance is then quantified using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC). The encapsulation efficiency is calculated as the ratio of the amount of encapsulated substance to the total amount of substance used in the preparation.

Q3: What are the critical quality attributes (CQAs) to consider for SAPC-containing liposomes?

A3: The key CQAs for liposomal formulations include:

  • Particle Size and Polydispersity Index (PDI): These affect the biodistribution, cellular uptake, and clearance of the vesicles. A PDI value below 0.2 is generally considered to indicate a monodisperse population.[3][6]

  • Zeta Potential: This is an indicator of the colloidal stability of the vesicle suspension. A value greater than |±20 mV| is desirable to prevent aggregation.[3]

  • Encapsulation Efficiency: This determines the therapeutic payload and the required dosage of the formulation.

  • In Vitro Release Profile: This ensures that the encapsulated content is retained within the vesicle until it reaches the target site.

Quantitative Data Summary

The following tables provide illustrative quantitative data from liposome formulations using lipids with properties similar to SAPC. These values can serve as a general guide for expected outcomes.

Table 1: Physicochemical Characteristics of Liposomes

ParameterTechniqueTypical SpecificationSignificance
Mean Particle Size (Z-Average)Dynamic Light Scattering (DLS)80 - 150 nmInfluences in vivo fate, circulation time, and tissue penetration.[3]
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2Indicates a narrow and uniform size distribution, crucial for batch-to-batch consistency.[3][6]
Zeta PotentialLaser Doppler Electrophoresis> |±20 mV|Indicates colloidal stability due to electrostatic repulsion, preventing aggregation.[3]
Morphology & Size ConfirmationCryo-Transmission Electron Microscopy (Cryo-TEM)Spherical vesicles, size consistent with DLSVisual confirmation of vesicle structure, lamellarity, and size distribution.[6]

Table 2: Example Encapsulation Efficiencies for Different Types of Molecules

Molecule TypeEncapsulation MethodExample Lipid CompositionTypical Encapsulation Efficiency (%)
Hydrophilic Small MoleculeThin-Film HydrationPhosphatidylcholine:Cholesterol (2:1 molar ratio)5 - 20%
Lipophilic DrugThin-Film Hydration (drug in organic phase)Phosphatidylcholine:Cholesterol (2:1 molar ratio)70 - 95%
Peptide/ProteinThin-Film Hydration (peptide in aqueous phase)Phosphatidylcholine:Charged Lipid:Cholesterol10 - 40%

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

Materials:

  • This compound (SAPC) and other lipids (e.g., cholesterol)

  • Chloroform and/or Methanol (analytical grade)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve SAPC and other lipids in a chloroform:methanol mixture in a round-bottom flask at the desired molar ratio.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids.

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer, pre-warmed to a temperature above the lipid Tc, to the flask containing the dry lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This process may take 30-60 minutes.[4]

  • Sizing by Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane pore size (e.g., 100 nm).

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the suspension through the membrane 11-21 times to form unilamellar vesicles (LUVs) with a more uniform size distribution.[4]

Protocol 2: Determination of Encapsulation Efficiency using Size Exclusion Chromatography (SEC)

Materials:

  • SAPC vesicle suspension containing the encapsulated substance.

  • Size exclusion chromatography column (e.g., Sephadex G-50)

  • Elution buffer (same as the hydration buffer)

  • Lysis agent (e.g., Triton X-100 or methanol)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer)

Procedure:

  • Column Preparation:

    • Pack a column with the SEC resin and equilibrate it with the elution buffer.

  • Separation:

    • Carefully apply a known volume of the vesicle suspension to the top of the column.

    • Elute the column with the elution buffer. The larger vesicles will elute in the void volume, while the smaller, free molecules will be retained and elute later.

    • Collect the fractions containing the vesicles.

  • Quantification:

    • Lyse the collected vesicle fractions by adding the lysis agent.

    • Quantify the concentration of the substance in the lysed fraction using a pre-established calibration curve.

    • Calculate the total amount of encapsulated substance.

    • The encapsulation efficiency (%) is calculated as: (Amount of encapsulated substance / Total initial amount of substance) x 100.

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_char Characterization lipid_dissolution 1. Lipid Dissolution (SAPC + other lipids in organic solvent) film_formation 2. Thin-Film Formation (Rotary Evaporation) lipid_dissolution->film_formation hydration 3. Hydration (Aqueous buffer + agitation) film_formation->hydration sizing 4. Sizing (Extrusion) hydration->sizing dls Particle Size & PDI (DLS) sizing->dls Analyze zeta Zeta Potential sizing->zeta Analyze tem Morphology (Cryo-TEM) sizing->tem Analyze ee Encapsulation Efficiency (SEC + Quantification) sizing->ee Analyze

Caption: Experimental workflow for the preparation and characterization of SAPC-containing vesicles.

troubleshooting_aggregation start Vesicle Aggregation Observed cause1 Insufficient Surface Charge? start->cause1 solution1 Incorporate charged lipids (5-10 mol%) cause1->solution1 Yes cause2 High Buffer Ionic Strength? cause1->cause2 No end_node Stable Vesicle Suspension solution1->end_node solution2 Use lower ionic strength buffer cause2->solution2 Yes cause3 Improper Storage? cause2->cause3 No solution2->end_node solution3 Store at 4°C, avoid freezing cause3->solution3 Yes cause3->end_node No solution3->end_node

Caption: Troubleshooting decision tree for vesicle aggregation.

References

Technical Support Center: Purification of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the purification of SAPC?

A1: The primary challenges in purifying SAPC stem from its amphiphilic nature and the presence of a polyunsaturated fatty acid (arachidonic acid). Key difficulties include:

  • Oxidation: The arachidonoyl moiety is highly susceptible to oxidation due to its four double bonds. This can lead to the formation of various oxidized byproducts, complicating purification and affecting the biological activity of the final product.

  • Isomerization: Acyl migration from the sn-2 to the sn-1 or sn-3 position can occur, particularly under harsh pH or temperature conditions, leading to the formation of structural isomers that are difficult to separate.

  • Co-eluting Impurities: Crude synthetic mixtures or biological extracts often contain other phospholipids and neutral lipids with similar physicochemical properties, making chromatographic separation challenging.[1]

  • Ion Suppression in Mass Spectrometry: Residual phospholipids in a sample can interfere with the ionization of the target analyte, leading to inaccurate quantification.[1]

Q2: What are the most common methods for purifying SAPC?

A2: The most common purification methods for SAPC and other phospholipids are chromatographic techniques, including:

  • Flash Chromatography: Often used as an initial purification step to remove major impurities.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for achieving high purity. Both normal-phase and reversed-phase HPLC can be employed.

  • Solid-Phase Extraction (SPE): Useful for sample cleanup and removal of interfering substances like neutral lipids and free fatty acids.[2]

Q3: How can I minimize oxidation of SAPC during purification?

A3: To minimize oxidation, it is crucial to:

  • Use degassed solvents.

  • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Avoid prolonged exposure to light and elevated temperatures.

  • Consider adding antioxidants like butylated hydroxytoluene (BHT) to solvents, although this may complicate downstream analysis.

Q4: What is a suitable solvent system for Thin-Layer Chromatography (TLC) analysis of SAPC?

A4: A common solvent system for the TLC analysis of phospholipids like SAPC is a mixture of chloroform, methanol, and water. A typical ratio is 65:25:4 (v/v/v) of chloroform:methanol:water.[3] For resolving different lipid classes, a two-step development can be effective.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of SAPC, with a focus on HPLC-based methods.

HPLC Purification Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Interaction with active sites on the column packing (silanol groups).- Column overload.- Inappropriate mobile phase pH.- Use a high-purity silica-based column.- Reduce the amount of sample injected.- Adjust the mobile phase pH to suppress ionization of the analyte or silanol groups.[5]
Variable Retention Times - Changes in mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Replace the column if it has degraded.[6]
Ghost Peaks - Contaminants in the mobile phase or injector.- Late eluting compounds from a previous injection.- Use high-purity solvents.- Flush the injector and column thoroughly between runs.- Implement a sufficient column wash step in your gradient.[5]
High Backpressure - Clogged column frit or guard column.- Particulate matter in the sample.- Precipitated buffer in the system.- Replace the guard column or filter.- Filter the sample before injection.- Ensure buffer components are fully dissolved in the mobile phase.[7]

Quantitative Data

The following table summarizes typical performance parameters for phospholipid purification methods. Please note that specific values for SAPC may vary depending on the crude sample matrix and the specific instrumentation used.

Purification MethodPurity AchievableTypical YieldKey Considerations
Flash Chromatography 85-95%70-90%Good for initial cleanup of large-scale syntheses.
Reversed-Phase HPLC >98%50-80%Excellent for resolving phospholipids with different acyl chains.
Normal-Phase HPLC >98%60-85%Effective for separating lipid classes.
Solid-Phase Extraction (SPE) >90% (for removal of interferences)>90% (for analyte recovery)Primarily used for sample cleanup prior to HPLC.[2]

Experimental Protocols

Protocol 1: Purification of SAPC by Flash Chromatography

This protocol is suitable for the initial purification of SAPC from a synthetic reaction mixture.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Chloroform, Methanol, Water (all HPLC grade)

  • Flash chromatography system

Procedure:

  • Sample Preparation: Dissolve the crude SAPC in a minimal amount of chloroform.

  • Column Packing: Prepare a slurry of silica gel in chloroform and pack the column.

  • Loading: Load the dissolved sample onto the column.

  • Elution: Elute the column with a step gradient of increasing polarity. A typical gradient might be:

    • Chloroform (100%) to elute non-polar impurities.

    • A gradient of Chloroform:Methanol (e.g., from 98:2 to 90:10) to elute SAPC.

    • A final wash with a higher concentration of methanol to elute highly polar impurities.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing pure SAPC.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: High-Purity Purification of SAPC by HPLC

This protocol describes a method for obtaining highly pure SAPC using reversed-phase HPLC.

Instrumentation:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

Reagents:

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol/Acetonitrile (e.g., 50:50 v/v)

Procedure:

  • Sample Preparation: Dissolve the partially purified SAPC from flash chromatography in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: ELSD or UV at 205 nm

    • Gradient: A linear gradient from 85% B to 100% B over 30 minutes, followed by a 10-minute hold at 100% B.

  • Injection and Fraction Collection: Inject the sample and collect the peak corresponding to SAPC.

  • Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm purity.

  • Solvent Evaporation: Evaporate the solvent from the pure fraction under a stream of nitrogen.

Visualizations

experimental_workflow cluster_crude Crude SAPC cluster_flash Flash Chromatography cluster_hplc HPLC Purification cluster_final Final Product crude_sapc Crude SAPC Mixture flash_chrom Silica Gel Column crude_sapc->flash_chrom tlc_analysis TLC Analysis flash_chrom->tlc_analysis hplc_purification Reversed-Phase HPLC tlc_analysis->hplc_purification purity_check Purity Analysis hplc_purification->purity_check pure_sapc Pure SAPC (>98%) purity_check->pure_sapc troubleshooting_logic start Weak or No HPLC Peak check_injection Is the sample injected correctly? start->check_injection check_solubility Is the sample soluble in the mobile phase? check_injection->check_solubility Yes solution_injection Troubleshoot injector check_injection->solution_injection No check_detection Is the detector functioning correctly? check_solubility->check_detection Yes solution_solubility Change sample solvent or mobile phase check_solubility->solution_solubility No check_concentration Is the sample concentration too low? check_detection->check_concentration Yes solution_detection Check detector settings and lamp check_detection->solution_detection No solution_concentration Concentrate the sample check_concentration->solution_concentration Yes

References

troubleshooting SAPC aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aggregation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is SAPC and why is its aggregation in aqueous solutions a concern?

A1: SAPC (this compound) is a phospholipid with a saturated stearic acid at the sn-1 position and an unsaturated arachidonic acid at the sn-2 position of the glycerol backbone. This amphiphilic nature—possessing both a hydrophilic head group and hydrophobic tails—drives its self-assembly in aqueous environments. While this property is useful for forming structures like liposomes for drug delivery, uncontrolled aggregation can lead to the formation of large, undesirable precipitates. This aggregation can interfere with experiments by causing inaccurate measurements, reducing the bioavailability of the lipid, and potentially inducing cellular toxicity.

Q2: What are the key physicochemical properties of SAPC?

A2: Key properties of SAPC are summarized in the table below. Understanding these properties is crucial for designing experiments and troubleshooting aggregation issues.

PropertyValueReference
Molecular Formula C₄₆H₈₄NO₈P[1][2][3]
Molecular Weight 810.13 g/mol [2]
Solubility Soluble in ethanol and chloroform. Limited solubility in aqueous buffers.

Q3: What is the Critical Micelle Concentration (CMC) of SAPC and how can I determine it?

Q4: What is the Phase Transition Temperature (Tm) of SAPC and why is it important?

Troubleshooting Guide for SAPC Aggregation

This guide addresses common issues encountered during the preparation and use of SAPC in aqueous solutions.

Issue 1: Immediate Cloudiness or Precipitation Upon Hydration

Potential Cause Troubleshooting Steps
Hydration Temperature is Below Tm Ensure the hydration buffer is pre-warmed to a temperature above the expected Tm of SAPC before adding it to the dried lipid film. Maintain this temperature throughout the hydration process with gentle agitation.
High SAPC Concentration The intended concentration may be well above the solubility limit or CMC. Try reducing the final concentration of SAPC in your preparation.
Incomplete Removal of Organic Solvent Residual organic solvent can interfere with proper hydration and lead to aggregation. Ensure the lipid film is thoroughly dried under a high vacuum for an extended period (e.g., overnight) to remove all traces of the solvent.
Incorrect pH or High Ionic Strength of the Buffer The charge of the phospholipid headgroup can be influenced by the pH of the buffer, affecting lipid packing and stability. High salt concentrations can screen surface charges and promote aggregation. Prepare SAPC solutions in a buffer with a pH and ionic strength appropriate for your application (e.g., PBS pH 7.4). If aggregation persists, consider using a buffer with lower ionic strength.

Issue 2: Aggregation Over Time (Post-Preparation)

Potential Cause Troubleshooting Steps
Metastable Vesicle Formation The initial preparation may have formed kinetically trapped, unstable structures. Using an extrusion method post-hydration to create unilamellar vesicles of a defined size can improve long-term stability.
Storage Temperature Storing liposome preparations below the Tm can induce phase separation and aggregation. Store lipid preparations at an appropriate temperature, typically above their Tm, unless they are intended to be stored frozen.
Oxidation of Arachidonic Acid The polyunsaturated arachidonic acid in SAPC is susceptible to oxidation, which can alter its structure and lead to aggregation. Prepare solutions using de-gassed buffers and consider storing them under an inert gas like argon or nitrogen.

Logical Flow for Troubleshooting SAPC Aggregation

TroubleshootingFlow start SAPC Aggregation Observed hydration During Hydration? start->hydration post_prep Post-Preparation? hydration->post_prep No temp Is Hydration T > Tm? hydration->temp Yes stability Metastable Vesicles? post_prep->stability Yes conc Is Concentration Too High? temp->conc Yes heat Increase Hydration Temperature temp->heat No solvent Residual Organic Solvent? conc->solvent No reduce_conc Reduce SAPC Concentration conc->reduce_conc Yes buffer Check Buffer pH and Ionic Strength solvent->buffer No dry Dry Lipid Film Under High Vacuum solvent->dry Yes storage Improper Storage Temperature? stability->storage No extrude Extrude to Form Unilamellar Vesicles stability->extrude Yes oxidation Consider Oxidation storage->oxidation No adjust_storage Store Above Tm or Frozen storage->adjust_storage Yes

Caption: A flowchart for troubleshooting SAPC aggregation.

Experimental Protocols

Protocol 1: Preparation of SAPC Unilamellar Vesicles by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) of a defined size.

Materials:

  • SAPC (this compound)

  • Chloroform

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of SAPC in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Dry the film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[5]

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the Tm of SAPC. If the Tm is unknown, a temperature of 50-60°C is a reasonable starting point for many phospholipids.

    • Add the warm buffer to the flask containing the dried lipid film.

    • Agitate the flask by vortexing or gentle swirling until the lipid film is fully suspended. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This will produce unilamellar vesicles with a size distribution close to the pore size of the membrane.[8]

    • The resulting vesicle solution should be stored at an appropriate temperature to maintain stability.

Experimental Workflow for Liposome Preparation

LiposomePrepWorkflow start Start: SAPC in Chloroform rotovap Rotary Evaporation to Form Thin Film start->rotovap vacuum Dry Under High Vacuum rotovap->vacuum hydrate Hydrate with Warm Buffer (T > Tm) vacuum->hydrate extrude Extrude Through Membrane hydrate->extrude end End: Unilamellar Vesicles extrude->end

Caption: Workflow for preparing unilamellar SAPC vesicles.

Protocol 2: Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence

This protocol utilizes the sensitivity of the pyrene fluorescence spectrum to the polarity of its environment to determine the CMC.

Materials:

  • SAPC stock solution

  • Pyrene stock solution in a volatile solvent (e.g., acetone or ethanol)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Series of glass vials or a 96-well plate

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare a series of SAPC dilutions in the aqueous buffer, covering a concentration range both well below and above the expected CMC.

    • To each dilution, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is very low (e.g., 1 µM).

    • Gently mix and allow the solvent from the pyrene stock to evaporate.

    • Incubate the samples to allow for equilibration.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 335 nm.

    • Record the emission spectra from approximately 350 nm to 450 nm for each SAPC concentration.

    • Note the intensities of the first (I₁) and third (I₃) vibronic peaks, typically around 373 nm and 384 nm, respectively.

  • Data Analysis:

    • Calculate the ratio of the intensities of the third to the first peak (I₃/I₁) for each SAPC concentration.

    • Plot the I₃/I₁ ratio as a function of the logarithm of the SAPC concentration.

    • The plot will show a sigmoidal curve. The CMC is the concentration at the inflection point of this curve, which can be determined from the intersection of the two linear portions of the graph.

Protocol 3: Monitoring SAPC Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique for measuring the size distribution of particles in a suspension.

Materials:

  • SAPC solution or vesicle suspension

  • DLS instrument

  • Cuvettes

Procedure:

  • Sample Preparation:

    • Dilute the SAPC sample with the same buffer used for its preparation to a concentration suitable for DLS analysis (this avoids multiple scattering effects).

    • Filter the buffer used for dilution through a 0.22 µm filter to remove any dust particles.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature.

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and allow the sample to thermally equilibrate.

    • Perform the DLS measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis:

    • The software will generate a particle size distribution report, typically providing the Z-average diameter and the Polydispersity Index (PDI).

    • An increase in the Z-average diameter over time is indicative of aggregation. A PDI value greater than 0.3 suggests a broad size distribution, which may also indicate the presence of aggregates.

Protocol 4: Assessing Cytotoxicity of SAPC Formulations with the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • SAPC formulation to be tested

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the SAPC formulation in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the SAPC formulation. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a plate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the cell viability as a percentage of the untreated control.

    • Plot cell viability against the logarithm of the SAPC concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Signaling Pathway Implication in Cytotoxicity

While SAPC itself is a structural component of cell membranes, its degradation products or the physical stress of aggregates can trigger various signaling pathways leading to cytotoxicity. For instance, high concentrations of lysophosphatidylcholine, a hydrolysis product of SAPC, can disrupt membrane integrity and activate pro-inflammatory pathways.

CytotoxicityPathway SAPC_agg SAPC Aggregates Membrane_Stress Membrane Stress SAPC_agg->Membrane_Stress ROS Reactive Oxygen Species (ROS) Production Membrane_Stress->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Apoptosis Mito_Dys->Apoptosis

Caption: Potential pathway of SAPC aggregate-induced cytotoxicity.

References

Technical Support Center: Improving the Yield of SAPC Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on a representative two-step synthesis for a hypothetical molecule, "SAPC," involving a Suzuki-Miyaura coupling followed by a demethylation. The principles and troubleshooting steps are broadly applicable to similar synthetic sequences.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of SAPC. Each issue is presented in a question-and-answer format to help you quickly identify and resolve challenges.

Step 1: Suzuki-Miyaura Coupling Issues

Q1: My Suzuki coupling reaction shows low conversion or has stalled completely. What are the likely causes and solutions?

A1: Low or no conversion in a Suzuki coupling is a common issue that can stem from several factors.[1][2]

  • Inactive Catalyst: The Palladium(0) active species may not be generating correctly or is deactivating.[3][4] Ensure you are using fresh, high-purity palladium precursors and ligands. Consider pre-catalyst systems that are more stable.[3] The reaction mixture turning black immediately can indicate catalyst decomposition.[4]

  • Oxygen Contamination: The catalytic cycle is sensitive to oxygen.[2] Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) by thoroughly degassing your solvent and using proper Schlenk line techniques.

  • Poor Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[5] Use fresh or recently purified boronic acid. Ensure your aryl halide is pure and free of inhibitors.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical.[1][5] If using potassium carbonate, ensure it is finely ground and consider adding a small amount of water if the reaction is anhydrous, as water can be necessary for the transmetalation step.[6] If your substrates are base-sensitive, a milder base like potassium fluoride (KF) might be a better choice.[5]

Q2: I'm observing significant formation of a homo-coupled by-product from my boronic acid. How can I minimize this?

A2: Homo-coupling is often caused by oxygen in the reaction mixture.

  • Improve Inert Atmosphere: The most crucial step is to rigorously exclude oxygen. This involves thorough solvent degassing (e.g., via freeze-pump-thaw cycles or sparging with inert gas for at least 30 minutes) and maintaining a positive pressure of inert gas throughout the reaction.

  • Control Reagent Addition: Adding the palladium catalyst last, after all other reagents are mixed under an inert atmosphere, can sometimes reduce side reactions.

Step 2: Demethylation Issues

Q3: The demethylation of my Suzuki product is incomplete. How can I drive the reaction to completion?

A3: Incomplete ether cleavage is typically related to reagent strength, reaction time, or temperature.[7][8]

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the demethylating agent (e.g., BBr₃ or HI). A common starting point is 3-5 equivalents per methyl ether group.

  • Reaction Time and Temperature: These reactions can be slow at lower temperatures. Monitor the reaction by TLC or LC-MS. If it stalls, consider increasing the temperature or extending the reaction time. For BBr₃, reactions are often started at a low temperature (-78 °C or 0 °C) and allowed to warm to room temperature.[8]

  • Scavengers: If your substrate is sensitive to the acid generated, consider using a scavenger like pentamethylbenzene to trap the resulting carbocations and prevent side reactions.

Purification and Isolation Issues

Q4: My final SAPC product is difficult to purify. It seems to be contaminated with boron species and residual palladium.

A4: Purifying polar phenolic compounds can be challenging.[9][10]

  • Boronic Acid Removal: After the Suzuki coupling, a common workup procedure is to wash the organic layer with an aqueous base (like 1M NaOH) to extract the acidic boronic acid and its by-products.

  • Palladium Removal: Residual palladium can often be removed by treating the crude product solution with a scavenger resin or by filtering it through a pad of celite and activated carbon.

  • Chromatography: For the final polar product, reverse-phase chromatography (e.g., using a C18 stationary phase) is often more effective than normal-phase silica gel chromatography.[10][11] If using normal phase, adding a small amount of acetic acid or methanol to the eluent can help reduce streaking of the phenolic product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for the Suzuki coupling step? A1: Typically, catalyst loading for Suzuki reactions ranges from 0.5 to 5 mol%.[1] For initial optimization, 1-2 mol% is a good starting point. Lowering the catalyst loading can be more cost-effective but may require longer reaction times or higher temperatures. Conversely, for difficult couplings (e.g., with sterically hindered substrates or aryl chlorides), higher catalyst loadings or more active, specialized ligands may be necessary.[12]

Q2: How do I select the best ligand for my Suzuki coupling? A2: Ligand choice is critical for success.[3] For electron-rich or sterically hindered aryl halides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) are often effective as they promote the oxidative addition step.[4] For simpler substrates, triphenylphosphine (PPh₃) or bidentate ligands like dppf may be sufficient.[3] Often, the optimal ligand must be determined empirically by screening a small set of candidates.[13]

Q3: Can I use microwave irradiation to speed up the synthesis? A3: Yes, both Suzuki couplings and ether deprotections can often be significantly accelerated using microwave heating.[7] Microwave irradiation can reduce reaction times from hours to minutes and may improve yields by minimizing side product formation.[7] Optimization of temperature and time is necessary when transferring a conventional method to a microwave reactor.

Q4: My final product yield is consistently low even after troubleshooting. What general laboratory practices can help? A4: Consistently low yields can sometimes be traced back to general laboratory technique.[14]

  • Reagent Purity: Always use pure, dry solvents and high-quality reagents.[14]

  • Accurate Measurements: Ensure all reagents are weighed and transferred accurately.[14]

  • Inert Atmosphere: Meticulous care in maintaining an inert atmosphere for oxygen-sensitive reactions cannot be overstated.[2]

  • Workup and Transfer: Be mindful of product loss during workup and transfers. Rinse glassware thoroughly with the appropriate solvent to recover all material.[14]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize hypothetical data from optimization studies for the two key steps in SAPC synthesis.

Table 1: Optimization of Suzuki-Miyaura Coupling

EntryCatalyst (mol%)LigandBase (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (2%)-K₂CO₃ (2.0)Toluene/H₂O901265
2Pd(OAc)₂ (2%)SPhos (4%)K₂CO₃ (2.0)Toluene/H₂O901288
3Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0) Dioxane/H₂O 100 8 94
4Pd(OAc)₂ (1%)SPhos (2%)K₃PO₄ (2.0)Dioxane/H₂O1001291
5Pd(dppf)Cl₂ (2%)-Cs₂CO₃ (2.0)DMF801078

Data suggests that the combination of Pd(OAc)₂/SPhos with K₃PO₄ in Dioxane at 100°C (Entry 3) provides the highest yield.

Table 2: Optimization of Demethylation Reaction

EntryReagent (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1BBr₃ (3.0)DCM0 to RT485
2BBr₃ (3.0)DCM-40 to RT692
3BBr₃ (2.0)DCM0 to RT675 (Incomplete)
4HI (5.0)Acetic Acid100870
5BBr₃ (3.0)DCE 0 to RT 4 95

Data indicates that using 3.0 equivalents of BBr₃ in DCE (1,2-dichloroethane) provides a slightly better yield and avoids the lower temperature requirements of Entry 2.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Seal the flask, evacuate, and backfill with Argon gas. Repeat this cycle three times.

  • Add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

  • Via cannula, add degassed 1,4-dioxane and water (4:1 ratio, to make a 0.2 M solution with respect to the aryl bromide).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude biaryl intermediate.

Protocol 2: Optimized Demethylation

  • Dissolve the crude biaryl intermediate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) in an oven-dried flask under an Argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of boron tribromide (BBr₃, 3.0 equiv) in DCE dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, slowly quench the reaction by carefully adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final SAPC product.

Visualizations

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Caption: Overall experimental workflow for the synthesis of SAPC.

References

Validation & Comparative

Validating the Biological Activity of Synthetic 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of synthetic 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) against other common phosphatidylcholine (PC) alternatives. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

Synthetic SAPC is a specific molecular species of phosphatidylcholine, a major class of phospholipids that are fundamental components of cell membranes and precursors to important signaling molecules. The defining features of SAPC are the stearic acid (a saturated fatty acid) at the sn-1 position and the arachidonic acid (a polyunsaturated fatty acid) at the sn-2 position of the glycerol backbone. This unique structure dictates its primary biological roles as a key precursor for the endocannabinoid 2-arachidonoylglycerol (2-AG) and as a source of arachidonic acid for the synthesis of eicosanoids, such as prostaglandins and leukotrienes.

Comparative Analysis of Biological Activity

The biological efficacy of synthetic SAPC is best demonstrated by its ability to serve as a substrate for enzymes that initiate critical signaling cascades. Below is a comparison of synthetic SAPC with other common phosphatidylcholines, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), in two key biological pathways.

2-Arachidonoylglycerol (2-AG) Production

2-AG is a major endocannabinoid that plays a crucial role in regulating neurotransmission, inflammation, and other physiological processes. Its synthesis is primarily initiated by the cleavage of a phosphatidylinositol-containing phospholipid by Phospholipase C (PLC) to yield a diacylglycerol (DAG), followed by the hydrolysis of the DAG by diacylglycerol lipase (DAGL) to produce 2-AG. Synthetic SAPC can be acted upon by PLC to produce 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), a direct precursor to 2-AG.

Phosphatidylcholine SpeciesFatty Acid Composition (sn-1/sn-2)Relative 2-AG Production Efficiency (%)
Synthetic SAPC Stearic acid (18:0) / Arachidonic acid (20:4) 100
POPCPalmitic acid (16:0) / Oleic acid (18:1)Not a direct precursor
DOPCOleic acid (18:1) / Oleic acid (18:1)Not a direct precursor

Note: Data is normalized to the production from synthetic SAPC. POPC and DOPC do not contain arachidonic acid at the sn-2 position and therefore cannot directly produce 2-AG through the canonical pathway.

Arachidonic Acid Release for Eicosanoid Synthesis

Arachidonic acid is the precursor to a large family of inflammatory and signaling molecules called eicosanoids. The rate-limiting step in eicosanoid synthesis is the release of arachidonic acid from the sn-2 position of membrane phospholipids by Phospholipase A2 (PLA2).

Phosphatidylcholine SpeciesFatty Acid Composition (sn-1/sn-2)Relative Arachidonic Acid Release by cPLA₂α (%)
Synthetic SAPC Stearic acid (18:0) / Arachidonic acid (20:4) High
POPCPalmitic acid (16:0) / Oleic acid (18:1)Negligible
DOPCOleic acid (18:1) / Oleic acid (18:1)Negligible

Note: Cytosolic PLA₂α (cPLA₂α) exhibits a high degree of specificity for phospholipids containing arachidonic acid at the sn-2 position.[1][2] Therefore, SAPC is a preferred substrate compared to POPC and DOPC, which lack arachidonic acid.

Signaling Pathways and Experimental Workflows

To validate the biological activity of synthetic SAPC, it is essential to understand the signaling pathways it participates in and the experimental workflows to measure its downstream products.

2-AG Synthesis Pathway

The synthesis of 2-AG from SAPC is a two-step enzymatic process. First, Phospholipase C (PLC) hydrolyzes the phosphocholine headgroup to yield 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG). Subsequently, Diacylglycerol Lipase (DAGL) specifically hydrolyzes the ester bond at the sn-1 position of SAG to release 2-AG.[3][4][5]

SAPC_to_2AG_Pathway SAPC Synthetic SAPC SAG 1-Stearoyl-2-arachidonoyl- sn-glycerol (SAG) SAPC->SAG Phospholipase C (PLC) two_AG 2-Arachidonoylglycerol (2-AG) SAG->two_AG Diacylglycerol Lipase (DAGL)

2-AG Synthesis Pathway from SAPC.

Experimental Workflow for 2-AG Quantification

To quantify the production of 2-AG from synthetic SAPC, cells or tissues can be supplemented with synthetic SAPC, and the resulting 2-AG levels can be measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

two_AG_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture Supplemented with Synthetic SAPC lipid_extraction Lipid Extraction cell_culture->lipid_extraction lc_ms LC-MS/MS Quantification of 2-AG lipid_extraction->lc_ms data_analysis Data Analysis and Comparison lc_ms->data_analysis

Workflow for 2-AG Quantification.

Eicosanoid Synthesis Pathway

The synthesis of eicosanoids, such as prostaglandins, begins with the release of arachidonic acid from the sn-2 position of phospholipids by Phospholipase A2 (PLA₂). Once released, free arachidonic acid is metabolized by cyclooxygenase (COX) enzymes to form prostaglandin H₂ (PGH₂), which is then converted to various prostaglandins by specific synthases.

Eicosanoid_Synthesis_Pathway SAPC Synthetic SAPC AA Arachidonic Acid SAPC->AA Phospholipase A₂ (PLA₂) PGH2 Prostaglandin H₂ (PGH₂) AA->PGH2 Cyclooxygenase (COX) Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Prostaglandin Synthases

Eicosanoid Synthesis Pathway from SAPC.

Experimental Workflow for Eicosanoid Quantification

The production of eicosanoids from synthetic SAPC can be measured by supplementing cells with the phospholipid, stimulating the cells to induce eicosanoid synthesis, and then quantifying the released eicosanoids in the cell culture supernatant using techniques like LC-MS/MS or Enzyme-Linked Immunosorbent Assay (ELISA).

Eicosanoid_Quantification_Workflow cluster_cell_culture Cell Culture and Stimulation cluster_sample_collection Sample Collection cluster_analysis Analysis cell_supplementation Supplement Cells with Synthetic SAPC cell_stimulation Stimulate Eicosanoid Production (e.g., with agonist) cell_supplementation->cell_stimulation collect_supernatant Collect Cell Culture Supernatant cell_stimulation->collect_supernatant eicosanoid_quantification Quantify Eicosanoids (LC-MS/MS or ELISA) collect_supernatant->eicosanoid_quantification

Workflow for Eicosanoid Quantification.

Experimental Protocols

Quantification of 2-AG Production using LC-MS/MS
  • Cell Culture and Supplementation: Culture a suitable cell line (e.g., neuronal cells) in appropriate media. Supplement the media with synthetic SAPC at a desired concentration and incubate for a specified period to allow for incorporation into cellular membranes.

  • Lipid Extraction: After incubation, harvest the cells and perform a lipid extraction using a method such as the Bligh-Dyer or a solid-phase extraction (SPE) technique.

  • Sample Analysis: Analyze the lipid extracts by LC-MS/MS. Use a C18 column for chromatographic separation. The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify 2-AG and an appropriate internal standard (e.g., 2-AG-d8).

  • Data Analysis: Quantify the amount of 2-AG produced by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

Quantification of Eicosanoid Production
  • Cell Culture and Supplementation: Grow a relevant cell line (e.g., macrophages) and supplement the culture medium with synthetic SAPC.

  • Cell Stimulation: After an incubation period, stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide [LPS] or a calcium ionophore) to induce an inflammatory response and eicosanoid production.

  • Sample Collection: Collect the cell culture supernatant at various time points after stimulation.

  • Eicosanoid Quantification:

    • LC-MS/MS: Perform solid-phase extraction of the supernatant to concentrate the eicosanoids. Analyze the extracted samples by LC-MS/MS using MRM to detect and quantify specific eicosanoids (e.g., Prostaglandin E₂).

    • ELISA: Use commercially available ELISA kits for the specific eicosanoid of interest for a more high-throughput analysis.

  • Data Analysis: Calculate the concentration of the eicosanoids produced and compare the results from cells treated with synthetic SAPC to those treated with other phospholipids or a vehicle control.

Conclusion

The biological activity of synthetic SAPC is intrinsically linked to its unique fatty acid composition. As a direct precursor to the endocannabinoid 2-AG and a preferred substrate for the release of arachidonic acid for eicosanoid synthesis, it stands apart from other common phosphatidylcholines like POPC and DOPC. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively validate and compare the biological efficacy of synthetic SAPC in their specific experimental systems. The choice of phospholipid should be carefully considered based on the desired biological outcome and the specific signaling pathways under investigation.

References

A Comparative Guide: Unraveling the Dichotomous Roles of Oxidized SAPC and its Lyso-Form in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of lipid signaling, phospholipids and their derivatives are pivotal players in a myriad of physiological and pathological processes. Among these, 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) and its oxidized and hydrolyzed products have garnered significant attention, particularly within the realms of inflammation and vascular biology. The oxidation of PAPC, often referred to as OxPAPC, generates a complex mixture of bioactive molecules, including full-length oxidized phospholipids and truncated forms. One of the primary truncated products is lysophosphatidylcholine (lyso-PC), the lyso-form of PAPC.

While structurally related, OxPAPC and lyso-PC often exhibit divergent, and sometimes opposing, biological effects. Understanding these differences is critical for researchers developing therapeutics that target inflammatory and vascular disorders. This guide provides an objective comparison of the effects of OxPAPC and its lyso-form, lyso-PC, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways. For the purpose of this guide, "SAPC" will refer to its biologically active, oxidized form (OxPAPC), as this is the context in which its activities are most prominently studied and contrasted with lyso-PC.

Quantitative Data Summary

The following tables summarize the quantitative data from studies comparing the effects of OxPAPC and lyso-PC on various cellular functions. These values highlight the distinct potencies and opposing actions of these lipid mediators.

Table 1: Effects on Endothelial Barrier Function

CompoundConcentrationCell TypeEffectMeasurementCitation
OxPAPC (low dose) 5-20 µg/mLHuman Pulmonary Artery Endothelial Cells (HPAEC)Barrier EnhancementIncreased Transendothelial Electrical Resistance (TER)[1]
OxPAPC (high dose) ≥ 50 µg/mLHuman Pulmonary Artery Endothelial Cells (HPAEC)Barrier DisruptionDecreased Transendothelial Electrical Resistance (TER)[1]
Lyso-PC 20 µg/mLHuman Pulmonary Artery Endothelial Cells (HPAEC)Barrier DisruptionDecreased Transendothelial Electrical Resistance (TER)[2]
PEIPC (full-length OxPAPC) 2 µg/mLHuman Pulmonary Artery Endothelial Cells (HPAEC)Barrier Enhancement / Reversal of lyso-PC effectIncreased Transendothelial Electrical Resistance (TER)[2]
1-palmitoyl lyso-PC 12-15 µM (EC50)Vascular Endothelial CellsInhibition of cell movementWound-healing migration assay[3]
1-palmitoyl lyso-PC 20 µMVascular Endothelial CellsNear complete inhibition of cell movementWound-healing migration assay[3]

Table 2: Inflammatory Signaling and Response

CompoundConcentrationCell TypeEffectMeasurementCitation
OxPAPC 30 µg/mLMacrophages, Epithelial CellsInhibition of LPS-induced TLR4 signalingIκBα degradation, p38 MAPK phosphorylation[4]
Lyso-PC 6.25 - 25 µMRat Vascular Smooth Muscle CellsActivation of MAP KinaseMAP Kinase phosphorylation[5]
OxPAPC Not specifiedWild-type miceUpregulation of inflammatory genes (TLR2-dependent)Gene expression analysis[6]
POVPC (OxPAPC component) Not specifiedEndothelial CellsInhibition of LPS-induced neutrophil bindingNeutrophil adhesion assay[7]
PGPC (OxPAPC component) Not specifiedEndothelial CellsInduction of neutrophil and monocyte bindingLeukocyte adhesion assay[7]

Key Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of OxPAPC and lyso-PC.

Endothelial Barrier Function Assay (Transendothelial Electrical Resistance - TER)

This method quantitatively measures the integrity of endothelial cell monolayers by assessing their electrical resistance.

  • Cell Culture: Human Pulmonary Artery Endothelial Cells (HPAECs) are cultured to confluence on gold microelectrodes in specialized polycarbonate wells.

  • Treatment: Once a stable baseline resistance is achieved, the cells are treated with various concentrations of OxPAPC, specific OxPAPC components (like PEIPC), or lyso-PC. A vehicle control is run in parallel.

  • Measurement: The transendothelial electrical resistance (TER) is monitored in real-time over several hours using an electrical cell-substrate impedance sensing (ECIS) system.

  • Data Analysis: A decrease in TER indicates a disruption of the endothelial barrier, while an increase signifies barrier enhancement. Data are typically normalized to the baseline resistance before treatment.[2][8]

Western Blot Analysis of p38 MAPK Activation

This technique is used to detect the phosphorylation (and thus activation) of key signaling proteins like p38 MAP kinase.

  • Cell Lysis: Endothelial or smooth muscle cells are grown to near confluence, serum-starved, and then stimulated with OxPAPC or lyso-PC for various time points (e.g., 10-60 minutes). After stimulation, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are denatured in Laemmli buffer, separated by size via SDS-polyacrylamide gel electrophoresis, and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for the phosphorylated form of p38 MAPK overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Detection: A chemiluminescent substrate is applied, and the signal is captured using an imaging system. The membrane is often stripped and re-probed with an antibody for total p38 MAPK to serve as a loading control.[9][10]

Monocyte Adhesion Assay

This assay measures the ability of endothelial cells, when activated by stimuli, to bind to monocytes.

  • Endothelial Cell Culture and Activation: Human aortic or umbilical vein endothelial cells (HAECs or HUVECs) are grown to confluence in multi-well plates. The monolayers are then treated with OxPAPC, its components, lyso-PC, or a control for a specified period (e.g., 4 hours).

  • Monocyte Labeling: A monocyte cell line (e.g., U937) is labeled with a fluorescent dye (e.g., Calcein-AM).

  • Co-incubation: The labeled monocytes are added to the endothelial cell monolayers and incubated to allow for adhesion.

  • Washing and Quantification: Non-adherent monocytes are removed by gentle washing. The fluorescence of the remaining adherent monocytes is quantified using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is directly proportional to the number of adherent monocytes. Results are often expressed as a percentage of the adhesion observed with a positive control (e.g., LPS).[6][11]

Signaling Pathways and Mechanisms of Action

The divergent effects of OxPAPC and lyso-PC can be attributed to their interaction with distinct cellular receptors and the subsequent activation of different intracellular signaling cascades.

OxPAPC: A Complex Modulator of Inflammation and Barrier Function

OxPAPC is not a single molecule but a mixture of full-length and fragmented oxidized phospholipids. This complexity leads to multifaceted and often dose-dependent cellular responses. At low, physiologically relevant concentrations, the effects of full-length species like PEIPC predominate, leading to anti-inflammatory and barrier-protective outcomes. These effects are mediated through the activation of pro-survival and barrier-enhancing pathways involving Rac, Rap1, and the S1P1 receptor.[5][8] Conversely, at high concentrations, the barrier-disruptive effects of fragmented products, including lyso-PC, become dominant.[1] Furthermore, OxPAPC can inhibit TLR4 signaling in response to bacterial ligands but can also act as a ligand for TLR2, initiating an inflammatory response.[4][6]

OxPAPC_Signaling OxPAPC_low OxPAPC (Low Conc.) [Full-length species] TLR4_LPS LPS -> TLR4 OxPAPC_low->TLR4_LPS Inhibits S1P1 S1P1 Receptor OxPAPC_low->S1P1 Inflammation_Inhibition Inflammation INHIBITION OxPAPC_low->Inflammation_Inhibition OxPAPC_high OxPAPC (High Conc.) [Fragmented species] TLR2 TLR2 OxPAPC_high->TLR2 ROS ROS Production OxPAPC_high->ROS Inflammation_Activation Inflammation ACTIVATION TLR4_LPS->Inflammation_Activation TLR2->Inflammation_Activation Rac_Rap1 Rac / Rap1 S1P1->Rac_Rap1 Barrier_Enhancement Endothelial Barrier ENHANCEMENT Rac_Rap1->Barrier_Enhancement Src_Kinase Src Kinase ROS->Src_Kinase VE_Cadherin_Phos VE-Cadherin Phosphorylation Src_Kinase->VE_Cadherin_Phos Barrier_Disruption Endothelial Barrier DISRUPTION VE_Cadherin_Phos->Barrier_Disruption

Caption: Dichotomous signaling of low vs. high concentrations of OxPAPC.

Lyso-PC: A Pro-Inflammatory and Barrier-Disruptive Mediator

Lyso-PC primarily acts as a pro-inflammatory lipid that disrupts endothelial barrier function. Its effects are mediated through specific G protein-coupled receptors (GPCRs), such as G2A and GPR4, although the exact receptor usage can be cell-type dependent.[12][13][14] Activation of these receptors often leads to Gαi- and Gαq-mediated signaling, resulting in increased intracellular calcium, activation of Protein Kinase C (PKC), and subsequent stimulation of the MAP kinase cascade (including p38 and ERK).[5][15] This cascade promotes the expression of inflammatory genes and contributes to cytoskeletal rearrangements that lead to increased endothelial permeability.

LysoPC_Signaling LysoPC Lyso-PC GPCRs GPCRs (G2A, GPR4) LysoPC->GPCRs G_Protein Gαi / Gαq GPCRs->G_Protein PKC Protein Kinase C (PKC) G_Protein->PKC p38_MAPK p38 MAPK PKC->p38_MAPK STIM1_Orai3 STIM1-Orai3 Association p38_MAPK->STIM1_Orai3 Gene_Expression Inflammatory Gene Expression p38_MAPK->Gene_Expression Barrier_Disruption Endothelial Barrier DISRUPTION STIM1_Orai3->Barrier_Disruption

References

A Comparative Analysis of Stress-Activated Protein Kinases (SAPKs) from Diverse Biological Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SAPK Performance and Supporting Experimental Data

Stress-Activated Protein Kinases (SAPKs), also known as c-Jun N-terminal Kinases (JNKs) and p38 Mitogen-Activated Protein Kinases (MAPKs), are critical mediators of cellular responses to a myriad of environmental insults and inflammatory signals. Their central role in apoptosis, inflammation, and cell differentiation has made them attractive targets for therapeutic intervention. The source of SAPK protein is a crucial consideration for researchers, impacting yield, purity, post-translational modifications, and biological activity. This guide provides a comparative analysis of SAPK derived from native sources and various recombinant expression systems, offering valuable insights for experimental design and drug discovery.

Data Presentation: A Comparative Overview of SAPK Production

The selection of a biological source for SAPK production is a trade-off between yield, cost, and the requirement for specific post-translational modifications that influence activity. The following table summarizes typical quantitative data for the purification of SAPK from native tissue and common recombinant expression systems. It is important to note that yields and purity can vary significantly based on the specific protein isoform, purification strategy, and laboratory expertise.

Biological SourceProteinTypical YieldPuritySpecific Activity (nmol/min/mg)Key AdvantagesKey Disadvantages
Native Tissue (e.g., Porcine Brain) p38 MAPKLow (<0.1 mg/kg tissue)Variable, often requires multiple chromatography stepsHigh (Endogenously active)Physiologically relevant post-translational modifications; native protein complexes.Low yield; complex purification; potential for heterogeneity.
Bacterial (e.g., E. coli) Recombinant Human JNK1High (10-50 mg/L culture)>85%Requires in vitro activationHigh yield; cost-effective; rapid expression.Lack of eukaryotic post-translational modifications; potential for inclusion bodies.
Insect Cells (e.g., Sf9) Recombinant Human p38αModerate (1-10 mg/L culture)>90%[1]>50-150[1][2]Eukaryotic post-translational modifications; high expression levels for some proteins.Higher cost than bacterial systems; potential for non-mammalian glycosylation.
Mammalian Cells (e.g., HEK293) Recombinant Human JNK1Moderate to High (1-100 mg/L culture)[3]>80%[4]High (Properly folded and modified)Mammalian-like post-translational modifications; high biological activity.Highest cost; more complex and time-consuming culture and transfection.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To facilitate a deeper understanding of SAPK function and the methodologies used for its characterization, the following diagrams illustrate the canonical SAPK/JNK signaling pathway and a typical experimental workflow for the purification and analysis of recombinant SAPK.

SAPK_Signaling_Pathway cluster_nucleus Nuclear Events extracellular Environmental Stress / Cytokines receptor Receptor extracellular->receptor rac_cdc42 Rac/Cdc42 receptor->rac_cdc42 mapkkk MAPKKK (e.g., MEKK1, ASK1, MLK3) rac_cdc42->mapkkk mapkk MAPKK (MKK4/7) mapkkk->mapkk sapk SAPK/JNK mapkk->sapk cjun c-Jun sapk->cjun nucleus Nucleus sapk->nucleus apoptosis Apoptosis cjun->apoptosis inflammation Inflammation cjun->inflammation proliferation Proliferation cjun->proliferation

Caption: The SAPK/JNK signaling cascade.[5][6][7]

SAPK_Purification_Workflow start Gene of Interest (SAPK) cloning Cloning into Expression Vector (with affinity tag, e.g., His-tag, GST-tag) start->cloning expression Expression in Host System (E. coli / Insect / Mammalian) cloning->expression lysis Cell Lysis & Lysate Clarification expression->lysis chromatography Affinity Chromatography (e.g., Ni-NTA, Glutathione Agarose) lysis->chromatography elution Elution of Tagged SAPK chromatography->elution analysis Purity & Yield Analysis (SDS-PAGE, Western Blot, Protein Assay) elution->analysis activity Biological Activity Assay (In vitro Kinase Assay) elution->activity end Purified, Active SAPK analysis->end activity->end

Caption: A generalized workflow for recombinant SAPK purification and analysis.

Experimental Protocols: Key Methodologies

Detailed and reproducible experimental protocols are paramount for obtaining high-quality SAPK. Below are representative methodologies for the purification and activity assessment of SAPK.

Protocol 1: Purification of His-tagged Recombinant p38α from E. coli

This protocol is adapted from established methods for the purification of His-tagged proteins expressed in bacteria.

  • Expression: Transform E. coli (e.g., BL21(DE3)) with a pET vector containing the human p38α cDNA with an N-terminal 6xHis tag. Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1-1 mM IPTG and continue to grow for 3-4 hours at 30°C or overnight at 18°C.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme and a protease inhibitor cocktail. Sonicate the suspension on ice to lyse the cells and clarify the lysate by centrifugation.

  • Affinity Chromatography: Load the clarified lysate onto a Ni-NTA agarose column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged p38α with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Analysis: Analyze the purity of the eluted fractions by SDS-PAGE and determine the protein concentration using a Bradford or BCA assay.

Protocol 2: Purification of GST-tagged Recombinant JNK1 from Insect Cells (Sf9)

This protocol outlines the purification of a GST-fusion of JNK1 expressed using a baculovirus system.

  • Baculovirus Production: Co-transfect Sf9 insect cells with a transfer vector containing the GST-JNK1 fusion construct and linearized baculovirus DNA to generate recombinant baculovirus. Amplify the virus to obtain a high-titer stock.

  • Expression: Infect a large-scale suspension culture of Sf9 cells with the high-titer baculovirus stock. Harvest the cells 48-72 hours post-infection.

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors). Lyse the cells by sonication or dounce homogenization and clarify the lysate by centrifugation.

  • Affinity Chromatography: Incubate the clarified lysate with Glutathione-Sepharose beads.

  • Washing: Wash the beads extensively with PBS to remove unbound proteins.

  • Elution: Elute the GST-JNK1 protein with elution buffer (50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).

  • Analysis: Assess the purity and yield of the purified protein by SDS-PAGE and a protein concentration assay.

Protocol 3: In Vitro Kinase Assay for p38 MAPK

This assay measures the kinase activity of purified p38 MAPK by quantifying the phosphorylation of a specific substrate.

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing:

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

    • Purified active p38 MAPK (e.g., 50-100 ng)

    • Substrate (e.g., 1 µg of ATF2)

    • 100 µM ATP

  • Initiation and Incubation: Initiate the reaction by adding [γ-³²P]ATP or using a non-radioactive method such as ADP-Glo™. Incubate the reaction mixture at 30°C for 20-30 minutes.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection:

    • Radioactive method: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the phosphorylated substrate band.

    • Non-radioactive method (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the specific activity of the enzyme, typically expressed as nmol of phosphate transferred to the substrate per minute per milligram of enzyme.

References

Validating the Purity of 1-Stearoyl-2-Arachidonoyl-sn-Glycero-3-Phosphocholine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic phospholipids, such as 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC), is a critical parameter that can significantly impact research outcomes and the safety and efficacy of lipid-based drug delivery systems. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of these compounds. This guide provides a comparative analysis of an HPLC method with alternative analytical techniques, supported by experimental protocols and data, to assist researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC) for SAPC Purity Analysis

HPLC, particularly when coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is well-suited for the analysis of phospholipids which lack a strong UV chromophore. Normal-phase chromatography is often employed to separate phospholipid classes based on the polarity of their head groups.

Experimental Protocol: Normal-Phase HPLC with ELSD

This protocol describes a general method for the separation of phospholipid classes, which can be optimized for the specific analysis of SAPC.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Evaporative Light Scattering Detector (ELSD)

2. Materials and Reagents:

  • This compound (SAPC) reference standard and sample

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Triethylamine (TEA) (HPLC grade)

3. Chromatographic Conditions:

  • Column: Diol stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Hexane/Isopropanol/Acetic Acid/Triethylamine (82:17:1:0.08, v/v/v/v)

  • Mobile Phase B: Isopropanol/Water/Acetic Acid/Triethylamine (85:14:1:0.08, v/v/v/v)

  • Gradient:

    • 0-5 min: 96% A, 4% B

    • 5-25 min: Linear gradient to 63% A, 37% B

    • 25-30 min: Hold at 63% A, 37% B

    • 30-35 min: Return to 96% A, 4% B

    • 35-45 min: Column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 L/min

4. Sample Preparation:

  • Dissolve the SAPC sample and reference standard in a suitable organic solvent, such as a mixture of chloroform and methanol (2:1, v/v), to a concentration of approximately 1 mg/mL.

  • Filter the solutions through a 0.45 µm PTFE syringe filter before injection.

Alternative Analytical Techniques for Purity Assessment

While HPLC is a robust method, other techniques can provide orthogonal or more detailed information regarding the purity of SAPC.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.[1] It can not only quantify the purity of SAPC but also identify and characterize potential impurities and degradation products by providing molecular weight and fragmentation information.[1]

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: Phosphorus-31 NMR is a quantitative technique that can be used to determine the relative amounts of different phosphorus-containing compounds in a sample. It is particularly useful for identifying and quantifying phosphorus-containing impurities in phospholipids.

Comparative Analysis of Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for impurity identification, sensitivity, and available instrumentation.

ParameterHPLC-ELSDLC-MS/MS³¹P NMR
Principle Separation by polarity, detection by light scattering of non-volatile analytesSeparation by polarity/hydrophobicity, detection by mass-to-charge ratioDetection of ³¹P nuclei in a magnetic field
Primary Use Purity quantificationPurity quantification and impurity identificationQuantification of phosphorus-containing species
Illustrative Purity (%) 99.299.399.1
Limit of Detection (LOD) ~10 ng on-column< 1 ng on-column~0.1% of total phosphorus
Analysis Time per Sample ~45 minutes~30 minutes~15-30 minutes
Strengths Robust, reliable, suitable for non-chromophoric compoundsHigh sensitivity and specificity, provides structural informationQuantitative without a reference standard for each impurity, non-destructive
Limitations Does not provide structural information on impuritiesMore complex instrumentation, potential for matrix effectsLower sensitivity than MS, requires specialized equipment and expertise

Note: The quantitative data presented in this table is for illustrative purposes to highlight the comparative performance of the analytical techniques and may not represent actual experimental results.

Experimental Workflow and Data Visualization

A systematic workflow is crucial for accurate and reproducible purity validation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result sample SAPC Sample dissolve Dissolve in Chloroform:Methanol sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc Inject column Diol Column hplc->column Separation detector ELSD column->detector Detection chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate report Purity Report calculate->report

Caption: Workflow for HPLC Purity Validation of SAPC.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibody cross-reactivity with 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) and other structurally related lipids. Understanding the specificity of antibody-lipid interactions is paramount for the development of targeted therapeutics and diagnostic assays, particularly in the context of autoimmune and inflammatory diseases where oxidized phospholipids are implicated. This document presents a synthesis of experimental data, detailed protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

Comparative Analysis of Antibody Binding

The binding affinity and specificity of antibodies to SAPC and related lipids, such as lysophosphatidylcholine (LPC) and other oxidized phospholipids (oxPLs), are critical parameters in assessing their potential for cross-reactivity. The following tables summarize hypothetical, yet plausible, quantitative data derived from typical immunoassays to illustrate the comparative binding characteristics.

Table 1: Comparative Binding Affinity of a Hypothetical Monoclonal Antibody (mAb-XYZ) to SAPC and Related Lipids

Lipid AntigenAntibodyDissociation Constant (KD) [nM]Assay Method
SAPC mAb-XYZ 15 Surface Plasmon Resonance (SPR)
LPC (18:0)mAb-XYZ50Surface Plasmon Resonance (SPR)
POVPC (Oxidized PC)mAb-XYZ25Surface Plasmon Resonance (SPR)
PGPC (Oxidized PC)mAb-XYZ30Surface Plasmon Resonance (SPR)
Native PC (18:0/20:4)mAb-XYZ>1000Surface Plasmon Resonance (SPR)

Note: Data is illustrative and intended for comparative purposes.

Table 2: Cross-Reactivity Profile of mAb-XYZ Determined by Competitive ELISA

Competitor LipidIC50 (nM)% Cross-Reactivity
SAPC 20 100%
LPC (18:0)8025%
POVPC4544%
PGPC6033%
Native PC>2000<1%

% Cross-Reactivity = (IC50 of SAPC / IC50 of Competitor Lipid) x 100 Note: Data is illustrative and intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for the key experiments cited in this guide.

Competitive ELISA for Antibody Cross-Reactivity

This protocol is designed to assess the cross-reactivity of an antibody with various lipid antigens.

Materials:

  • High-binding 96-well microtiter plates

  • Lipid antigens (SAPC, LPC, POVPC, PGPC, Native PC)

  • Coating Buffer (e.g., ethanol for lipids)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody (mAb-XYZ)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2M H2SO4)

  • Wash Buffer (PBS with 0.05% Tween-20)

Procedure:

  • Coating: Dissolve lipid antigens in ethanol and coat the wells of a 96-well plate. Evaporate the solvent under a gentle stream of nitrogen.

  • Blocking: Block non-specific binding sites with Blocking Buffer for 2 hours at room temperature.

  • Competition: In a separate plate, pre-incubate the primary antibody with serial dilutions of competitor lipids (SAPC, LPC, etc.) for 1 hour.

  • Binding: Transfer the antibody-competitor mixtures to the antigen-coated plate and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add HRP-conjugated secondary antibody and incubate for 1 hour.

  • Washing: Repeat the wash step.

  • Detection: Add TMB substrate and incubate in the dark until color develops.

  • Stop Reaction: Stop the reaction with Stop Solution.

  • Measurement: Read the absorbance at 450 nm.

  • Analysis: Plot the absorbance against the log of the competitor concentration to determine the IC50 values.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of antibody-lipid interactions.

Materials:

  • SPR instrument and sensor chips (e.g., L1 chip for liposomes)

  • Liposomes incorporating the lipid of interest (SAPC, LPC, etc.)

  • Running buffer (e.g., HBS-P+)

  • Antibody of interest (mAb-XYZ)

  • Regeneration solution (e.g., glycine-HCl)

Procedure:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) incorporating the target lipid.

  • Surface Preparation: Capture the liposomes onto the L1 sensor chip.

  • Antibody Injection: Inject the antibody at various concentrations over the chip surface to measure association.

  • Dissociation: Flow running buffer over the chip to measure dissociation.

  • Regeneration: Regenerate the sensor surface with the appropriate regeneration solution.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (KD).

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding.

experimental_workflow cluster_prep Preparation cluster_elisa Competitive ELISA cluster_spr Surface Plasmon Resonance (SPR) Lipids Lipid Antigens (SAPC, LPC, etc.) Coating Coat Plate with SAPC Lipids->Coating Competition Pre-incubate Antibody with Competitor Lipids Lipids->Competition Liposomes Prepare Liposomes Lipids->Liposomes Antibody Primary Antibody (mAb-XYZ) Antibody->Competition Interaction Inject Antibody (Association/Dissociation) Antibody->Interaction Blocking Block Non-specific Sites Coating->Blocking Blocking->Competition Binding Add Mixture to Plate Competition->Binding Detection Add Secondary Ab & Substrate Binding->Detection Analysis_E Measure Absorbance & Calculate IC50 Detection->Analysis_E Immobilization Immobilize Liposomes on Sensor Chip Liposomes->Immobilization Immobilization->Interaction Analysis_S Data Analysis (ka, kd, KD) Interaction->Analysis_S

Figure 1. Experimental workflow for comparing antibody cross-reactivity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 DAG DAG (e.g., SAG) PIP2->DAG Hydrolysis SAPC SAPC SAPC->DAG Metabolic Conversion PKC PKC DAG->PKC Activation Downstream Downstream Signaling (Inflammation, Cell Growth) PKC->Downstream Receptor GPCR/RTK Receptor->PLC Extracellular Extracellular Signal Extracellular->Receptor

Figure 2. Simplified signaling pathway involving SAPC-related lipids.

Discussion and Conclusion

The presented data, though illustrative, highlights the critical importance of empirical testing to determine the cross-reactivity profile of antibodies against SAPC and related lipids. The structural similarities between these lipids, particularly the phosphocholine headgroup and the acyl chain composition, can lead to significant cross-reactivity. For instance, the removal of one fatty acid to form LPC from a phosphatidylcholine like SAPC can expose new epitopes, altering antibody binding.[1] Similarly, oxidation of the arachidonoyl chain in SAPC can create novel neo-epitopes recognized by specific antibodies.[2]

The choice of assay is pivotal; while ELISA provides a robust method for screening and determining IC50 values, SPR offers a more detailed kinetic profile of the interaction. Researchers and drug developers must carefully select and validate their methods to accurately characterize antibody specificity.

References

A Comparative Guide to the Metabolomics of S-Allyl-L-Cysteine (SAPC) in Healthy vs. Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic impact of S-allyl-L-cysteine (SAPC), a key organosulfur compound derived from garlic, in healthy versus various diseased states. While direct comparative metabolomics studies are still an emerging area, this document synthesizes available data on SAPC's pharmacokinetics, its influence on metabolic pathways, and the analytical methodologies used for its quantification. The information is intended to support further research and drug development efforts.

S-allyl-L-cysteine is recognized for its antioxidant, anti-inflammatory, and cardioprotective properties.[1][2] Its metabolic effects can differ significantly between healthy individuals and those with conditions such as metabolic syndrome, diabetes, and cancer.[3][4]

Quantitative Data Summary: Pharmacokinetics of SAPC

The bioavailability and metabolism of SAPC are crucial to understanding its biological activity. The following tables summarize key pharmacokinetic parameters from preclinical studies. SAPC generally exhibits high oral bioavailability.[5]

Table 1: Comparative Pharmacokinetic Parameters of S-Allyl-L-Cysteine (SAPC)

ParameterSpeciesAdministration RouteDoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)Reference
SAPC RatOral5 mg/kg1,380 ± 2100.252,050 ± 19098[5]
Intravenous2 mg/kg--880 ± 110-[5]
DogOral2 mg/kg1,060 ± 2200.7510,800 ± 2,30092[5]
Intravenous2 mg/kg--11,700 ± 1,500-[5]

Table 2: Major Metabolites of S-Allyl-L-Cysteine (SAPC) Identified in Plasma and Urine

MetaboliteChemical NameFound InReference
NAc-SAC N-acetyl-S-allyl-L-cysteinePlasma, Urine[5]
NAc-SACS N-acetyl-S-allyl-L-cysteine sulfoxidePlasma, Urine[5]
SACS S-allyl-L-cysteine sulfoxidePlasma, Urine[5]
γ-glutamyl-SAC L-γ-glutamyl-S-allyl-L-cysteineUrine[5]

Metabolic Pathways and Mechanisms of Action

SAPC exerts its therapeutic effects by modulating various metabolic and signaling pathways that are often dysregulated in diseased states.

SAPC Metabolism and Bioavailability

Upon oral administration, SAPC is well-absorbed. A significant portion is metabolized, primarily through N-acetylation, to form N-acetyl-S-allyl-L-cysteine (NAc-SAC), which is a principal metabolite.[5] The high bioavailability of SAPC contributes to its systemic effects.

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_excretion Excretion Oral SAPC Oral SAPC Absorbed SAPC Absorbed SAPC Oral SAPC->Absorbed SAPC Absorption NAc-SAC NAc-SAC Absorbed SAPC->NAc-SAC N-acetylation Other Metabolites Other Metabolites Absorbed SAPC->Other Metabolites Renal Excretion Renal Excretion Absorbed SAPC->Renal Excretion NAc-SAC->Renal Excretion Other Metabolites->Renal Excretion

Caption: Metabolic fate of orally administered S-allyl-L-cysteine (SAPC).

Influence on Diseased States

1. Metabolic Syndrome and Diabetes: In conditions like metabolic syndrome and type 2 diabetes, SAPC has been shown to counteract insulin resistance, lipid accumulation, and endothelial dysfunction.[3][6] It can reduce blood glucose levels and enhance the activity of antioxidant enzymes.[3] These effects are partly attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit the formation of advanced glycation end-products (AGEs).[3]

2. Cancer: In cancer models, SAPC can inhibit cell proliferation.[4] One proposed mechanism is through the modulation of hydrogen sulfide (H₂S) synthesizing enzymes. For instance, in breast cancer cell lines, SAPC has been observed to increase the expression of 3-mercaptopyruvate sulfurtransferase (MPST), an enzyme involved in H₂S production.[4] H₂S itself is a signaling molecule with complex roles in cancer biology.

G cluster_healthy Healthy State cluster_disease Diseased State (e.g., Metabolic Syndrome, Cancer) SAPC SAPC Normal Metabolism Normal Metabolism SAPC->Normal Metabolism Metabolized & Excreted Therapeutic Effects Therapeutic Effects SAPC->Therapeutic Effects Modulates Oxidative Stress Oxidative Stress Dysregulated Pathways Dysregulated Pathways Oxidative Stress->Dysregulated Pathways Inflammation Inflammation Inflammation->Dysregulated Pathways Therapeutic Effects->Oxidative Stress Reduces Therapeutic Effects->Inflammation Reduces

Caption: Comparative logic of SAPC's role in healthy vs. diseased states.

Experimental Protocols

Accurate quantification of SAPC and its metabolites is essential for metabolomics studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and sensitive method.

Protocol: Quantification of SAPC in Plasma via UHPLC-MS/MS

This protocol is a summary of a developed method for analyzing SAPC in plasma.[7]

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard.

  • Precipitate proteins by adding 400 µL of a solvent like acetonitrile.

  • Vortex the mixture for approximately 2 minutes.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of solvents, such as a mixture of an aqueous solution with an organic modifier (e.g., acetonitrile or methanol) containing a small percentage of formic acid to improve ionization.

  • Flow Rate: Optimized for the specific column dimensions (e.g., 0.3-0.5 mL/min).

  • Injection Volume: Typically 5-10 µL.

3. Mass Spectrometry Conditions:

  • System: Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition for SAPC is typically m/z 162.0 -> 73.1.[7]

  • Data Analysis: The concentration of SAPC in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Workflow for Comparative Metabolomics Analysis

The following diagram illustrates a general workflow for a comparative metabolomics study investigating the effects of SAPC.

G cluster_study_design Study Design cluster_sample_processing Sample Processing cluster_analysis Data Analysis cluster_interpretation Interpretation Healthy Group Healthy Group SAPC Treatment SAPC Treatment Healthy Group->SAPC Treatment Diseased Group Diseased Group Diseased Group->SAPC Treatment Sample Collection Sample Collection SAPC Treatment->Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Biomarker Identification Biomarker Identification Statistical Analysis->Biomarker Identification Pathway Analysis Pathway Analysis Statistical Analysis->Pathway Analysis

Caption: General workflow for a comparative metabolomics study of SAPC.

References

Safety Operating Guide

Proper Disposal of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) is a phospholipid integral to cellular membrane structure and a precursor for various bioactive lipids. Proper handling and disposal are paramount to ensure laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of SAPC in both its pure solid form and when dissolved in a solvent.

The hazard classification of SAPC is critically dependent on its physical state and any associated solvents. While pure, solid SAPC is not classified as a hazardous substance, solutions of SAPC, particularly in solvents like chloroform, are considered hazardous.[1][2] Solutions may be harmful if swallowed, cause skin and eye irritation, be toxic if inhaled, and are suspected of causing cancer.[3] Therefore, disposal procedures must be adjusted accordingly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of SAPC, especially in solution, should be conducted in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard classifications for SAPC.

Form Hazard Classification Primary Hazards Signal Word
Solid Not classified as hazardousNone specifiedNone
In Chloroform Solution HazardousAcute toxicity (oral, inhalation), skin irritation, eye irritation, carcinogenicity, reproductive toxicity, organ toxicity, aquatic hazardDanger

Step-by-Step Disposal Procedures

The proper disposal method for SAPC depends on whether it is in its solid form or dissolved in a solvent.

Disposal of Solid this compound

Solid SAPC that is not contaminated with hazardous materials can be disposed of as non-hazardous waste.

Experimental Protocol:

  • Waste Identification: Confirm that the solid SAPC is not mixed with any hazardous chemicals.

  • Containerization: Place the solid SAPC waste into a clearly labeled, sealed container. The container should be compatible with the chemical and prevent any leaks or spills.

  • Labeling: Label the container as "Non-Hazardous Chemical Waste" and clearly identify the contents: "this compound."

  • Institutional Guidelines: Follow your institution's specific procedures for the disposal of non-hazardous solid chemical waste. This may involve placing it in a designated collection area for pickup by the environmental health and safety (EHS) department.

Disposal of this compound in Solution

Solutions of SAPC, particularly in hazardous solvents like chloroform, must be treated as hazardous waste.

Experimental Protocol:

  • Waste Identification: Identify the solvent used and consult its Safety Data Sheet (SDS) to determine the appropriate waste stream.

  • Waste Segregation: Never mix incompatible waste streams. If the solvent is halogenated (e.g., chloroform), it must be collected in a designated "Halogenated Organic Waste" container.

  • Containerization: Use a designated, leak-proof, and chemically compatible waste container. Ensure the container is properly sealed when not in use.

  • Labeling: Attach a hazardous waste tag to the container immediately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical names of all contents, including the solvent and SAPC.

    • The approximate concentration of each component.

    • The date of accumulation.

    • The name of the principal investigator or lab contact.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS office to schedule a waste pickup. Do not pour chemical waste down the drain.

Disposal of Contaminated Labware and Empty Containers

Any labware (e.g., pipette tips, centrifuge tubes) or personal protective equipment (PPE) contaminated with SAPC, especially in a hazardous solution, must be disposed of as hazardous waste.

Experimental Protocol:

  • Solid Waste: Collect all contaminated solid materials in a designated hazardous waste bag or container.

  • Empty Containers: A container that held a hazardous SAPC solution is considered hazardous waste. It must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as liquid hazardous waste.[4][5] Subsequent rinses may be permissible for drain disposal, but always check with your institution's guidelines.

  • Labeling: Clearly label all containers of contaminated materials as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of SAPC.

G start Start: SAPC Waste Disposal substance_form Identify Substance Form start->substance_form is_solid Solid? substance_form->is_solid is_solution Solution? substance_form->is_solution non_hazardous_waste Dispose as Non-Hazardous Solid Waste is_solid->non_hazardous_waste identify_solvent Identify Solvent is_solution->identify_solvent end End non_hazardous_waste->end is_hazardous Solvent Hazardous? identify_solvent->is_hazardous non_hazardous_liquid Follow Institutional Guidelines for Non-Hazardous Liquid Waste is_hazardous->non_hazardous_liquid No hazardous_waste Dispose as Hazardous Liquid Waste is_hazardous->hazardous_waste Yes non_hazardous_liquid->end hazardous_waste->end

Caption: Decision workflow for the proper disposal of SAPC waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for guidance.

References

Essential Safety & Logistical Information for Handling 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC). Given the potential hazards associated with this and similar compounds, a cautious and well-planned approach is critical to ensure personnel safety and operational integrity.

Hazard Classification and Precautionary Statements

It is important to note that the hazard classification for this compound can vary. While some safety data sheets (SDS) may classify the pure substance as non-hazardous, solutions of this compound, particularly in solvents like chloroform, are identified with significant hazard warnings.[1][2] A solution in chloroform is considered harmful if swallowed, causes skin and serious eye irritation, is toxic if inhaled, and is suspected of causing cancer and damaging fertility or the unborn child.[1][2] Therefore, it is imperative to handle this chemical with care, adhering to the safety protocols outlined below.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for hazardous chemicals.

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant splash hazard.[3][4]Protects against splashes, aerosols, and flying particles.[4][5]ANSI Z87.1 marked[4][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber), a fully buttoned laboratory coat, long pants, and closed-toe shoes.[3][4]Prevents skin contact with the chemical.[4]EN 374 (Gloves)[4]
Respiratory Protection Generally not required for small-scale handling in a well-ventilated area or chemical fume hood. If aerosols may be generated or working with a powder, a NIOSH-approved respirator is recommended.[3][4]Protects against inhalation of aerosols or fine powders.[4]NIOSH approved[4]

Operational Plan: Safe Handling Protocol

Adherence to a strict, step-by-step protocol is essential to minimize the risk of exposure and contamination during the handling of this compound.

  • Preparation and Environment :

    • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

    • Ensure an eyewash station and safety shower are readily accessible.[3]

    • Before beginning work, confirm that all necessary PPE is correctly worn.

  • Handling the Compound :

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Avoid the inhalation of any dust or aerosols.[1]

    • When preparing solutions, do so carefully to prevent splashing or aerosolization.

    • Use only clean glassware and appropriate solvent-resistant containers to prevent contamination.

  • Spill Management :

    • In the event of a spill, immediately evacuate the area if necessary.

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[7]

    • Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.

    • Dispose of all contaminated materials as hazardous waste.[4][7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing the compound, including unused chemical and contaminated labware (e.g., pipette tips, tubes), in a designated, sealed, and clearly labeled hazardous waste container.[3][7]

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.[7]

  • Labeling :

    • Clearly label all waste containers with "Hazardous Waste: this compound" and include appropriate hazard warnings.[7]

  • Final Disposal :

    • All waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[3][7]

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_env Work in Fume Hood prep_ppe->prep_env handle_weigh Weigh Compound prep_env->handle_weigh prep_sds Review SDS prep_sds->prep_ppe handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Glassware handle_exp->cleanup_decon spill_contain Contain Spill handle_exp->spill_contain If Spill Occurs cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via HazWaste cleanup_waste->cleanup_dispose spill_absorb Absorb Material spill_contain->spill_absorb spill_clean Clean Area spill_absorb->spill_clean spill_dispose Dispose of Spill Waste spill_clean->spill_dispose

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Reactant of Route 2
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.